Olorigliflozin
Description
analog of canagliflozin
Properties
CAS No. |
2035989-50-3 |
|---|---|
Molecular Formula |
C23H27ClO7 |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
(1R,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-[(1R)-1-hydroxyethyl]-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C23H27ClO7/c1-3-29-17-7-4-14(5-8-17)10-15-11-16(6-9-18(15)24)23-21(28)19(26)20(27)22(31-23,12-30-23)13(2)25/h4-9,11,13,19-21,25-28H,3,10,12H2,1-2H3/t13-,19+,20+,21-,22-,23+/m1/s1 |
InChI Key |
KODGTDKHPNYCCJ-YWRILDCISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Olorigliflozin's Mechanism of Action on SGLT2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Olorigliflozin, also known as Rongliflozin, is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. By targeting SGLT2 in the proximal tubules of the kidneys, this compound effectively blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion. This mechanism of action provides an insulin-independent pathway to lower blood glucose levels, making it a promising therapeutic agent for the management of type 2 diabetes mellitus. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its effects on SGLT2, relevant experimental protocols for inhibitor characterization, and the associated signaling pathways. While specific quantitative data on the binding affinity of this compound for SGLT1 and SGLT2 (such as IC50 and Ki values) are not publicly available in the reviewed literature, this document outlines the established methodologies for determining these values and presents comparative data for other well-characterized SGLT2 inhibitors to provide a contextual framework.
Core Mechanism of Action: SGLT2 Inhibition
The primary therapeutic effect of this compound is achieved through the competitive inhibition of SGLT2. SGLT2 is a high-capacity, low-affinity transporter located on the apical membrane of the epithelial cells in the S1 and S2 segments of the proximal renal tubules.[1] Under normal physiological conditions, SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1]
This compound binds to SGLT2, preventing glucose from binding and being transported back into the renal epithelial cells. This inhibition of glucose reabsorption leads to a lowering of the renal threshold for glucose, resulting in the excretion of excess glucose in the urine (glucosuria).[1] A clinical trial involving a single 50 mg dose of this compound demonstrated a significant increase in urinary glucose excretion in patients with type 2 diabetes, both with and without renal impairment. In patients with normal renal function, 24-hour post-dose urinary glucose excretion ranged from 9.85 to 72.83 grams.[2]
The mechanism of action of SGLT2 inhibitors, including this compound, is independent of insulin (B600854) secretion or sensitivity, providing a unique therapeutic approach that complements other antidiabetic agents.[3]
Quantitative Data on SGLT2 Inhibition
While specific IC50 and Ki values for this compound's inhibition of SGLT1 and SGLT2 are not available in the public domain, the following table presents data for other selective SGLT2 inhibitors to provide a comparative context for the potency and selectivity that is characteristic of this class of drugs. A lower IC50 or Ki value indicates greater potency, and a higher selectivity ratio (SGLT1 IC50/SGLT2 IC50) indicates greater selectivity for SGLT2.
| SGLT2 Inhibitor | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| Dapagliflozin | 1.1 | 1390 | ~1200-fold | |
| Canagliflozin | 4.4 | 663 | ~150-fold | |
| Empagliflozin | 3.1 | >8300 | >2500-fold | |
| Ertugliflozin | 0.877 | >1000 | >1140-fold | |
| Sotagliflozin | 1.8 | 36 | ~20-fold |
Experimental Protocols for Characterizing SGLT2 Inhibition
The following are detailed methodologies for key experiments used to characterize the mechanism of action of SGLT2 inhibitors like this compound.
In Vitro SGLT Inhibition Assay (Cell-Based)
This assay is fundamental for determining the inhibitory potency (IC50) and selectivity of a compound against SGLT1 and SGLT2.
Objective: To quantify the inhibition of human SGLT1 and SGLT2 by a test compound in a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cells are cultured under standard conditions.
-
Cells are stably transfected with plasmids containing the cDNA for either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2). This creates two distinct cell lines, each overexpressing one of the transporters.
-
-
Glucose Uptake Assay:
-
Transfected cells are seeded into 96-well plates and grown to confluence.
-
On the day of the assay, cells are washed with a sodium-free buffer (e.g., choline-based) to remove extracellular sodium.
-
Cells are then pre-incubated for 15-30 minutes with varying concentrations of the test compound (e.g., this compound) in a sodium-containing buffer. Control wells receive vehicle only.
-
To initiate glucose uptake, a radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-alpha-methyl-D-glucopyranoside (¹⁴C-AMG), is added to each well.
-
The uptake is allowed to proceed for a defined period (e.g., 1-2 hours) at 37°C.
-
The reaction is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to remove unincorporated radiolabel.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of ¹⁴C-AMG uptake is plotted against the concentration of the test compound.
-
The data are fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of glucose uptake.
-
Selectivity is calculated as the ratio of the IC50 for SGLT1 to the IC50 for SGLT2.
-
In Vivo Urinary Glucose Excretion (UGE) Study
This in vivo assay assesses the pharmacodynamic effect of an SGLT2 inhibitor on renal glucose handling in animal models.
Objective: To measure the dose-dependent effect of a test compound on urinary glucose excretion.
Methodology:
-
Animal Model:
-
Diabetic animal models (e.g., db/db mice or Zucker diabetic fatty rats) or normal rodents are used.
-
-
Experimental Procedure:
-
Animals are housed in metabolic cages that allow for the separate collection of urine and feces.
-
A baseline 24-hour urine collection is performed to determine basal glucose excretion.
-
Animals are then treated with the test compound (e.g., this compound) or vehicle via oral gavage.
-
Urine is collected over a 24-hour period post-dosing.
-
The volume of urine is measured, and the glucose concentration is determined using a glucose oxidase assay.
-
-
Data Analysis:
-
The total amount of glucose excreted in the urine over 24 hours is calculated for each animal.
-
The change in UGE from baseline is determined for each treatment group.
-
A dose-response curve can be generated to evaluate the potency and efficacy of the compound in vivo.
-
Signaling Pathways and Cellular Mechanisms
The primary mechanism of this compound is the direct inhibition of the SGLT2 protein. The downstream effects are a consequence of this inhibition.
Renal Glucose Handling Pathway
The following diagram illustrates the normal process of glucose reabsorption in the proximal tubule and the site of action of this compound.
Caption: this compound inhibits SGLT2-mediated glucose reabsorption in the renal proximal tubule.
Experimental Workflow for IC50 Determination
The logical flow of an in vitro experiment to determine the inhibitory potency of this compound is depicted below.
Caption: Workflow for determining the IC50 and selectivity of this compound.
Conclusion
This compound is a selective SGLT2 inhibitor that effectively reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of plasma glucose levels. Its insulin-independent mechanism of action makes it a valuable therapeutic option for the management of type 2 diabetes. While specific preclinical data on its binding affinity are not publicly available, the established experimental protocols for characterizing SGLT2 inhibitors provide a robust framework for its continued evaluation. Further research and publication of preclinical data will provide a more complete understanding of this compound's pharmacological profile and its place within the class of SGLT2 inhibitors.
References
Preclinical Data on Olorigliflozin Remains Largely Undisclosed in the Public Domain
Despite extensive investigation, detailed preclinical pharmacokinetic and pharmacodynamic data for the novel SGLT2 inhibitor, olorigliflozin, is not currently available in publicly accessible resources. As a result, the creation of an in-depth technical guide with quantitative data tables, detailed experimental protocols, and signaling pathway visualizations as requested cannot be fulfilled at this time.
This compound, developed by Sunshine Lake Pharma with HEC Pharm as the originator, is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. While information regarding a clinical trial in patients with type 2 diabetes and varying degrees of renal impairment has been published, providing some insights into its human pharmacokinetics and pharmacodynamics, the foundational preclinical data package remains proprietary.
Searches of scientific literature databases, patent filings, and regulatory agency websites have not yielded specific details on the following key preclinical areas:
-
In Vitro Pharmacology: Specific IC50 values for SGLT1 and SGLT2 inhibition, which are crucial for determining the selectivity and potency of the compound, have not been publicly disclosed.
-
Preclinical Pharmacokinetics (ADME): Data on the absorption, distribution, metabolism, and excretion of this compound in standard preclinical species (e.g., rats, dogs, monkeys) are not available. This includes parameters such as oral bioavailability, plasma protein binding, metabolic pathways, and routes of elimination.
-
In Vivo Efficacy Studies: Detailed results from studies in animal models of diabetes, which would demonstrate the glucose-lowering efficacy and other potential metabolic benefits of this compound, have not been published.
-
Experimental Protocols: Without access to the primary research, the specific methodologies used for the in vitro and in vivo studies cannot be detailed.
The absence of this critical preclinical information prevents the construction of the requested technical guide. Such a document would require quantitative data to populate comparative tables and a thorough understanding of the experimental designs to provide detailed protocols and accurate visualizations of the underlying biological pathways and experimental workflows.
It is common for pharmaceutical companies to maintain the confidentiality of preclinical data during the drug development process. This information is typically disclosed in detail to regulatory authorities as part of an Investigational New Drug (IND) application and later in a New Drug Application (NDA). Portions of this data may be published in scientific journals or presented at conferences as the clinical development program progresses.
Researchers, scientists, and drug development professionals interested in the preclinical profile of this compound are encouraged to monitor for future publications and presentations from Sunshine Lake Pharma and HEC Pharm. As the drug advances through clinical trials and towards potential regulatory approval, it is likely that more detailed information will become publicly available.
Olorigliflozin's Selectivity Profile: A Technical Overview of SGLT1 vs. SGLT2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the selectivity profile of Sodium-Glucose Cotransporter (SGLT) inhibitors, with a focus on the comparative inhibition of SGLT1 and SGLT2. While specific quantitative data for Olorigliflozin's inhibitory activity against SGLT1 and SGLT2 are not publicly available at the time of this publication, this document will establish a framework for understanding its potential selectivity by examining the profiles of other well-characterized SGLT inhibitors. This guide details the experimental protocols for determining inhibitor selectivity, presents comparative data for prominent gliflozins, and illustrates the underlying signaling pathways and experimental workflows.
Introduction to SGLT1 and SGLT2 Inhibition
Sodium-glucose cotransporters are a family of proteins responsible for transporting glucose and sodium across cell membranes. SGLT1 is predominantly found in the small intestine, where it is crucial for the absorption of glucose and galactose from dietary sources. It is also present to a lesser extent in the kidneys. SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.
Inhibition of SGLT2 has emerged as a key therapeutic strategy for the management of type 2 diabetes. By blocking SGLT2, these inhibitors prevent glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. The degree of selectivity for SGLT2 over SGLT1 is a critical characteristic of these inhibitors, as off-target inhibition of SGLT1 can lead to gastrointestinal side effects.
Quantitative Analysis of SGLT Inhibitor Selectivity
The selectivity of an SGLT inhibitor is determined by comparing its half-maximal inhibitory concentration (IC50) against SGLT1 and SGLT2. A lower IC50 value indicates a higher potency of the inhibitor for that specific transporter. The selectivity ratio is calculated by dividing the IC50 for SGLT1 by the IC50 for SGLT2. A higher ratio signifies greater selectivity for SGLT2.
While specific IC50 values for this compound are not available in the public domain, the following table provides a comparative summary of the selectivity profiles for several well-established SGLT inhibitors. This data serves as a benchmark for evaluating the potential profile of new chemical entities like this compound.
| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| Empagliflozin | ~8300 | ~3.1 | ~2677 |
| Dapagliflozin | ~1200-1400 | ~1.1-1.2 | >1000 |
| Canagliflozin | ~663-1096 | ~2.2-4.2 | ~160-274 |
| Ertugliflozin | ~1960 | ~0.877 | ~2235 |
| Sotagliflozin | ~36 | ~1.8 | ~20 |
| Tofogliflozin | ~8444 | ~2.9 | ~2912 |
Note: IC50 values can vary between different studies and experimental conditions. The data presented is a representative compilation from multiple sources.
Experimental Protocol for Determining SGLT1 and SGLT2 Inhibition
The following is a generalized, detailed methodology for assessing the in vitro inhibitory activity and selectivity of a compound against human SGLT1 and SGLT2.
3.1. Cell Line and Culture
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with and overexpressing the human SGLT1 or SGLT2 transporter gene are used.
-
Cells are maintained in an appropriate culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure the continued expression of the transporter.
-
Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
3.2. Glucose Uptake Assay
-
Cell Plating: Cells are seeded into 96-well microplates and allowed to adhere and grow to confluence.
-
Compound Incubation: On the day of the assay, the culture medium is removed, and the cells are washed with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution). The cells are then incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Initiation of Glucose Uptake: To initiate the glucose uptake, a solution containing a non-metabolizable, radiolabeled glucose analog, such as 14C-alpha-methylglucopyranoside (14C-AMG), is added to each well. 14C-AMG is a specific substrate for SGLT transporters.
-
Termination of Uptake: After a defined incubation period (e.g., 1-2 hours), the uptake is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to remove any extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of 14C-AMG transported into the cells.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 values are then determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). The selectivity ratio is calculated by dividing the IC50 value for SGLT1 by the IC50 value for SGLT2.
Visualizing Key Processes
4.1. Experimental Workflow for SGLT Selectivity Assessment
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Experimental workflow for determining SGLT1/SGLT2 inhibition and selectivity.
4.2. Signaling Pathway of SGLT Inhibition
This diagram illustrates the mechanism of action of SGLT inhibitors in the renal proximal tubule and the small intestine.
Caption: Mechanism of SGLT1 and SGLT2 inhibition in the kidney and intestine.
Conclusion
The selectivity profile of an SGLT inhibitor is a paramount determinant of its therapeutic efficacy and safety profile. A high degree of selectivity for SGLT2 over SGLT1 is generally desirable to minimize the potential for gastrointestinal adverse effects. While the specific quantitative data on the SGLT1 and SGLT2 inhibitory potency of this compound remains to be publicly disclosed, the methodologies and comparative data presented in this guide provide a robust framework for its future evaluation. As this compound progresses through clinical development, the elucidation of its precise selectivity profile will be crucial for understanding its clinical pharmacology and positioning it within the therapeutic landscape of SGLT inhibitors.
Olorigliflozin's Target Validation in Renal Glucose Reabsorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Olorigliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys. By targeting SGLT2, this compound effectively reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of plasma glucose levels. This whitepaper provides an in-depth technical guide to the target validation of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying mechanisms of action. The presented evidence robustly supports SGLT2 as a viable therapeutic target for the management of type 2 diabetes mellitus and highlights this compound as a potent and selective agent acting on this target.
Introduction: The Role of SGLT2 in Renal Glucose Homeostasis
Under normal physiological conditions, the kidneys filter approximately 180 grams of glucose from the blood each day. The vast majority of this filtered glucose is reabsorbed back into circulation, primarily in the proximal convoluted tubule. This reabsorption is mediated by sodium-glucose cotransporters (SGLTs), with SGLT2 accounting for approximately 90% of this process and SGLT1 responsible for the remaining 10%. In individuals with type 2 diabetes, the expression and activity of SGLT2 are often upregulated, contributing to the maintenance of hyperglycemia. Therefore, the selective inhibition of SGLT2 presents a logical and effective therapeutic strategy to reduce plasma glucose levels independently of insulin (B600854) secretion or sensitivity.
Mechanism of Action of this compound
This compound is a highly selective and potent inhibitor of SGLT2. By binding to the SGLT2 protein, this compound competitively blocks the transport of sodium and glucose across the apical membrane of the proximal tubule epithelial cells. This inhibition leads to a reduction in the renal threshold for glucose, resulting in the excretion of excess glucose in the urine. This glucosuric effect directly contributes to the lowering of blood glucose levels in patients with type 2 diabetes.
Signaling Pathway of SGLT2 Inhibition
Caption: this compound selectively inhibits SGLT2, blocking glucose and sodium reabsorption.
Preclinical Target Validation
Specific preclinical data for this compound, such as its IC50 and selectivity, are not publicly available in the searched resources. The following sections are based on typical findings for selective SGLT2 inhibitors and will be updated as this compound-specific data becomes available.
In Vitro Studies
The initial validation of a selective SGLT2 inhibitor involves in vitro assays to determine its potency and selectivity.
Table 1: Preclinical In Vitro Data for a Typical Selective SGLT2 Inhibitor
| Parameter | Description | Typical Value |
| SGLT2 IC50 | The half-maximal inhibitory concentration against human SGLT2, indicating the potency of the inhibitor. | Low nanomolar range (e.g., 1-10 nM) |
| SGLT1 IC50 | The half-maximal inhibitory concentration against human SGLT1. | High nanomolar to micromolar range |
| Selectivity | The ratio of SGLT1 IC50 to SGLT2 IC50, indicating the specificity for SGLT2. | >1000-fold |
In Vivo Studies in Animal Models of Type 2 Diabetes
The efficacy of SGLT2 inhibitors is further evaluated in animal models that mimic human type 2 diabetes, such as db/db mice and Zucker diabetic fatty (ZDF) rats.
Table 2: Preclinical In Vivo Data for a Typical Selective SGLT2 Inhibitor in a Diabetic Rat Model
| Parameter | Vehicle Control | SGLT2 Inhibitor |
| Fasting Blood Glucose (mg/dL) | ~450 | ~200 |
| HbA1c (%) | ~10.5 | ~7.5 |
| 24h Urinary Glucose Excretion (g) | <0.1 | >5 |
| Body Weight Change (%) | +10 | -5 |
Clinical Target Validation
Clinical trials in humans are essential to confirm the therapeutic potential of this compound. A key study by Huan-Zong, et al. (2025) investigated the pharmacokinetics, pharmacodynamics, and safety of a single 50 mg dose of this compound in patients with type 2 diabetes with normal, mild, or moderate renal impairment.[1]
Table 3: Clinical Pharmacokinetic and Pharmacodynamic Data of this compound (50 mg) in Patients with T2DM [1]
| Parameter | Normal Renal Function (n=16) | Mild Renal Impairment (n=8) | Moderate Renal Impairment (n=8) |
| Cmax (ng/mL) | Data not specified | 15.42% higher vs. matched control | Comparable to matched control |
| AUC0-t (ng·h/mL) | Data not specified | 16.22% higher vs. matched control | 56.71% higher vs. matched control |
| AUC0-∞ (ng·h/mL) | Data not specified | Similar to matched control | 62.27% higher vs. matched control |
| 24h Urinary Glucose Excretion (g) (Range) | 34.32 - 98.14 (matched control for mild impairment) 9.85 - 72.83 (matched control for moderate impairment) | 14.31 - 52.31 | 5.94 - 38.45 |
The study concluded that a 50 mg dose of this compound was safe and effective in individuals with type 2 diabetes and normal or mild renal impairment.[1] However, its appropriateness for those with moderate renal impairment may be limited due to reduced efficacy in urinary glucose excretion.[1]
Experimental Protocols
In Vitro SGLT2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SGLT2.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably transfected with human SGLT2 are cultured to confluence in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates. Prior to the assay, cells are washed with a sodium-containing buffer.
-
Compound Incubation: Cells are incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Substrate Addition: A radiolabeled (e.g., ¹⁴C-α-methyl-D-glucopyranoside - ¹⁴C-AMG) or fluorescent (e.g., 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose - 2-NBDG) glucose analog is added to each well.
-
Uptake Measurement: After incubation, the uptake of the labeled glucose analog is stopped by washing with ice-cold buffer. The amount of radioactivity or fluorescence inside the cells is quantified using a scintillation counter or fluorescence plate reader, respectively.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Experimental Workflow: In Vitro SGLT2 Inhibition Assay
Caption: A streamlined workflow for determining the in vitro potency of SGLT2 inhibitors.
In Vivo Efficacy Study in a Diabetic Animal Model
Objective: To evaluate the effect of this compound on glycemic control and urinary glucose excretion in a diabetic animal model.
Methodology:
-
Animal Model: Male db/db mice or Zucker diabetic fatty (ZDF) rats are commonly used. Animals are acclimated and baseline parameters are measured.
-
Grouping and Dosing: Animals are randomized into vehicle control and this compound treatment groups. This compound is administered orally once daily for a specified duration (e.g., 4 weeks).
-
Metabolic Monitoring: Body weight, food and water intake, and blood glucose levels are monitored regularly.
-
Urine Collection: At specified time points, animals are placed in metabolic cages for 24-hour urine collection to measure urine volume and glucose concentration.
-
Terminal Procedures: At the end of the study, blood samples are collected for HbA1c and plasma drug concentration analysis. Tissues may be collected for further analysis.
-
Data Analysis: Statistical analysis is performed to compare the parameters between the vehicle and this compound-treated groups.
Conclusion
The available evidence strongly validates SGLT2 as a key target in the regulation of renal glucose reabsorption. This compound has been clinically demonstrated to be an effective inhibitor of SGLT2, leading to significant urinary glucose excretion and thereby contributing to improved glycemic control in patients with type 2 diabetes with normal to mildly impaired renal function. Further preclinical studies detailing the specific binding kinetics and in vivo efficacy of this compound will provide a more complete picture of its pharmacological profile. The continued development of selective SGLT2 inhibitors like this compound offers a promising therapeutic avenue for the management of type 2 diabetes.
References
Olorigliflozin's In Vitro Binding Affinity to SGLT2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olorigliflozin is an investigational selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. Developed by HEC Pharm and Sunshine Lake Pharma, this compound is currently in clinical development for the treatment of type 2 diabetes mellitus. As with other drugs in the gliflozin class, its therapeutic effect is achieved by promoting urinary glucose excretion, thereby lowering blood glucose levels.
This technical guide provides an in-depth overview of the in vitro binding affinity of SGLT2 inhibitors, with a focus on the methodologies used to determine these parameters. While specific quantitative binding data for this compound is not currently available in the public domain, this document presents comparative data for other prominent SGLT2 inhibitors to provide a contextual understanding of the binding affinities within this drug class.
SGLT2 Inhibition and Binding Affinity
SGLT2 is the primary transporter responsible for reabsorbing glucose from the glomerular filtrate back into circulation. Its inhibition is a validated therapeutic strategy for managing hyperglycemia in type 2 diabetes. The efficacy of an SGLT2 inhibitor is directly related to its binding affinity and selectivity for SGLT2 over the closely related SGLT1 transporter, which is predominantly found in the small intestine. High selectivity is desirable to minimize potential off-target effects associated with SGLT1 inhibition.
The binding affinity of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower IC50 or Ki value indicates a higher binding affinity and greater potency of the inhibitor.
Comparative In Vitro Binding Affinities of SGLT2 Inhibitors
While specific data for this compound is not available, the following table summarizes the reported in vitro IC50 values and selectivity ratios for several well-characterized SGLT2 inhibitors against human SGLT1 and SGLT2. This data provides a benchmark for the expected potency and selectivity of new chemical entities targeting SGLT2.
| Compound | hSGLT1 IC50 (nM) | hSGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Canagliflozin | 663 | 4.2 | ~158 |
| Dapagliflozin | >1000 | 1.1 | >900 |
| Empagliflozin | >5000 | 3.1 | >1600 |
| Ertugliflozin | >5000 | 0.9 | >5500 |
| Sotagliflozin | 36 | 1.8 | ~20 |
Note: IC50 values can vary between different studies and experimental conditions. The data presented is a representative compilation from various sources.
Experimental Protocols for Determining SGLT2 Binding Affinity
The following sections detail the standard experimental methodologies employed to determine the in vitro binding affinity of compounds to SGLT2.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the SGLT2 transporter, typically in membrane preparations from cells overexpressing the transporter. The ability of a test compound to displace the radioligand is quantified to determine its binding affinity.
a. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human SGLT2.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction from the supernatant by high-speed centrifugation.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
b. Binding Assay Protocol:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-dapagliflozin or another high-affinity SGLT2 inhibitor).
-
Initiate the binding reaction by adding the SGLT2-containing membrane preparation.
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Glucose Uptake Assay
This functional assay measures the inhibition of SGLT2-mediated glucose uptake into cells.
a. Cell Culture:
-
Plate cells stably expressing human SGLT2 (e.g., CHO or HEK293 cells) in a 96-well plate and grow to confluence.
b. Glucose Uptake Assay Protocol:
-
Wash the cells with a sodium-containing buffer.
-
Pre-incubate the cells with the test compound at various concentrations for a defined period.
-
Initiate glucose uptake by adding a solution containing a non-metabolizable, radiolabeled glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, ¹⁴C-AMG) or a fluorescent glucose analog (e.g., 2-NBDG).
-
Incubate for a specific time at 37°C to allow for glucose uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity or fluorescence.
c. Data Analysis:
-
Determine the SGLT2-specific uptake by subtracting the uptake in the presence of a saturating concentration of a known SGLT2 inhibitor (e.g., phlorizin) or in a sodium-free buffer.
-
Plot the percentage of SGLT2-specific uptake against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of SGLT2 and the general workflows for the binding affinity assays.
Olorigliflozin: Preclinical Data on Glycemic Control in Animal Models Remains Largely Undisclosed
Despite extensive investigation, detailed preclinical data on the effects of olorigliflozin on glycemic control in animal models is not publicly available in the scientific literature. this compound, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is under development for the treatment of type 2 diabetes mellitus. While clinical trials in humans are underway and some results have been published, the foundational animal studies that typically underpin such clinical programs have not been detailed in accessible publications.
This lack of public information prevents a comprehensive analysis of its preclinical efficacy and the specific methodologies used to establish its effects on key diabetic parameters in animal subjects. Typically, such a technical guide would include quantitative data from studies in various animal models of diabetes and obesity, detailing outcomes like reductions in blood glucose, hemoglobin A1c (HbA1c), and improvements in insulin (B600854) sensitivity and glucose tolerance. Furthermore, detailed experimental protocols and the exploration of associated signaling pathways would be central to a thorough understanding of the drug's preclinical profile.
For SGLT2 inhibitors as a class of drugs, the mechanism of action is well-established. They work by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels. This mechanism is independent of insulin action. Preclinical studies with other SGLT2 inhibitors, such as empagliflozin, canagliflozin, and dapagliflozin, have consistently demonstrated significant improvements in glycemic control in various rodent models of type 2 diabetes, including Zucker diabetic fatty (ZDF) rats and db/db mice. These studies typically involve the administration of the compound at various doses over a period of weeks to months, with regular monitoring of blood glucose, HbA1c, and other metabolic parameters.
General Experimental Approach for SGLT2 Inhibitors in Animal Models
While specific protocols for this compound are unavailable, a general experimental workflow for evaluating a novel SGLT2 inhibitor in animal models can be outlined.
Olorigliflozin: A Technical Guide to its Role in Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olorigliflozin is an investigational, orally administered, selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) developed by Sunshine Lake Pharma Co., Ltd. for the treatment of type 2 diabetes mellitus (T2DM). As a member of the gliflozin class, this compound exerts its therapeutic effect by reducing renal glucose reabsorption, thereby promoting urinary glucose excretion and lowering blood glucose levels. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical and clinical findings, and detailed experimental protocols relevant to its development.
Chemical Profile
-
Chemical Name: this compound
-
Molecular Formula: C23H27ClO7
-
Molecular Weight: 450.91 g/mol
-
Chemical Structure: (Image of the chemical structure would be placed here in a formal whitepaper)
Mechanism of Action
This compound is a potent and selective inhibitor of SGLT2, a protein primarily expressed in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion and a reduction in plasma glucose concentrations. This mechanism is independent of insulin (B600854) secretion and action, offering a low risk of hypoglycemia.
Beyond its primary glucose-lowering effect, the inhibition of SGLT2 by this compound is expected to engage a complex network of downstream signaling pathways that contribute to its broader cardiometabolic benefits.
Signaling Pathway of SGLT2 Inhibition
Caption: Signaling pathway of this compound via SGLT2 inhibition.
Clinical Efficacy and Safety
A Phase III clinical trial of this compound has been completed, with results indicating significant efficacy and a favorable safety profile.[1]
Efficacy
After 24 weeks of treatment, this compound demonstrated improvements in key glycemic markers that were reported to be among the best in its class.[1] This included reductions in:
-
Glycated hemoglobin (HbA1c)
-
Fasting plasma glucose (FPG)
-
2-hour postprandial glucose (PPG)
Furthermore, the trial showed significant reductions from baseline in:[1]
-
Body weight
-
Systolic blood pressure
Note: Specific quantitative data from the Phase III trial have not yet been publicly released in a peer-reviewed journal. The following tables provide representative data from clinical trials of other SGLT2 inhibitors to illustrate the expected magnitude of effect for this class of drugs.
Table 1: Illustrative Glycemic Efficacy of SGLT2 Inhibitors (24-26 Weeks)
| Parameter | Placebo-Subtracted Mean Change |
|---|---|
| HbA1c (%) | -0.5% to -1.0% |
| Fasting Plasma Glucose (mg/dL) | -18 to -25 |
| 2-Hour Postprandial Glucose (mg/dL) | -45 to -65 |
Table 2: Illustrative Non-Glycemic Efficacy of SGLT2 Inhibitors (24-26 Weeks)
| Parameter | Placebo-Subtracted Mean Change |
|---|---|
| Body Weight (kg) | -1.5 to -2.5 |
| Systolic Blood Pressure (mmHg) | -2 to -5 |
Safety and Tolerability
The Phase III trial of this compound indicated a good overall safety and tolerability profile.[1] Notably, the incidence of urinary tract infections was reported to be lower than in the placebo group, and no unexpected serious adverse events were observed.[1]
A single-dose study in patients with T2DM and varying degrees of renal function found that this compound was safe and well-tolerated.[2] Adverse events were all grade 1-2 in severity.[2]
Table 3: Common Adverse Events Associated with SGLT2 Inhibitors
| Adverse Event | Typical Incidence |
|---|---|
| Genital Mycotic Infections | More common than placebo |
| Urinary Tract Infections | Generally similar to or slightly higher than placebo |
| Volume Depletion-Related Events | More common than placebo, especially with diuretic use |
| Hypoglycemia | Low risk when used as monotherapy or with metformin (B114582) |
Pharmacokinetics and Pharmacodynamics
A single-center, single-dose, open-label trial in Chinese patients with T2DM provided initial pharmacokinetic and pharmacodynamic data for this compound.[2]
Pharmacokinetics
In patients with mild renal impairment, the maximum plasma concentration (Cmax) and area under the curve (AUC) of this compound were slightly higher (15.42% and 16.22%, respectively) compared to subjects with normal renal function, a difference not considered clinically significant.[2] However, in patients with moderate renal impairment, AUC was substantially increased (56.71% to 62.27%).[2]
Table 4: Pharmacokinetic Parameters of this compound (50 mg single dose) in T2DM Patients with Varying Renal Function
| Renal Function | Cmax | AUC0-t | AUC0-∞ |
|---|---|---|---|
| Normal | Baseline | Baseline | Baseline |
| Mild Impairment | ↑ 15.42% | ↑ 16.22% | Similar to Normal |
| Moderate Impairment | Comparable to Normal | ↑ 56.71% | ↑ 62.27% |
Data from a single-dose study and may not reflect steady-state pharmacokinetics.[2]
Pharmacodynamics
A single 50 mg dose of this compound resulted in a significant increase in urinary glucose excretion over 24 hours in patients with normal renal function and mild renal impairment.[2] The effect was diminished in patients with moderate renal impairment, which is consistent with the mechanism of action of SGLT2 inhibitors being dependent on glomerular filtration.[2]
Table 5: 24-Hour Urinary Glucose Excretion after a Single 50 mg Dose of this compound
| Renal Function | Urinary Glucose Excretion ( g/24h ) | Matched Control ( g/24h ) |
|---|---|---|
| Mild Impairment | 14.31 - 52.31 | 34.32 - 98.14 |
| Moderate Impairment | 5.94 - 38.45 | 9.85 - 72.83 |
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the preclinical and clinical development of SGLT2 inhibitors like this compound.
In Vitro SGLT2 Inhibition Assay (Fluorescent Glucose Uptake)
Objective: To determine the in vitro potency of a test compound to inhibit SGLT2-mediated glucose uptake.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human SGLT2 are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
-
Incubation: Cells are washed with a sodium-free buffer and then pre-incubated with the test compound at various concentrations in a sodium-containing buffer (or sodium-free buffer for baseline) for 15-30 minutes at 37°C.
-
Glucose Uptake: A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the wells, and the plate is incubated for 30-60 minutes at 37°C.
-
Termination and Lysis: The uptake reaction is stopped by washing the cells with ice-cold sodium-free buffer. Cells are then lysed.
-
Quantification: The fluorescence intensity of the cell lysate is measured using a microplate reader.
-
Data Analysis: The SGLT2-mediated glucose uptake is calculated by subtracting the fluorescence in the sodium-free buffer from that in the sodium-containing buffer. The IC50 value of the test compound is determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Assessment of Urinary Glucose Excretion in a Diabetic Rodent Model
Objective: To evaluate the in vivo pharmacodynamic effect of a test compound on urinary glucose excretion.
Methodology:
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats or db/db mice are commonly used.
-
Acclimation: Animals are acclimated to metabolic cages for at least 24 hours to allow for accurate urine collection.
-
Dosing: The test compound or vehicle is administered orally.
-
Urine Collection: Urine is collected over a 24-hour period.
-
Sample Analysis: The total urine volume is measured, and the glucose concentration in the urine is determined using a commercial glucose assay kit.
-
Data Analysis: The total amount of glucose excreted in the urine over 24 hours is calculated and compared between the treatment and vehicle groups.
Workflow for Preclinical Evaluation of an SGLT2 Inhibitor
Caption: A generalized experimental workflow for the preclinical development of an SGLT2 inhibitor.
Conclusion
This compound is a promising SGLT2 inhibitor for the treatment of type 2 diabetes mellitus. Early clinical data suggest robust glycemic and metabolic efficacy with a favorable safety profile. As more quantitative data from late-stage clinical trials become available, a more definitive picture of this compound's place in the therapeutic landscape will emerge. The established and emerging mechanisms of action of the SGLT2 inhibitor class suggest that this compound may offer significant cardiorenal benefits beyond glucose control. Further research into its specific effects on downstream signaling pathways will be crucial in fully elucidating its therapeutic potential.
References
Introduction to Olorigliflozin and the Rationale for Non-Diabetic Applications
An In-depth Technical Guide to the Potential Therapeutic Applications of Olorigliflozin Beyond Diabetes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: this compound is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor currently under development for the treatment of type 2 diabetes mellitus.[1] As of this writing, publicly available data on the therapeutic applications of this compound beyond diabetes are limited. This guide, therefore, extrapolates the potential non-diabetic applications of this compound based on the well-established class effects of SGLT2 inhibitors. The mechanisms, experimental data, and protocols described herein are primarily derived from studies of other SGLT2 inhibitors, such as dapagliflozin (B1669812), empagliflozin, and canagliflozin (B192856), and should be considered as potential areas of investigation for this compound.
This compound is a member of the gliflozin class of drugs that selectively inhibit the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys.[1] This inhibition reduces the reabsorption of glucose from the filtrate, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[2][3] While initially developed as an anti-diabetic agent, a growing body of evidence from large cardiovascular and renal outcome trials has demonstrated that the benefits of SGLT2 inhibitors extend far beyond glycemic control.[4][5] These trials have consistently shown that SGLT2 inhibitors can significantly reduce the risk of major adverse cardiovascular events, hospitalization for heart failure, and the progression of chronic kidney disease in patients both with and without type 2 diabetes.[5][6][7]
These "pleiotropic" effects are attributed to a variety of mechanisms independent of glucose lowering, including osmotic diuresis, natriuresis, reduction in blood pressure, weight loss, and direct effects on the heart and kidneys that involve anti-inflammatory, anti-fibrotic, and metabolic pathways.[2][3] This has opened up new avenues for the therapeutic use of SGLT2 inhibitors in a range of non-diabetic conditions. This guide will explore the potential of this compound in three key areas: heart failure, chronic kidney disease, and non-alcoholic fatty liver disease.
Cardioprotective Effects: Focus on Heart Failure
Large clinical trials have established SGLT2 inhibitors as a foundational therapy for heart failure with both reduced (HFrEF) and preserved ejection fraction (HFpEF), irrespective of diabetes status.[8][9][10]
Proposed Mechanisms of Cardioprotection
The cardioprotective effects of SGLT2 inhibitors are multifactorial and not yet fully elucidated. The leading proposed mechanisms include:
-
Hemodynamic Effects: SGLT2 inhibition induces osmotic diuresis and natriuresis, leading to a reduction in plasma volume and preload.[11] This, along with a modest reduction in blood pressure, decreases cardiac workload.
-
Metabolic Reprogramming: SGLT2 inhibitors promote a shift in cardiac metabolism from glucose oxidation towards the more energy-efficient utilization of ketone bodies, fatty acids, and branched-chain amino acids. This improves myocardial energetics and function.
-
Ion Channel Modulation: SGLT2 inhibitors have been shown to reduce intracellular sodium and calcium concentrations in cardiomyocytes by inhibiting the Na+/H+ exchanger (NHE1) and the late sodium current. This can reduce the risk of arrhythmias and improve cardiac contractility.
-
Anti-inflammatory and Anti-fibrotic Effects: SGLT2 inhibitors have been demonstrated to reduce pro-inflammatory cytokines and markers of fibrosis in the myocardium, potentially mitigating adverse cardiac remodeling.
Caption: Proposed mechanisms of SGLT2 inhibitor-mediated cardioprotection.
Key Experimental Data (from landmark trials of other SGLT2 inhibitors)
| Trial (SGLT2i) | Patient Population | Key Inclusion Criteria | Primary Outcome | Hazard Ratio (95% CI) |
| DAPA-HF (Dapagliflozin) | HFrEF (LVEF ≤ 40%) | NYHA class II-IV, elevated NT-proBNP | Composite of worsening heart failure or cardiovascular death | 0.74 (0.65 to 0.85) |
| EMPEROR-Reduced (Empagliflozin) | HFrEF (LVEF ≤ 40%) | NYHA class II-IV, elevated NT-proBNP | Composite of cardiovascular death or hospitalization for heart failure | 0.75 (0.65 to 0.86) |
| EMPEROR-Preserved (Empagliflozin) | HFpEF (LVEF > 40%) | NYHA class II-IV, elevated NT-proBNP | Composite of cardiovascular death or hospitalization for heart failure | 0.79 (0.69 to 0.90) |
| CHIEF-HF (Canagliflozin) | HF (any LVEF) | Symptomatic heart failure | Change in KCCQ Total Symptom Score at 12 weeks | 4.3 points higher with canagliflozin (p=0.016) |
LVEF: Left Ventricular Ejection Fraction; NYHA: New York Heart Association; NT-proBNP: N-terminal pro-B-type natriuretic peptide; KCCQ: Kansas City Cardiomyopathy Questionnaire.
Representative Experimental Protocol: DAPA-HF Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 4,744 patients with HFrEF (LVEF ≤ 40%), with or without type 2 diabetes.
-
Intervention: Patients were randomized to receive either dapagliflozin (10 mg once daily) or placebo, in addition to standard of care therapy for heart failure.
-
Primary Endpoint: A composite of worsening heart failure (unplanned hospitalization or an urgent visit resulting in intravenous therapy for heart failure) or death from cardiovascular causes.
-
Follow-up: The median follow-up was 18.2 months.
-
Statistical Analysis: A time-to-event analysis was performed using a Cox proportional-hazards model to compare the primary endpoint between the two groups.
Renoprotective Effects: Focus on Chronic Kidney Disease (CKD)
SGLT2 inhibitors have demonstrated significant renoprotective effects, slowing the decline of kidney function in patients with CKD, both with and without diabetes.[6][7]
Proposed Mechanisms of Renoprotection
The kidney-protective effects of SGLT2 inhibitors are thought to be mediated by several mechanisms:
-
Tubuloglomerular Feedback Restoration: By inhibiting glucose and sodium reabsorption in the proximal tubule, SGLT2 inhibitors increase sodium delivery to the macula densa.[11] This restores tubuloglomerular feedback, leading to afferent arteriolar vasoconstriction and a reduction in intraglomerular pressure and hyperfiltration.[2][11]
-
Reduced Glomerular Hypertension: The decrease in intraglomerular pressure alleviates stress on the glomeruli, reducing albuminuria and slowing the progression of kidney damage.[2]
-
Anti-inflammatory and Anti-fibrotic Effects: SGLT2 inhibitors have been shown to reduce markers of inflammation and fibrosis in the kidneys, which are key drivers of CKD progression.[2][3]
-
Improved Tubular Oxygenation: By reducing the workload of the proximal tubules (which are highly metabolically active), SGLT2 inhibitors may improve oxygenation and reduce hypoxia-induced tubular injury.
Caption: Key mechanism of SGLT2 inhibitor-mediated renoprotection.
Key Experimental Data (from landmark trials of other SGLT2 inhibitors)
| Trial (SGLT2i) | Patient Population | Key Inclusion Criteria | Primary Outcome | Hazard Ratio (95% CI) |
| DAPA-CKD (Dapagliflozin) | CKD with or without T2D | eGFR 25-75 ml/min/1.73m², UACR 200-5000 mg/g | Composite of sustained ≥50% eGFR decline, end-stage kidney disease, or renal or CV death | 0.61 (0.51 to 0.72) |
| EMPA-KIDNEY (Empagliflozin) | CKD with or without T2D | eGFR 20 to <45 or eGFR 45 to <90 ml/min/1.73m² with UACR ≥200 mg/g | Composite of progression of kidney disease or death from cardiovascular causes | 0.72 (0.64 to 0.82) |
| CREDENCE (Canagliflozin) | T2D and albuminuric CKD | eGFR 30 to <90 ml/min/1.73m², UACR >300 to 5000 mg/g | Composite of end-stage kidney disease, doubling of serum creatinine, or renal or CV death | 0.70 (0.59 to 0.82) |
eGFR: estimated Glomerular Filtration Rate; UACR: Urinary Albumin-to-Creatinine Ratio; T2D: Type 2 Diabetes.
Representative Experimental Protocol: DAPA-CKD Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 4,304 patients with CKD (eGFR 25 to 75 ml/min/1.73 m² and UACR 200 to 5000 mg/g), with or without type 2 diabetes.
-
Intervention: Patients were randomized to receive either dapagliflozin (10 mg once daily) or placebo, in addition to a stable dose of an angiotensin-converting–enzyme (ACE) inhibitor or an angiotensin-receptor blocker (ARB).
-
Primary Endpoint: A composite of a sustained decline in the eGFR of at least 50%, the onset of end-stage kidney disease, or death from renal or cardiovascular causes.
-
Follow-up: The trial was stopped early due to clear efficacy after a median follow-up of 2.4 years.
-
Statistical Analysis: A time-to-event analysis was performed using a Cox proportional-hazards model.
Hepatoprotective Effects: Focus on Non-alcoholic Fatty Liver Disease (NAFLD)
NAFLD is a common comorbidity of type 2 diabetes and obesity, and emerging evidence suggests that SGLT2 inhibitors may have beneficial effects on this condition.[12][13]
Proposed Mechanisms of Hepatoprotection
The potential mechanisms by which SGLT2 inhibitors may improve NAFLD include:
-
Weight Loss and Improved Insulin (B600854) Sensitivity: By promoting glucosuria, SGLT2 inhibitors lead to caloric loss and weight reduction, which are key to managing NAFLD.[13] They also improve insulin sensitivity, reducing the influx of free fatty acids to the liver.[13]
-
Reduced Lipogenesis and Increased Fatty Acid Oxidation: Preclinical studies suggest that SGLT2 inhibitors may directly modulate hepatic lipid metabolism, decreasing de novo lipogenesis and increasing the oxidation of fatty acids.
-
Anti-inflammatory Effects: SGLT2 inhibitors may reduce hepatic inflammation by decreasing the production of pro-inflammatory cytokines and reducing oxidative stress, which are involved in the progression from simple steatosis to non-alcoholic steatohepatitis (NASH).
Caption: A representative workflow for a clinical trial of this compound in NAFLD.
Key Experimental Data (from studies of other SGLT2 inhibitors)
| SGLT2i | Study Design | Patient Population | Key Findings |
| Luseogliflozin | Prospective trial (LEAD study) | 39 NAFLD patients with T2D | Significant reduction in hepatic fat content evaluated by MRI-HFF over 24 weeks.[14] |
| Empagliflozin | Prospective trial (E-LIFT trial) | 50 NAFLD patients with T2D | Significant reduction in liver fat measured by MRI-PDFF compared to control (4.0% difference, P < 0.0001).[15] |
| Dapagliflozin | Prospective study | T2D patients with NAFLD | Decreased hepatic fat content on transient elastography and reduced fibrosis in patients with significant baseline fibrosis.[15] |
| Ipragliflozin | Randomized controlled trial | T2D patients with NAFLD | Amelioration of hepatic fibrosis in 70.6% of patients and resolution of NASH in 66.7% of patients over 72 weeks.[16] |
MRI-HFF: Magnetic Resonance Imaging-Hepatic Fat Fraction; MRI-PDFF: Magnetic Resonance Imaging-Proton Density Fat Fraction.
Representative Experimental Protocol: A Hypothetical Trial for this compound in NAFLD
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adult patients with biopsy-proven NASH or NAFLD diagnosed by imaging (e.g., MRI-PDFF ≥ 5%), with or without type 2 diabetes.
-
Intervention: Patients would be randomized in a 1:1 ratio to receive either this compound (at a specified daily dose) or a matching placebo for a duration of 52 to 72 weeks.
-
Primary Endpoint: The primary efficacy endpoint would be the relative change in hepatic fat content from baseline as measured by MRI-PDFF.
-
Secondary Endpoints: These would include the proportion of patients achieving resolution of NASH without worsening of fibrosis (in patients with baseline NASH), improvement in fibrosis by at least one stage, and changes in liver enzymes (ALT, AST, GGT) and non-invasive fibrosis scores.
-
Statistical Analysis: An analysis of covariance (ANCOVA) would be used to compare the change in hepatic fat content between the this compound and placebo groups, adjusting for baseline values.
Conclusion and Future Directions
The therapeutic landscape for SGLT2 inhibitors has expanded dramatically, moving beyond diabetes to become a cornerstone in the management of heart failure and chronic kidney disease. Based on the robust evidence from this drug class, this compound holds significant potential for these non-diabetic applications. The consistent cardiorenal benefits observed with other SGLT2 inhibitors strongly suggest that this compound could offer similar protection through shared mechanisms of action. Furthermore, the emerging data in NAFLD and NASH present another promising avenue for investigation.
Future research should focus on dedicated clinical trials to specifically evaluate the efficacy and safety of this compound in non-diabetic populations with heart failure, chronic kidney disease, and NAFLD. Such studies are crucial to confirm the class effects and to delineate the specific profile of this compound in these conditions. As our understanding of the pleiotropic effects of SGLT2 inhibitors continues to grow, so too will the potential therapeutic applications for this important class of drugs.
References
- 1. Pharmacokinetics, Pharmacodynamics, and Safety of this compound in Individuals with Type 2 Diabetes Mellitus with or without Renal Impairment: A Single-Center, Single-Dose, Open-Label Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SGLT2 Inhibitors in Kidney Diseases—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of SGLT-2 inhibitors in non-diabetic CKD: mechanisms, efficacy, and safety [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Gliflozins in the Treatment of Non-diabetic Experimental Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chronic Kidney Disease and SGLT2 Inhibitors: A Review of the Evolving Treatment Landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The SGLT2 inhibitor canagliflozin in heart failure: the CHIEF-HF remote, patient-centered randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. asploro.com [asploro.com]
- 13. Effect of SGLT-2 Inhibitors on Non-alcoholic Fatty Liver Disease among Patients with Type 2 Diabetes Mellitus: Systematic Review with Meta-analysis and Trial Sequential Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Therapies for non-alcoholic fatty liver disease: A 2022 update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Olorigliflozin In Vitro Glucose Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olorigliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys.[1][2] SGLT2 inhibitors represent a significant class of therapeutic agents for the management of type 2 diabetes mellitus, primarily by promoting urinary glucose excretion to lower blood glucose levels.[3][4] Characterizing the in vitro activity of SGLT2 inhibitors like this compound is a critical step in drug discovery and development. This document provides a detailed protocol for an in vitro glucose uptake assay to assess the inhibitory potential of this compound on SGLT2, utilizing a fluorescent glucose analog.
Mechanism of Action of SGLT2 Inhibitors
SGLT2 is predominantly expressed in the proximal convoluted tubules of the kidneys.[1] It facilitates the reabsorption of glucose from the glomerular filtrate back into the bloodstream in a sodium-dependent manner.[2] In type 2 diabetes, upregulation of SGLT2 can contribute to persistent hyperglycemia.[3] SGLT2 inhibitors, including this compound, competitively block this transporter, thereby reducing glucose reabsorption and increasing its excretion in the urine.[1][3] This mechanism of action is independent of insulin (B600854) pathways.
References
- 1. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Analysis of the efficacy of SGLT2 inhibitors using semi-mechanistic model [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the efficacy of SGLT2 inhibitors using semi-mechanistic model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Olorigliflozin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olorigliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1][2] By blocking SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][3] This mechanism of action makes SGLT2 inhibitors like this compound a significant therapeutic class for the management of type 2 diabetes mellitus.[2][] Robust and reliable cell-based assays are crucial for the discovery, characterization, and screening of novel SGLT2 inhibitors.
These application notes provide detailed protocols for cell-based assays to determine the efficacy of this compound. The primary assay described is a fluorescent glucose uptake assay, a common and effective method for assessing SGLT2 activity.[5][6] Additionally, a protocol for a cytotoxicity assay is included to evaluate the potential toxic effects of the compound on the cells used in the primary screening assay.
Signaling Pathway of SGLT2 Inhibition
The sodium-glucose cotransporter 2 (SGLT2) is located in the proximal tubules of the kidneys and is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.[7] this compound selectively inhibits this transporter, leading to a reduction in glucose reabsorption and an increase in urinary glucose excretion.[3]
Protocol 1: Fluorescent Glucose Uptake Assay
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), in cells expressing SGLT2.[5][8] Inhibition of 2-NBDG uptake by this compound is quantified to determine its potency (IC50).
Experimental Workflow
Materials and Reagents
-
Cell Line: Human kidney proximal tubule cell line (e.g., HK-2) which endogenously expresses SGLT2, or a stable cell line overexpressing human SGLT2 (e.g., HEK293-hSGLT2 or CHO-hSGLT2).[5][6][8]
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM/F-12 for HK-2).
-
This compound: Stock solution in DMSO.
-
2-NBDG: Stock solution in DMSO.
-
Sodium-Containing Buffer (KRH buffer): Krebs-Ringer-HEPES buffer.
-
Sodium-Free Buffer: KRH buffer with sodium salts replaced by choline (B1196258) salts.
-
Lysis Buffer: e.g., 1% Triton X-100 in PBS.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Experimental Protocol
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24-48 hours of culture (e.g., 5 x 10^4 cells/well).[7]
-
Compound Preparation: Prepare serial dilutions of this compound in sodium-containing buffer. The final DMSO concentration should be kept below 0.5%.
-
Assay Procedure:
-
On the day of the assay, gently wash the confluent cell monolayers twice with pre-warmed sodium-free buffer.
-
Add 50 µL of sodium-containing buffer with or without various concentrations of this compound to the respective wells.
-
Include control wells:
-
Total Uptake: Vehicle (DMSO) only.
-
Non-specific Uptake: A known SGLT2 inhibitor like Phlorizin (e.g., 100 µM) or incubation in sodium-free buffer.[7]
-
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
To initiate glucose uptake, add 50 µL of sodium-containing buffer containing 2-NBDG to each well (final concentration of 100-200 µM).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold sodium-free buffer.
-
Add 50 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation at approximately 485 nm and emission at approximately 535 nm.[7]
Data Analysis and Presentation
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percentage of inhibition for each this compound concentration relative to the SGLT2-specific uptake:
-
SGLT2-specific uptake = (Total Uptake) - (Non-specific Uptake)
-
% Inhibition = [1 - ((Sample Uptake - Non-specific Uptake) / (SGLT2-specific uptake))] x 100
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
Table 1: Example Data for this compound Inhibition of SGLT2-Mediated Glucose Uptake
| This compound (nM) | Mean Fluorescence | % Inhibition |
| 0 (Vehicle) | 8500 | 0 |
| 0.1 | 8350 | 2.1 |
| 1 | 7500 | 14.3 |
| 10 | 4500 | 57.1 |
| 100 | 2000 | 92.9 |
| 1000 | 1550 | 99.3 |
| Non-specific | 1500 | 100 |
Protocol 2: Cytotoxicity Assay
It is essential to determine if the observed inhibition of glucose uptake is due to the specific action of this compound on SGLT2 and not a result of general cellular toxicity. A common method for this is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[9]
Experimental Workflow
Materials and Reagents
-
Cell Line: The same cell line used in the glucose uptake assay.
-
Cell Culture Medium.
-
This compound: Stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Stock solution in PBS.
-
Solubilization Solution: e.g., DMSO or a solution of 0.01 M HCl in 10% SDS.
-
96-well clear plates.
-
Absorbance plate reader.
Experimental Protocol
-
Cell Seeding: Seed cells in a 96-well plate at the same density as the glucose uptake assay and allow them to attach overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle controls (DMSO) and a positive control for cytotoxicity (e.g., a high concentration of a known cytotoxic agent).
-
Incubation: Incubate the plate for a period relevant to the primary assay (e.g., 1-24 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
Data Analysis and Presentation
-
Subtract the absorbance of the blank (medium only).
-
Calculate the percentage of cell viability for each concentration of this compound:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle-treated cells) x 100
-
Table 2: Example Data for Cytotoxicity of this compound
| This compound (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.24 | 99.2 |
| 1 | 1.26 | 100.8 |
| 10 | 1.23 | 98.4 |
| 100 | 1.20 | 96.0 |
| Positive Control | 0.15 | 12.0 |
Ideally, this compound should not show significant cytotoxicity at concentrations where it effectively inhibits SGLT2.
References
- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Studying Olorigliflozin in Animal Models of Diabetic Nephropathy
Disclaimer: As of the latest available information, specific preclinical studies detailing the use of Olorigliflozin in animal models of diabetic nephropathy have not been extensively published in publicly accessible literature. Therefore, the following application notes and protocols are based on established methodologies and published data for other potent and selective SGLT2 inhibitors, such as Dapagliflozin (B1669812) and Empagliflozin. Researchers should adapt and validate these protocols specifically for this compound in their experimental settings.
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide.[1][2] this compound, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is under development for the treatment of type 2 diabetes mellitus (T2DM).[3] SGLT2 inhibitors have demonstrated significant renoprotective effects in both preclinical and clinical studies, extending beyond their glucose-lowering effects.[1][2][4][5][6] These benefits are attributed to several mechanisms, including the reduction of glomerular hyperfiltration, inflammation, oxidative stress, and fibrosis within the kidneys.[4][5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the therapeutic potential of this compound in diabetic nephropathy.
Recommended Animal Models
The selection of an appropriate animal model is critical for recapitulating the key pathological features of human diabetic nephropathy. Both type 1 and type 2 diabetes models are commonly used.
Type 1 Diabetes Models:
-
Streptozotocin (STZ)-Induced Diabetes: This is a widely used model due to its cost-effectiveness and ease of induction.[8] STZ is a chemical toxic to pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia.[8]
-
Strain: C57BL/6 mice are commonly used, though they are relatively resistant to DN. Combining STZ with a high-fat diet or unilateral nephrectomy can accelerate and exacerbate renal injury. DBA/2 mice are more susceptible to developing DN features.[7]
-
Induction: A multiple low-dose regimen of STZ (e.g., 50 mg/kg intraperitoneally for 5 consecutive days) is often preferred to a single high dose to minimize non-specific toxicity.[7]
-
-
Akita (Ins2Akita) Mice: These mice carry a spontaneous mutation in the insulin 2 gene, leading to pancreatic β-cell dysfunction and hyperglycemia.[7] This model develops early signs of diabetic nephropathy.[9]
Type 2 Diabetes Models:
-
db/db Mice (Leptin Receptor Deficiency): These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia.[8] They spontaneously develop features of diabetic nephropathy, including albuminuria and mesangial expansion.[8][10][11] The C57BLKS/J background is often used as it develops a more robust nephropathy phenotype.
-
Zucker Diabetic Fatty (ZDF) Rats: Similar to db/db mice, these rats have a mutation in the leptin receptor and develop obesity, insulin resistance, and T2DM. They are a well-established model for studying diabetic nephropathy.
-
High-Fat Diet (HFD) and Low-Dose STZ: This combination model mimics the progression of T2DM in humans, where insulin resistance induced by an HFD is followed by β-cell dysfunction induced by low-dose STZ.
Data Presentation: Efficacy of SGLT2 Inhibitors in Animal Models of Diabetic Nephropathy
The following tables summarize quantitative data from studies on SGLT2 inhibitors in various animal models of diabetic nephropathy. These data can serve as a reference for expected outcomes when studying this compound.
Table 1: Effects of SGLT2 Inhibitors on Key Parameters in Rodent Models of Diabetic Nephropathy
| Animal Model | SGLT2 Inhibitor (Dose) | Treatment Duration | Blood Glucose Reduction | Urinary Albumin Excretion (UAE) Reduction | Glomerular/Renal Histopathology Improvements | Reference |
| db/db Mice | Dapagliflozin (1.0 mg/kg/day) | 12 weeks | Significant | Significant | Reduced mesangial expansion and tubulointerstitial fibrosis | [9] |
| db/db Mice | Canagliflozin (10 mg/kg/day) | 8 weeks | Significant | Significant | Ameliorated mesangial expansion | [1] |
| STZ-induced Diabetic Rats | Empagliflozin (3 and 10 mg/kg/day) | 24 weeks | Significant (10 mg/kg) | Not reported | Prevented mesangial matrix expansion | [12] |
| Zucker Diabetic Fatty Rats | Dapagliflozin (1 mg/kg/day) | 14 weeks | Significant | Significant | Improved endothelial function | [13] |
| Akita Mice | Dapagliflozin (1.0 mg/kg/day) | 12 weeks | Not significant | Significant | Attenuated macrophage infiltration and fibrosis | [9] |
| HFD-fed Mice | Ipragliflozin (unspecified) | 6 weeks | Not reported | Significant | Reduced glomerular hypertrophy | [14][15] |
Experimental Protocols
Protocol 1: Induction of Diabetic Nephropathy in Mice using High-Fat Diet and Streptozotocin
Objective: To establish a type 2 diabetic nephropathy model that mimics the natural progression of the disease in humans.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Standard Chow
-
Streptozotocin (STZ)
-
0.1 M Sodium Citrate (B86180) Buffer (pH 4.5), sterile and cold
-
Glucometer and test strips
-
Metabolic cages for urine collection
-
This compound
Procedure:
-
Acclimatization: Acclimatize mice for one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to water and standard chow).
-
Induction of Insulin Resistance: Feed the experimental group an HFD for 4-8 weeks. A control group should be maintained on a standard chow diet.
-
Induction of Diabetes:
-
After the HFD feeding period, fast the mice for 4-6 hours.
-
Prepare a fresh solution of STZ in cold 0.1 M sodium citrate buffer.
-
Inject a low dose of STZ (e.g., 50 mg/kg) intraperitoneally for 5 consecutive days. The control group receives injections of the citrate buffer vehicle.
-
-
Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood 72 hours after the final STZ injection and then weekly. Mice with non-fasting blood glucose levels consistently >250 mg/dL are considered diabetic.
-
Treatment with this compound:
-
Once diabetes is established, divide the diabetic mice into two groups: a vehicle-treated group and an this compound-treated group.
-
Administer this compound or vehicle daily via oral gavage. The dosage of this compound should be determined based on preliminary pharmacokinetic and pharmacodynamic studies. For other SGLT2 inhibitors, effective doses in mice typically range from 1-10 mg/kg/day.[16]
-
-
Monitoring and Sample Collection:
-
Monitor body weight and blood glucose levels weekly.
-
At regular intervals (e.g., every 4 weeks), place mice in metabolic cages for 24-hour urine collection to measure urinary albumin and creatinine (B1669602) levels.
-
-
Terminal Procedures:
-
At the end of the study period (e.g., 12-16 weeks of treatment), euthanize the mice.
-
Collect blood for measurement of serum creatinine and blood urea (B33335) nitrogen (BUN).
-
Perfuse and collect the kidneys. One kidney can be fixed in 10% neutral buffered formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen for molecular and biochemical analyses.
-
Protocol 2: Evaluation of Renal Histopathology
Objective: To assess the structural changes in the kidney in response to diabetic conditions and treatment with this compound.
Materials:
-
Formalin-fixed, paraffin-embedded kidney sections (3-4 µm)
-
Periodic acid-Schiff (PAS) stain
-
Masson's trichrome stain
-
Antibodies for immunohistochemistry (e.g., anti-collagen IV, anti-fibronectin, anti-CD68 for macrophages)
-
Microscope with a digital camera and image analysis software
Procedure:
-
PAS Staining:
-
Deparaffinize and rehydrate the kidney sections.
-
Incubate in 0.5% periodic acid solution.
-
Rinse and incubate in Schiff's reagent.
-
Counterstain with hematoxylin.
-
Dehydrate and mount.
-
Analysis: Quantify the mesangial matrix expansion by measuring the PAS-positive area within the glomeruli using image analysis software.
-
-
Masson's Trichrome Staining:
-
Deparaffinize and rehydrate the kidney sections.
-
Stain with Weigert's iron hematoxylin.
-
Stain with Biebrich scarlet-acid fuchsin.
-
Treat with phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline (B41778) blue.
-
Analysis: Quantify the tubulointerstitial fibrosis by measuring the blue-stained collagen deposition area in the renal cortex using image analysis software.
-
-
Immunohistochemistry:
-
Perform antigen retrieval on deparaffinized and rehydrated sections.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate.
-
Develop with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Analysis: Quantify the expression of specific proteins (e.g., collagen IV, fibronectin, CD68-positive cells) using image analysis software.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound in diabetic nephropathy.
Caption: Experimental workflow for studying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. SGLT2 Inhibitors as a Therapeutic Option for Diabetic Nephropathy [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A systematic review on renal effects of SGLT2 inhibitors in rodent models of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SGLT2 Inhibitors as a Therapeutic Option for Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. SGLT2 Inhibitors and Diabetic Kidney Disease: Targeting Multiple and Interrelated Signaling Pathways for Renal Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of SGLT2 alleviates diabetic nephropathy by suppressing high glucose‐induced oxidative stress in type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nephropathy in diabetic db/db mice is accelerated by high protein diet and improved by the SGLT2 inhibitor dapagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Empagliflozin, a Selective Sodium-Glucose Cotransporter 2 Inhibitor, on Kidney and Peripheral Nerves in Streptozotocin-Induced Diabetic Rats [e-dmj.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Diabetic Nephropathy – Glycadia Pharmaceuticals [glycadia.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
Application Note: Quantification of Olorigliflozin in Human Plasma by HPLC-MS/MS
Introduction
Olorigliflozin is an investigational sodium-glucose co-transporter 2 (SGLT2) inhibitor. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust bioanalytical method for the quantification of this compound in plasma is essential.[1] High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the bioanalysis of drugs and their metabolites in biological matrices due to its high sensitivity, specificity, and speed.[1][2][3] This application note describes a representative HPLC-MS/MS method for the determination of this compound in human plasma. While specific validated methods for this compound are not widely published, this protocol is based on established and validated methods for other SGLT2 inhibitors such as Canagliflozin, Dapagliflozin, and Empagliflozin.[2][3][4][5]
Principle
The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation.[3][4][5] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and water containing ammonium (B1175870) formate (B1220265).[4] Quantification is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Empagliflozin-d4 or another suitable stable isotope-labeled analog)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
2. Instrumentation
-
HPLC System: Agilent 1200 series or equivalent[4]
-
Mass Spectrometer: API 3200 triple quadrupole MS/MS or equivalent[4]
-
Analytical Column: Xbridge C18 column (or equivalent, e.g., Kromasil C18)[4][5]
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare stock solutions of this compound and the internal standard in methanol.
-
-
Working Solutions:
-
Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
4. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) into the HPLC-MS/MS system.
5. HPLC and Mass Spectrometry Conditions
-
HPLC Conditions:
-
Column: Xbridge C18, 3.5 µm, 4.6 x 100 mm
-
Mobile Phase A: Water with 1 mM ammonium formate and 0.1% formic acid[4]
-
Mobile Phase B: Acetonitrile with 1 mM ammonium formate and 0.1% formic acid[4]
-
Flow Rate: 0.8 mL/min
-
Gradient:
-
0-1.0 min: 20% B
-
1.0-3.0 min: 20% to 80% B
-
3.0-4.0 min: 80% B
-
4.1-5.0 min: 20% B (re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
MRM Transitions (Hypothetical):
-
These would need to be optimized for this compound. The values below are representative for SGLT2 inhibitors.
-
This compound: Q1: [M+H]+ → Q3: [fragment ion]+
-
Internal Standard: Q1: [M+H]+ → Q3: [fragment ion]+
-
-
Data Presentation: Summary of Method Parameters
The following table summarizes typical parameters for the quantification of SGLT2 inhibitors in plasma, which can be adapted for this compound.
| Parameter | Method 1 (LC-MS/MS) | Method 2 (RP-HPLC) |
| Analyte | Canagliflozin, Dapagliflozin, Empagliflozin | Dapagliflozin |
| Internal Standard | Not specified in abstract | Azilsartan medoxomil |
| Sample Preparation | Protein Precipitation (Acetonitrile with 0.1% Formic Acid) | Protein Precipitation |
| Chromatographic Column | Xbridge C18[4] | Kromasil C18 (250 mm × 4.6 mm; 5μ)[5] |
| Mobile Phase | Gradient of Water and Acetonitrile (both with 1 mM ammonium formate and 0.1% formic acid)[4] | 50:50 v/v Acetonitrile and 0.1% Orthophosphoric Acid in water (Isocratic)[5] |
| Flow Rate | Not specified in abstract | 1.0 mL/min[5] |
| Detection | Triple Quadrupole MS/MS (ESI+)[4] | UV at 224 nm[5] |
| Linearity Range | Not specified in abstract | 1.50-60 µg/mL[5] |
| Lower Limit of Quantification (LLOQ) | Not specified in abstract | 1.50 µg/mL[5] |
| Retention Time (Analyte) | Not specified in abstract | 4.6 min[5] |
| Recovery | Not specified in abstract | 87.39% to 90.78%[5] |
Visualization of Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
This comprehensive guide provides a robust starting point for researchers and scientists in drug development to establish a validated HPLC-MS/MS method for the quantification of this compound in plasma. The protocol emphasizes common and effective techniques used for similar analytes in the SGLT2 inhibitor class, ensuring a high probability of successful adaptation and validation.
References
- 1. ijsat.org [ijsat.org]
- 2. researchgate.net [researchgate.net]
- 3. irjms.com [irjms.com]
- 4. A new HPLC-MS/MS method for the simultaneous quantification of SGLT2 inhibitors and metformin in plasma and its application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oral Administration of Olorigliflozin in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation strategies and experimental protocols for the oral administration of Olorigliflozin (also known as Rongliflozin) in preclinical research settings. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this selective sodium-glucose cotransporter 2 (SGLT2) inhibitor.
This compound: Physicochemical Properties and Formulation Considerations
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₇ClO₇ |
| Molecular Weight | 450.91 g/mol |
| Appearance | Crystalline solid |
| Solubility | Poorly soluble in water |
Note: Detailed solubility in specific preclinical vehicles should be determined experimentally.
For poorly water-soluble compounds like this compound, common formulation approaches in preclinical studies include solutions, suspensions, and solid dispersions. The choice of formulation will depend on the dose required, the animal species being used, and the desired pharmacokinetic profile.
Recommended Oral Formulation for Preclinical Studies
Based on standard practices for preclinical oral administration of crystalline compounds with low aqueous solubility, a suspension is a common and practical choice. This approach allows for uniform dosing and can be adapted for various dose levels.
Table 2: Example Suspension Formulation for Oral Gavage in Rodents
| Component | Concentration (% w/v) | Purpose |
| This compound | Variable (e.g., 0.1 - 10 mg/mL) | Active Pharmaceutical Ingredient |
| 0.5% Hydroxypropyl Methylcellulose (HPMC) in Water | q.s. to 100% | Suspending Agent |
| 0.1% Tween 80 | 0.1% | Wetting Agent/Surfactant |
Protocol for Preparation of Oral Suspension:
-
Weighing: Accurately weigh the required amount of this compound.
-
Wetting: In a clean mortar, add a small amount of the 0.5% HPMC solution containing 0.1% Tween 80 to the this compound powder. Triturate with a pestle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.
-
Suspension: Gradually add the remaining volume of the vehicle (0.5% HPMC with 0.1% Tween 80) to the paste while continuously stirring or mixing to form a homogenous suspension.
-
Homogenization: For improved uniformity, the suspension can be further homogenized using a suitable method, such as sonication or a high-shear mixer.
-
Storage: Store the suspension in a well-closed container at 2-8°C. Shake well before each use to ensure uniform distribution of the active ingredient.
Experimental Protocols for Preclinical Studies
Pharmacokinetic (PK) Studies in Rodents
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats or mice.
Experimental Workflow:
Caption: Workflow for a typical preclinical pharmacokinetic study.
Protocol:
-
Animals: Use male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g). House animals in a controlled environment with a 12-hour light/dark cycle.
-
Acclimatization: Allow animals to acclimatize for at least 3-5 days before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound suspension via oral gavage at the desired dose (e.g., 1, 3, 10 mg/kg). The dosing volume should be appropriate for the species (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis software.
Pharmacodynamic (PD) Studies: Urinary Glucose Excretion
Objective: To evaluate the pharmacodynamic effect of this compound by measuring urinary glucose excretion in a diabetic animal model.
Experimental Workflow:
Caption: Workflow for a preclinical pharmacodynamic study measuring urinary glucose excretion.
Protocol:
-
Animal Model: Use a relevant diabetic animal model, such as Zucker Diabetic Fatty (ZDF) rats or streptozotocin (B1681764) (STZ)-induced diabetic rats.
-
Acclimatization and Baseline Measurement: House the animals in metabolic cages for acclimatization. Collect 24-hour urine samples to determine baseline glucose excretion.
-
Dosing: Administer the this compound suspension or vehicle control orally once daily for the duration of the study.
-
Urine Collection: Collect urine over a 24-hour period at selected time points (e.g., day 1, day 7, day 14).
-
Glucose Measurement: Measure the glucose concentration in the collected urine samples using a validated method (e.g., a glucose oxidase assay).
-
Data Analysis: Calculate the total amount of glucose excreted in the urine over 24 hours. Compare the results between the this compound-treated groups and the vehicle control group.
Mechanism of Action: SGLT2 Inhibition Signaling Pathway
This compound exerts its therapeutic effect by inhibiting SGLT2 in the proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a reduction in blood glucose levels.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Conclusion
These application notes provide a foundational framework for the preclinical oral administration of this compound. It is imperative for researchers to conduct their own formulation development and validation studies to ensure the suitability of the chosen formulation for their specific experimental needs. Adherence to detailed and well-documented protocols is essential for generating reliable and reproducible data in the evaluation of this promising SGLT2 inhibitor.
References
Application Notes and Protocols: Designing Clinical Trials for Olorigliflozin in Patients with Renal Impairment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olorigliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), currently under development for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3][4] SGLT2 inhibitors have demonstrated significant cardiovascular and renal protective benefits, shifting their therapeutic focus beyond glycemic control.[5][6] However, the efficacy and safety of these agents in patients with renal impairment require careful evaluation, as their mechanism of action is dependent on glomerular filtration.[6][7] Pre-existing data on this compound indicates that while it may be safe and effective in patients with normal to mild renal impairment, its pharmacokinetic (PK) and pharmacodynamic (PD) profiles are altered in patients with moderate renal impairment, necessitating dedicated clinical trials in this population.[2][8]
These application notes provide a comprehensive framework for designing Phase II and III clinical trials to evaluate the safety, efficacy, and pharmacokinetics of this compound in patients with T2DM and chronic kidney disease (CKD).
Mechanism of Action of this compound
This compound selectively inhibits SGLT2 in the proximal convoluted tubules of the kidneys. This inhibition reduces the reabsorption of filtered glucose from the tubular fluid, thereby increasing urinary glucose excretion and lowering blood glucose levels.[1][3] This mechanism is independent of insulin (B600854) secretion or action. The increased glucose and sodium delivery to the macula densa is also thought to restore tubuloglomerular feedback, leading to afferent arteriole vasoconstriction and a reduction in intraglomerular pressure, which is a key proposed mechanism for the renal protective effects of SGLT2 inhibitors.[4][6]
References
- 1. Adverse events with sodium-glucose co-transporter-2 inhibitors: A global analysis of international spontaneous reporting systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacovigilance study for SGLT 2 inhibitors- Safety review of real-world data &amp; randomized clinical trials [ouci.dntb.gov.ua]
- 3. bcchildrens.ca [bcchildrens.ca]
- 4. Pharmacokinetics, Pharmacodynamics and Clinical Use of SGLT2 Inhibitors in Patients with Type 2 Diabetes Mellitus and Chronic Kidney Disease | springermedicine.com [springermedicine.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. mdpi.com [mdpi.com]
- 7. labtestsonline.org.uk [labtestsonline.org.uk]
- 8. Pharmacokinetics, Pharmacodynamics, and Safety of this compound in Individuals with Type 2 Diabetes Mellitus with or without Renal Impairment: A Single-Center, Single-Dose, Open-Label Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel SGLT2 Inhibitors Based on Olorigliflozin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the high-throughput screening (HTS) and characterization of novel Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, using Olorigliflozin as a reference compound. The protocols herein detail robust and validated methods for identifying and evaluating new chemical entities with therapeutic potential for type 2 diabetes mellitus.
Introduction to SGLT2 Inhibition
The Sodium-Glucose Cotransporter 2 (SGLT2) is a high-capacity, low-affinity transporter primarily expressed in the S1 and S2 segments of the renal proximal tubule. It is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[1][2][3] Inhibition of SGLT2 promotes urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[1][2][4] This mechanism of action has established SGLT2 inhibitors as a key class of oral antihyperglycemic agents for the management of type 2 diabetes.[1][2] this compound is a selective SGLT2 inhibitor that serves as a structural basis for the discovery of new chemical entities in this screening campaign.[5]
Signaling Pathway of SGLT2 Inhibition
The primary mechanism of SGLT2 inhibitors is the direct blockade of the SGLT2 protein located on the apical membrane of proximal tubule cells. This prevents the reabsorption of glucose from the tubular fluid into the cells, leading to its excretion in the urine.[1][6][7]
Mechanism of SGLT2 Inhibition by this compound Derivatives.
High-Throughput Screening (HTS) Workflow
The HTS campaign is designed to efficiently screen a library of this compound derivatives to identify potent and selective SGLT2 inhibitors. The workflow consists of a primary screen to identify initial hits, followed by secondary and tertiary assays for confirmation and characterization.
High-Throughput Screening Workflow for Novel SGLT2 Inhibitors.
Experimental Protocols
Primary High-Throughput Screening: Fluorescence-Based Glucose Uptake Assay
This assay measures the uptake of a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), into cells endogenously or recombinantly expressing human SGLT2.[4][8][9][10] The SGLT2-mediated uptake is sodium-dependent and can be distinguished from transport by other glucose transporters (GLUTs).[4]
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing human SGLT2 (HEK293-hSGLT2) or human kidney proximal tubule cells (HK-2) endogenously expressing SGLT2.[4][10][11]
-
Cell culture medium (e.g., DMEM/F-12)
-
Sodium-containing buffer (e.g., Krebs-Ringer-Henseleit, KRH)
-
Sodium-free buffer (replace NaCl with choline (B1196258) chloride)
-
2-NBDG (stock solution in DMSO)
-
This compound and other reference SGLT2 inhibitors (e.g., Dapagliflozin)
-
Test compounds (this compound derivatives)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)[1][12]
Procedure:
-
Cell Culture: Seed HEK293-hSGLT2 or HK-2 cells into 96-well or 384-well plates and culture until confluent (typically 24-48 hours).[12][13]
-
Compound Preparation: Prepare serial dilutions of test and reference compounds in the appropriate buffer.
-
Assay: a. Wash cells twice with sodium-free buffer. b. Pre-incubate cells with test compounds, reference inhibitor (positive control), or vehicle (negative control) in sodium-containing buffer for 15-30 minutes at 37°C.[1][12] c. To determine non-SGLT mediated uptake, incubate a set of wells in sodium-free buffer.[1] d. Initiate glucose uptake by adding 2-NBDG to a final concentration of 100-200 µM.[1][12] e. Incubate for 30-60 minutes at 37°C.[1][12] f. Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer.[1][12] g. Add lysis buffer and measure fluorescence intensity.[14]
Data Analysis:
-
Calculate SGLT2-mediated glucose uptake by subtracting the fluorescence in the sodium-free buffer from the fluorescence in the sodium-containing buffer.[1]
-
Determine the percentage of inhibition for each compound relative to the vehicle control.
-
Compounds showing significant inhibition (e.g., >50%) are considered "hits".
Secondary Assay: IC50 Determination
Hits from the primary screen are further characterized to determine their potency (half-maximal inhibitory concentration, IC50).
Procedure:
-
Follow the protocol for the fluorescence-based glucose uptake assay.
-
Test each hit compound over a range of concentrations (e.g., 10-point dose-response curve).
-
Include this compound as a reference standard.
Data Analysis:
-
Plot the percentage of SGLT2-mediated glucose uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value by non-linear regression analysis using a four-parameter logistic equation.[1][12]
Tertiary Assay: SGLT1/SGLT2 Selectivity Profiling (Radioligand Binding Assay)
This assay determines the binding affinity of hit compounds to SGLT2 and SGLT1 to assess their selectivity.[15] It measures the ability of a test compound to compete with a radiolabeled ligand for binding to the transporter.[1][16]
Materials:
-
Membrane preparations from cells overexpressing hSGLT2 or hSGLT1.
-
Radioligand (e.g., [³H]dapagliflozin).[1]
-
Test compounds and non-labeled SGLT2 inhibitor for non-specific binding determination.[1]
-
Binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).[1]
-
96-well filter plates.
-
Scintillation cocktail and microplate scintillation counter.[1]
Procedure:
-
Membrane Preparation: Culture cells overexpressing the target transporter, harvest, and prepare membrane fractions by homogenization and centrifugation.[1]
-
Binding Assay: a. In a 96-well plate, add binding buffer, unlabeled inhibitor (for non-specific binding) or test compound at various concentrations.[1] b. Add the radioligand at a concentration close to its Kd.[1] c. Add the membrane preparation.[1] d. Incubate at room temperature for 60-90 minutes.[1] e. Separate bound from free radioligand by rapid filtration through the filter plates. f. Wash the filters with ice-cold buffer. g. Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each compound against SGLT2 and SGLT1.
-
Calculate the selectivity ratio (IC50 for SGLT1 / IC50 for SGLT2).
Data Presentation
Quantitative data from the screening cascade should be summarized in a clear, tabular format for easy comparison of compound activity and selectivity.
Table 1: Primary HTS Hit Summary
| Compound ID | Concentration (µM) | % Inhibition of SGLT2-mediated Glucose Uptake | Hit (Yes/No) |
| This compound | 10 | 95.2 ± 3.1 | Yes |
| Compound A | 10 | 85.7 ± 4.5 | Yes |
| Compound B | 10 | 12.3 ± 2.8 | No |
| Compound C | 10 | 65.9 ± 5.2 | Yes |
Table 2: Potency and Selectivity of Lead Compounds
| Compound ID | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | 2.5 | 2800 | ~1120-fold |
| Dapagliflozin | 1.1 | 1350 | ~1200-fold[13] |
| Canagliflozin | 2.2 | 910 | ~413-fold[13] |
| Empagliflozin | 3.1 | 8300 | >2500-fold[13] |
| Ipragliflozin | 7.4 | 1876 | ~254-fold[13] |
| Lead Candidate 1 | X.X | YYYY | ~ZZZZ-fold |
| Lead Candidate 2 | Y.Y | ZZZZ | ~YYYY-fold |
Conclusion
These application notes and protocols provide a robust methodology for the high-throughput screening and identification of novel SGLT2 inhibitors based on the this compound scaffold. By employing a systematic screening cascade, from a primary fluorescence-based assay to secondary and tertiary assays for potency and selectivity, researchers can efficiently identify promising lead candidates for further preclinical and clinical development in the treatment of type 2 diabetes.
References
- 1. benchchem.com [benchchem.com]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 8. [PDF] A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 16. giffordbioscience.com [giffordbioscience.com]
In Vivo Efficacy of Olorigliflozin in Diabetic Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olorigliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in glucose reabsorption in the kidneys. By blocking SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels. This insulin-independent mechanism of action makes it a promising therapeutic agent for the management of type 2 diabetes mellitus (T2DM). This document provides detailed application notes and experimental protocols for evaluating the in vivo efficacy of this compound in established diabetic mouse models. While specific preclinical data for this compound in mouse models is not extensively published in the public domain, the following protocols and data tables are based on well-established studies of other SGLT2 inhibitors, such as Empagliflozin (B1684318) and Tofogliflozin, and can serve as a comprehensive guide for designing and executing similar efficacy studies for this compound.
Mechanism of Action: SGLT2 Inhibition
The primary mechanism of action for this compound and other gliflozins is the inhibition of SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream. By inhibiting this transporter, this compound effectively reduces the renal threshold for glucose, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in plasma glucose concentrations. This glucosuric effect is dependent on the plasma glucose levels, meaning the drug's glucose-lowering effect diminishes as blood glucose approaches normal levels, thereby reducing the risk of hypoglycemia.
Data Presentation: Efficacy of SGLT2 Inhibitors in Diabetic Mouse Models
The following tables summarize representative quantitative data from studies on SGLT2 inhibitors in db/db mice, a genetic model of T2DM, and streptozotocin (B1681764) (STZ)-induced diabetic mice, a model of insulin-deficient diabetes. These tables provide a framework for presenting efficacy data for this compound.
Table 1: Effect of SGLT2 Inhibitors on Glycemic Control in db/db Mice
| Treatment Group | Dosage (mg/kg/day) | Duration (weeks) | Fasting Blood Glucose Reduction (%) | HbA1c Reduction (absolute %) | Reference Compound |
| Vehicle Control | - | 8 | - | - | - |
| SGLT2 Inhibitor | 10 | 8 | 30-40% | 1.5 - 2.0% | Empagliflozin[1][2] |
| Positive Control | Varies | 8 | Varies | Varies | e.g., Pioglitazone[3] |
Table 2: Effect of SGLT2 Inhibitors on Body Weight and Food/Water Intake in db/db Mice
| Treatment Group | Dosage (mg/kg/day) | Duration (weeks) | Body Weight Change (%) | Food Intake | Water Intake | Reference Compound |
| Vehicle Control | - | 8 | Increase | No Change | Increased | - |
| SGLT2 Inhibitor | 10 | 8 | Slight Decrease or No significant change | No significant change | Significantly Reduced | Empagliflozin[1][2] |
Table 3: Effect of SGLT2 Inhibitors on Urinary Glucose Excretion in STZ-Induced Diabetic Mice
| Treatment Group | Dosage (mg/kg, single dose) | Time Post-Dose (hours) | Urinary Glucose Excretion (mg/24h) | Reference Compound |
| Vehicle Control | - | 24 | < 100 | - |
| SGLT2 Inhibitor | 1 - 3 | 24 | 1500 - 3000 | Ipragliflozin[4] |
Experimental Protocols
Detailed methodologies for key in vivo efficacy studies are provided below. These protocols can be adapted for the evaluation of this compound.
Efficacy Study in a Type 2 Diabetes Model (db/db mice)
Objective: To evaluate the chronic effects of this compound on glycemic control, body weight, and other metabolic parameters in a genetic model of type 2 diabetes.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/KsJ-db/db (diabetic) and db/+ (lean littermate controls)
-
Sex: Male
-
Age: 8-10 weeks at the start of treatment
-
Supplier: The Jackson Laboratory or other certified vendor
-
Acclimatization: Minimum of 1 week under standard laboratory conditions (12h light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water.
Experimental Groups:
-
db/+ mice + Vehicle
-
db/db mice + Vehicle
-
db/db mice + this compound (Low Dose, e.g., 1 mg/kg)
-
db/db mice + this compound (High Dose, e.g., 10 mg/kg)
-
db/db mice + Positive Control (e.g., Pioglitazone (B448), 10 mg/kg)
Drug Administration:
-
Formulation: this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Route: Oral gavage.
-
Frequency: Once daily.
-
Duration: 4-8 weeks.
Parameters to be Measured:
-
Body Weight: Weekly.
-
Food and Water Intake: Measured over a 24-hour period, weekly.
-
Fasting Blood Glucose: Weekly, from tail vein blood after a 6-hour fast, using a glucometer.
-
HbA1c: At baseline and at the end of the study, from whole blood using a commercially available kit.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the study. After an overnight fast, a baseline blood sample is taken, followed by oral administration of glucose (2 g/kg). Blood glucose is then measured at 15, 30, 60, and 120 minutes post-glucose challenge.
-
Terminal Blood Collection: At the end of the study, animals are euthanized, and blood is collected for analysis of insulin (B600854), lipids (triglycerides, total cholesterol), and other relevant biomarkers.
-
Tissue Collection: Pancreas, liver, and adipose tissue can be collected for histological analysis.
Efficacy Study in a Type 1 Diabetes Model (STZ-induced)
Objective: To assess the acute and sub-chronic effects of this compound on blood glucose levels and urinary glucose excretion in an insulin-deficient diabetic mouse model.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J
-
Sex: Male
-
Age: 8-10 weeks
-
Diabetes Induction: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 150-200 mg/kg, dissolved in citrate (B86180) buffer (pH 4.5)[5]. Diabetes is confirmed by measuring blood glucose levels 3-5 days post-injection; mice with fasting blood glucose >250 mg/dL are included in the study.
Experimental Groups:
-
Non-diabetic Control + Vehicle
-
STZ-diabetic + Vehicle
-
STZ-diabetic + this compound (e.g., 1, 3, 10 mg/kg)
Drug Administration:
-
Route: Oral gavage.
-
Frequency: Single dose for acute studies; once daily for sub-chronic studies (e.g., 1-2 weeks).
Parameters to be Measured:
-
Blood Glucose: At baseline and at various time points (e.g., 1, 2, 4, 6, 8, and 24 hours) after a single dose. For multi-dose studies, fasting blood glucose can be measured daily or weekly.
-
Urinary Glucose Excretion: Mice are placed in metabolic cages for 24 hours to collect urine. Urine volume is measured, and glucose concentration is determined using a glucose oxidase assay.
-
Body Weight and General Health: Monitored daily.
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound's in vivo efficacy in diabetic mouse models. While specific data for this compound is pending public release, the established methodologies and expected outcomes based on other SGLT2 inhibitors serve as a valuable guide for researchers. These studies are crucial for elucidating the therapeutic potential of this compound and for its continued development as a novel treatment for type 2 diabetes. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data to support the advancement of this compound through the drug development pipeline.
References
- 1. The SGLT2 inhibitor empagliflozin improves insulin sensitivity in db/db mice both as monotherapy and in combination with linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of alogliptin, pioglitazone and glargine on pancreatic β-cells in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Olea europaea leaves extract on streptozotocin induced diabetes in male albino rats - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetic Data for Olorigliflozin Not Publicly Available
Detailed pharmacokinetic data for the novel SGLT2 inhibitor, Olorigliflozin, in preclinical animal models is not currently available in the public domain. A comprehensive search of scientific literature and publicly accessible databases did not yield specific quantitative parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), or bioavailability for this compound in commonly used preclinical species like rats, dogs, or monkeys.
While general information regarding the drug class of SGLT2 inhibitors and their mechanism of action is widely published, specific preclinical data for this compound, a product of HEC Pharm, remains proprietary.[1] Such data is typically generated during the early stages of drug development to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity and to support its progression into clinical trials.[2]
The development of SGLT2 inhibitors evolved from the study of phlorizin, a natural compound found in apple tree bark.[3] Preclinical research was instrumental in developing selective and orally bioavailable SGLT2 inhibitors with improved stability over the non-selective phlorizin.[3] These foundational studies in various animal models were crucial for demonstrating the insulin-independent mechanism of lowering blood glucose.[3]
Although specific data for this compound is not available, the general experimental workflow and methodologies for conducting preclinical pharmacokinetic studies on SGLT2 inhibitors are well-established. These protocols are essential for assessing the safety and efficacy of new drug candidates.
General Experimental Protocols for Preclinical Pharmacokinetic Analysis
The following sections outline the typical methodologies employed in the preclinical pharmacokinetic evaluation of a novel SGLT2 inhibitor. These protocols are based on standard practices in the field of drug metabolism and pharmacokinetics (DMPK).
Animal Models and Husbandry
-
Species Selection: Common animal models for pharmacokinetic studies include Sprague-Dawley or Wistar rats, Beagle dogs, and Cynomolgus monkeys.[4] The choice of species is often based on similarities in metabolic pathways to humans.
-
Housing and Acclimatization: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.[5] A period of acclimatization is necessary before the commencement of any experimental procedures.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Drug Formulation and Administration
-
Formulation: The drug is typically formulated in a vehicle suitable for the intended route of administration (e.g., saline for intravenous injection, a suspension or solution for oral gavage).
-
Routes of Administration:
-
Intravenous (IV): Administered to determine the intrinsic pharmacokinetic properties of the drug, such as clearance and volume of distribution, and to calculate absolute bioavailability.
-
Oral (PO): The intended clinical route for most SGLT2 inhibitors. This route provides information on absorption and first-pass metabolism.
-
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
-
Matrix Processing: Blood samples are typically processed to obtain plasma or serum, which is then stored frozen until analysis.
Bioanalytical Method
-
Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common bioanalytical technique for the quantification of small molecule drugs and their metabolites in biological matrices.[6]
-
Method Validation: The analytical method must be validated for parameters such as linearity, accuracy, precision, selectivity, and stability to ensure reliable data.[6]
Pharmacokinetic Data Analysis
-
Non-Compartmental Analysis (NCA): This method is used to calculate key pharmacokinetic parameters directly from the plasma concentration-time data.
-
Cmax and Tmax: Determined directly from the observed data.
-
AUC: Calculated using the trapezoidal rule.
-
t1/2: The terminal elimination half-life.
-
Clearance (CL) and Volume of Distribution (Vd): Calculated from IV data.
-
Bioavailability (F%): Calculated by comparing the AUC from oral administration to the AUC from IV administration.
-
Visualizing the Research Process
To aid in the understanding of the preclinical pharmacokinetic workflow and the mechanism of action of SGLT2 inhibitors, the following diagrams are provided.
References
- 1. Absorption, Distribution, Metabolism, and Excretion of US Food and Drug Administration–Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and Allometric Scaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption, Distribution, Metabolism, and Excretion of US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quality Control and Impurity Analysis of Olorigliflozin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quality control strategies and analytical protocols essential for ensuring the purity and safety of Olorigliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The following sections detail the potential synthetic routes, identify likely process-related impurities, and provide validated analytical methods for their detection and quantification.
Introduction to this compound and the Importance of Quality Control
This compound is an investigational SGLT2 inhibitor for the treatment of type 2 diabetes. As with any active pharmaceutical ingredient (API), rigorous quality control during synthesis is paramount to ensure its efficacy and safety. The manufacturing process can introduce various impurities, including starting materials, intermediates, by-products, and degradation products. Regulatory agencies require the identification, quantification, and control of these impurities to minimize potential risks to patients.
This document outlines the analytical methodologies, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to establish a robust quality control framework for the synthesis of this compound.
This compound Synthesis and Potential Impurities
While the specific, proprietary synthesis process for this compound is not publicly detailed, a likely synthetic pathway can be inferred from patents (e.g., US-10555930-B2 and JP-2018535237-A) and the known synthesis of other gliflozin drugs. A plausible retrosynthetic analysis suggests a multi-step process involving the coupling of a protected glucose derivative with a substituted aromatic aglycone.
A generalized synthetic scheme is presented below to illustrate the key stages and potential points of impurity formation.
Caption: Generalized synthetic pathway for this compound.
Based on this general pathway, several potential process-related impurities can be anticipated. These are categorized in the table below.
Table 1: Potential Process-Related Impurities in this compound Synthesis
| Impurity Type | Potential Source |
| Unreacted Starting Materials | Incomplete reaction of the protected glucose or aglycone precursor. |
| Intermediates | Incomplete conversion of intermediates to the subsequent step. |
| By-products | Side reactions occurring during the coupling or deprotection steps. |
| Isomers | Formation of anomers or other stereoisomers. |
| Degradation Products | Degradation of this compound or intermediates under reaction or purification conditions. |
| Reagents and Solvents | Residual reagents, catalysts, and solvents used in the synthesis. |
Analytical Methods for Quality Control
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive quality control of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification
A stability-indicating HPLC method is the cornerstone of quality control for this compound, allowing for the separation and quantification of the API and its impurities.
Experimental Protocol: HPLC Method for Purity Assessment
Troubleshooting & Optimization
Troubleshooting low potency of Olorigliflozin in in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low potency of Olorigliflozin in in vitro assays. The information is tailored for scientists and drug development professionals to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro potency of this compound?
While a specific IC50 value for this compound is not publicly available in the reviewed literature, it is a potent and selective SGLT2 inhibitor. For context, other potent SGLT2 inhibitors exhibit IC50 values in the low nanomolar range in cell-based assays. Any significant deviation from this range may indicate an issue with the experimental setup.
Q2: What is the mechanism of action of this compound that is measured in in vitro potency assays?
This compound is a sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1] In vitro potency assays typically measure the inhibition of glucose uptake into cells that express SGLT2. By blocking this transporter, this compound prevents the reabsorption of glucose, a mechanism that is leveraged in the treatment of type 2 diabetes mellitus.[2]
Q3: Which cell lines are appropriate for testing this compound potency?
Cell lines that endogenously express SGLT2, such as the human kidney proximal tubule cell line HK-2, are suitable for these assays.[3][4] Alternatively, cell lines that do not endogenously express SGLT2, such as Chinese hamster ovary (CHO) or human embryonic kidney (HEK293) cells, can be engineered to stably express human SGLT2.
Troubleshooting Guide for Low Potency of this compound
This guide addresses common issues that may lead to unexpectedly low potency of this compound in in vitro assays.
Issue 1: Higher than Expected IC50 Value
If the calculated IC50 value for this compound is significantly higher than the low nanomolar range observed for other potent SGLT2 inhibitors, consider the following potential causes and solutions.
Potential Causes:
-
Compound Integrity: this compound may have degraded due to improper storage or handling.
-
Solubility Issues: The compound may not be fully dissolved in the assay medium, leading to a lower effective concentration.
-
Assay Conditions: Suboptimal assay parameters can negatively impact the apparent potency.
-
Cell Health and Passage Number: Poor cell health or high passage numbers can alter cellular responses.[3]
-
Reagent Quality: Degradation or contamination of critical reagents can affect assay performance.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Compound Integrity | Use a fresh aliquot of this compound. Confirm the correct storage conditions (typically -20°C or -80°C for stock solutions). | Ensures that the observed low potency is not due to compound degradation. |
| 2. Address Potential Solubility Issues | Prepare a fresh stock solution in an appropriate solvent like DMSO. Ensure complete dissolution before further dilution. The final DMSO concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts. | Poor solubility can lead to precipitation of the compound in the aqueous assay buffer, reducing its effective concentration. |
| 3. Optimize Assay Conditions | Review and optimize key assay parameters such as incubation times, cell density, and substrate concentration (e.g., 2-NBDG). | Each cell line and assay format may have specific optimal conditions for achieving a robust signal window and accurate potency measurements. |
| 4. Check Cell Health and Passage | Ensure cells are healthy, have a consistent morphology, and are within a low passage number range.[3] | High passage numbers can lead to phenotypic drift and altered expression of key proteins like SGLT2, affecting inhibitor potency. |
| 5. Evaluate Reagent Quality | Use fresh, high-quality reagents, including cell culture media, buffers, and the fluorescent glucose analog (e.g., 2-NBDG). | Degraded or contaminated reagents can lead to inconsistent results and a reduced assay window. |
Issue 2: Poor Dose-Response Curve
A shallow or inconsistent dose-response curve can make it difficult to accurately determine the IC50 value.
Potential Causes:
-
Inaccurate Pipetting: Errors in serial dilutions can lead to an inconsistent dose-response.
-
Compound Precipitation: The compound may be precipitating at higher concentrations.
-
Assay Window: The difference in signal between the positive and negative controls may be too small.
-
Data Analysis: Incorrect curve fitting models can result in a poor fit.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Refine Pipetting Technique | Use calibrated pipettes and ensure thorough mixing at each dilution step. | Accurate serial dilutions are critical for generating a reliable dose-response curve. |
| 2. Visually Inspect for Precipitation | Examine the wells with the highest concentrations of this compound for any signs of precipitation. | If precipitation is observed, the stock solution may need to be adjusted or a different solvent system considered. |
| 3. Maximize Assay Window | Optimize the assay to achieve a clear and robust signal difference between the fully inhibited and uninhibited controls. | A larger assay window improves the accuracy and reproducibility of the IC50 determination. |
| 4. Use Appropriate Curve Fitting | Utilize a four-parameter logistic (4PL) model for sigmoidal dose-response curves. Ensure that the top and bottom plateaus of the curve are well-defined by the data. | The 4PL model is a standard and robust method for analyzing dose-response data in pharmacology. |
Data Presentation
Table 1: In Vitro Potency of Selected SGLT2 Inhibitors
This table provides a reference for the expected potency of SGLT2 inhibitors in cell-based assays. Note that these values can vary depending on the specific assay conditions and cell line used.
| Inhibitor | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Canagliflozin | 4.2 ± 1.5 | 663 ± 180 | ~158 |
| Dapagliflozin | 1.1 | ~1400 | ~1273 |
| Empagliflozin | 3.1 | ~8300 | ~2677 |
| Ertugliflozin | 0.877 | 1960 | >2235 |
| Sotagliflozin | 1.8 | 36 | ~20 |
Data compiled from multiple sources.[5][6][7] The specific experimental conditions for each reported value may vary.
Experimental Protocols
Protocol 1: Fluorescent Glucose Uptake Assay using 2-NBDG
This protocol describes a common method for assessing the potency of SGLT2 inhibitors in a cell-based format.
Materials:
-
HK-2 cells (or other suitable SGLT2-expressing cell line)
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
2-Deoxy-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-D-glucosamine (2-NBDG)
-
Sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Sodium-free buffer (e.g., HBSS with sodium replaced by choline)
-
Positive control (e.g., a known potent SGLT2 inhibitor)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed HK-2 cells into a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in sodium-containing buffer. Also, prepare solutions for the positive and vehicle controls.
-
Cell Treatment:
-
Gently wash the cells twice with sodium-free buffer.
-
Add the this compound dilutions and controls to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Glucose Uptake:
-
Signal Detection:
-
Remove the 2-NBDG solution and wash the cells three times with ice-cold sodium-free buffer.
-
Add sodium-free buffer to each well.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without cells).
-
Normalize the data to the vehicle control (representing 100% glucose uptake).
-
Plot the normalized fluorescence against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of SGLT2 inhibition by this compound in the renal proximal tubule.
Caption: General experimental workflow for determining the in vitro potency of this compound.
Caption: A decision tree for troubleshooting low potency of this compound in in vitro assays.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Pharmacokinetics, Pharmacodynamics, and Safety of this compound in Individuals with Type 2 Diabetes Mellitus with or without Renal Impairment: A Single-Center, Single-Dose, Open-Label Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism | MDPI [mdpi.com]
Technical Support Center: Optimizing Olorigliflozin Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Olorigliflozin dosage for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for reabsorbing the majority of glucose from the glomerular filtrate back into the bloodstream.[1] By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria), which in turn lowers blood glucose levels.[1][2] This mechanism is independent of insulin (B600854) secretion.[3]
Q2: I cannot find a specific recommended starting dose for this compound in my animal model. What should I do?
Q3: What are the most common animal models used for studying SGLT2 inhibitors?
A3: Several rodent models are commonly used to evaluate the efficacy of SGLT2 inhibitors:
-
Streptozotocin (STZ)-induced diabetic rats/mice: This model mimics type 1 diabetes by chemically ablating pancreatic beta cells.
-
Zucker Diabetic Fatty (ZDF) rats: A genetic model of obesity and type 2 diabetes.[4]
-
db/db mice: A genetic model of obesity, insulin resistance, and type 2 diabetes.
-
Akita mice: A genetic model of spontaneous type 1 diabetes.
Q4: How should I administer this compound to my animals?
A4: The most common route of administration for SGLT2 inhibitors in animal studies is oral gavage, which allows for precise dosing. Administration via drinking water is also a viable option for longer-term studies to reduce handling stress.
Q5: What parameters should I monitor to assess the efficacy of this compound?
A5: Key efficacy parameters to monitor include:
-
Blood glucose levels: Fasting and postprandial.
-
Urinary glucose excretion: A direct measure of SGLT2 inhibition.
-
Glycated hemoglobin (HbA1c): An indicator of long-term glycemic control.
-
Body weight: SGLT2 inhibitors can lead to a reduction in body weight.[5]
-
Food and water intake.
-
Plasma insulin levels.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant reduction in blood glucose. | Inadequate Dose: The dose of this compound may be too low. | Perform a dose-response study with a wider range of doses. Refer to the effective doses of other SGLT2 inhibitors in your animal model as a starting point (see Table 1). |
| Compound Instability: The formulation may not be stable. | Prepare fresh solutions daily. Ensure proper storage of the compound and vehicle. | |
| Animal Model Variability: The diabetic phenotype in your animal model may not be fully established or may be too severe. | Confirm the diabetic status of your animals before starting the study. For STZ-induced models, ensure consistent and effective induction of diabetes. | |
| High variability in response between animals. | Inconsistent Dosing Technique: Variability in oral gavage technique can lead to inconsistent drug delivery. | Ensure all personnel are properly trained in oral gavage. Consider using colored dye in a practice run to verify consistent delivery to the stomach. |
| Differences in Food/Water Intake: If administering the drug in drinking water, variations in water consumption will affect the dose received. | Monitor individual water intake. If variability is high, switch to oral gavage for more precise dosing. | |
| Unexpected adverse effects (e.g., dehydration, excessive weight loss). | Dose is too high: The dose may be causing excessive glucosuria and osmotic diuresis. | Reduce the dose. Monitor for signs of dehydration (e.g., skin tenting, reduced urine output despite glucosuria). Ensure ad libitum access to water. |
| Off-target effects: While this compound is selective for SGLT2, very high doses could potentially have off-target effects. | Review the literature for any known off-target effects of SGLT2 inhibitors. Consider measuring electrolytes and kidney function markers. | |
| Difficulty in collecting 24-hour urine for glucose measurement. | Animal Stress: Placing animals in metabolic cages can be stressful and may affect urination patterns. | Acclimatize animals to the metabolic cages for several days before the experiment. Ensure the cages are clean and provide enrichment if possible. |
| Incomplete Collection: Urine may be lost due to leakage or evaporation. | Inspect the metabolic cages for proper function. Consider using collection tubes with a layer of mineral oil to prevent evaporation. |
Data Presentation
Table 1: Effective Doses of Selective SGLT2 Inhibitors in Rodent Models
| SGLT2 Inhibitor | Animal Model | Effective Dose Range | Route of Administration | Key Findings | Reference |
| Dapagliflozin | Zucker Diabetic Fatty (ZDF) rats | 0.1 - 1.0 mg/kg (once daily) | Oral | Reduced hyperglycemia and improved glucose tolerance. | [2][4] |
| Empagliflozin (B1684318) | Zucker Diabetic Fatty (ZDF) rats | 10 - 30 mg/kg/day | Drinking water | Restored glycemic control and improved endothelial function. | [1] |
| Empagliflozin | Diet-induced obese rats | 10 - 60 mg/kg (once daily) | Oral | Dose-dependently reduced body weight. | [5] |
| Empagliflozin | Akita mice | ~60-80 mg/kg/day | Diet | Lowered blood glucose and prevented glomerular hyperfiltration. | [6] |
| Ipragliflozin | KK-Ay mice | 0.1 - 1 mg/kg (single dose) | Oral | Dose-dependent reduction in blood glucose. | [7] |
| Ipragliflozin | STZ-induced diabetic rats | 0.1 - 1 mg/kg (single dose) | Oral | Dose-dependent reduction in blood glucose. | [7] |
Note: This table provides a reference for dose selection. The optimal dose of this compound should be determined empirically in the specific animal model and experimental conditions being used.
Experimental Protocols
Protocol 1: Dose-Response Study of this compound in STZ-Induced Diabetic Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Induction of Diabetes:
-
Administer a single intraperitoneal (i.p.) injection of Streptozotocin (STZ) at a dose of 50-65 mg/kg, freshly dissolved in cold 0.1 M citrate (B86180) buffer (pH 4.5).
-
Confirm diabetes 48-72 hours post-STZ injection by measuring fasting blood glucose. Animals with blood glucose levels >250 mg/dL are considered diabetic.
-
-
Experimental Groups (n=8-10 per group):
-
Group 1: Non-diabetic Control (Vehicle)
-
Group 2: Diabetic Control (Vehicle)
-
Group 3: Diabetic + this compound (e.g., 0.1 mg/kg)
-
Group 4: Diabetic + this compound (e.g., 1 mg/kg)
-
Group 5: Diabetic + this compound (e.g., 10 mg/kg)
-
-
Drug Administration:
-
Prepare this compound suspensions fresh daily in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the assigned treatment once daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
-
Efficacy Monitoring:
-
Weekly: Measure body weight, food and water intake, and fasting blood glucose (from tail vein).
-
End of Study:
-
Perform an Oral Glucose Tolerance Test (OGTT).
-
Collect 24-hour urine using metabolic cages to measure urinary glucose and creatinine (B1669602) excretion.
-
Collect terminal blood samples for HbA1c and plasma insulin analysis.
-
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the renal proximal tubule.
Caption: General experimental workflow for an in vivo this compound efficacy study.
Caption: A logical approach to troubleshooting lack of efficacy in this compound studies.
References
- 1. The SGLT2 inhibitor empagliflozin improves the primary diabetic complications in ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Dapagliflozin, a selective SGLT2 inhibitor, improves glucose homeostasis in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: SGLT2 Inhibitor Glucose Uptake Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with SGLT2 inhibitor glucose uptake assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to assess SGLT2 inhibitor activity?
A1: The primary methods for evaluating SGLT2 inhibitor activity include cell-based fluorescent glucose uptake assays using analogs like 2-NBDG, radiolabeled glucose uptake assays with substrates such as [¹⁴C]α-methyl-D-glucopyranoside ([¹⁴C]AMG) or 2-deoxy-D-[³H]glucose, and in vivo assessments that measure urinary glucose excretion in animal models.[1][2]
Q2: Which cell lines are appropriate for SGLT2 inhibitor glucose uptake assays?
A2: Human kidney proximal tubule cell lines, such as HK-2 cells, are a suitable choice as they endogenously express SGLT2.[2][3][4] Alternatively, cell lines like HEK293 or CHO can be engineered to overexpress human SGLT2 (hSGLT2) for these assays.[1][5]
Q3: Why is a sodium-containing buffer crucial in SGLT2 activity assays?
A3: SGLT2 is a sodium-glucose cotransporter, meaning it utilizes the sodium gradient across the cell membrane to drive glucose transport into the cell.[1] Therefore, experiments designed to measure SGLT2-mediated glucose uptake require a sodium-containing buffer. A sodium-free buffer is often used as a negative control to distinguish SGLT2-specific uptake from other glucose transport mechanisms.[1]
Q4: How can I differentiate between SGLT2- and GLUT-mediated glucose uptake?
A4: To isolate SGLT2 activity, you can use a combination of specific inhibitors and buffer conditions. SGLT2-mediated uptake is sodium-dependent, so comparing uptake in sodium-containing versus sodium-free buffer is a key strategy.[1] Additionally, known SGLT inhibitors like phlorizin (B1677692) can be used to block SGLT activity.[3][6] Conversely, GLUT transporters are sodium-independent, and inhibitors like WZB117 (GLUT1 specific) or cytochalasin B (broad-spectrum GLUT inhibitor) can be used to assess the contribution of GLUTs.[7][8]
Q5: What are the advantages of using a fluorescent glucose analog like 2-NBDG over radiolabeled substrates?
A5: Fluorescent glucose analogs such as 2-NBDG offer a non-radioactive alternative for measuring glucose uptake, which circumvents issues related to radioactive waste disposal and handling.[2][9] These fluorescent assays are often adaptable to high-throughput screening formats using microplate readers or fluorescence microscopy.[2][4]
Troubleshooting Guides
Issue 1: High background fluorescence in 2-NBDG assay
-
Question: My 2-NBDG assay is showing high background fluorescence, making it difficult to detect a signal from my inhibitor. What could be the cause?
-
Answer: High background in 2-NBDG assays can stem from several factors. The fluorescent NBD group is hydrophobic and can non-specifically bind to cell membranes.[10] Inadequate washing after 2-NBDG incubation is a frequent cause of high background.[7] Additionally, using media containing phenol (B47542) red can contribute to background fluorescence.
Troubleshooting Steps:
-
Optimize Washing: Increase the number and vigor of wash steps with ice-cold, sodium-free buffer after 2-NBDG incubation to ensure complete removal of extracellular probe.[1]
-
Use Phenol Red-Free Media: During the assay, switch to a phenol red-free buffer or media to reduce background fluorescence.[10]
-
Optimize 2-NBDG Concentration: High concentrations of 2-NBDG can lead to self-quenching and increased non-specific binding.[2][11] Perform a concentration-response curve to find the optimal 2-NBDG concentration for your cell type (typically in the range of 100-200 µM).[1][3]
-
Check for Autofluorescence: Run a control with cells that have not been incubated with 2-NBDG to determine the intrinsic autofluorescence of your cells at the excitation and emission wavelengths used.[11]
-
Issue 2: Inconsistent or no inhibition by a known SGLT2 inhibitor
-
Question: I am using a known SGLT2 inhibitor, but I am observing variable or no inhibition of glucose uptake. What are the possible reasons?
-
Answer: This issue can be perplexing but is often resolved by systematically checking several experimental parameters. The inhibitor itself, the assay conditions, and the cell model are all potential sources of the problem.
Troubleshooting Steps:
-
Verify Inhibitor Potency and Stability: Ensure the inhibitor is stored correctly and has not degraded. Prepare fresh dilutions from a stock solution for each experiment.[7]
-
Optimize Inhibitor Concentration and Pre-incubation Time: The effective concentration of an inhibitor can vary between cell lines.[7] Perform a dose-response curve to determine the IC50 for your specific experimental setup. Also, ensure an adequate pre-incubation time (typically 15-30 minutes) with the inhibitor before adding the glucose analog to allow for target engagement.[1][3]
-
Confirm SGLT2 Expression: Verify the expression of SGLT2 in your cell line using methods like Western blotting or qPCR, as low expression will result in a small signal window for inhibition.[1][7]
-
Assess Cell Viability: High concentrations of some inhibitors can be cytotoxic, leading to confounding results. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT, or LDH assay) to ensure that the observed effects are due to SGLT2 inhibition and not cell death.[12][13]
-
Consider Off-Target Effects: At high concentrations, some SGLT2 inhibitors may have off-target effects that could indirectly impact glucose metabolism.[7][14][15][16] It is crucial to use the lowest effective concentration to minimize such effects.
-
Issue 3: High variability between replicate wells
-
Question: I am observing significant variability in glucose uptake measurements between my replicate wells. How can I improve the consistency of my assay?
-
Answer: High variability can undermine the reliability of your results. The key to reducing it lies in meticulous and consistent execution of the assay protocol.
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding: Inconsistent cell numbers per well is a common source of variability. Ensure you have a homogenous single-cell suspension before seeding and visually inspect the plate to confirm even cell distribution.[7]
-
Minimize Edge Effects: The outer wells of a multi-well plate are prone to "edge effects" due to evaporation and temperature gradients. Avoid using these wells for experimental samples and instead fill them with sterile media or PBS.[7]
-
Standardize Incubation Times: For time-sensitive steps like the addition of the glucose analog, stagger the addition of reagents to ensure that each well is incubated for the same duration.[7]
-
Consistent Washing: Ensure that the washing steps are performed uniformly across all wells to avoid variations in background signal.
-
Data Presentation
Table 1: Typical Concentration Ranges for SGLT2 Inhibitor Assays
| Compound/Reagent | Typical Concentration Range | Cell Line Example | Reference |
| 2-NBDG | 100-200 µM | HK-2, HEK293-hSGLT2 | [1][3] |
| Dapagliflozin | 1 nM - 2000 nM | HK-2 | [4] |
| Phlorizin | 25 µM - 100 µM | HK-2, CD4+ T cells | [3][17] |
| Empagliflozin | 0.5 µM | CD4+ T cells | [17] |
Table 2: Key Parameters for Glucose Uptake Assays
| Parameter | Recommended Duration/Condition | Rationale | Reference |
| Inhibitor Pre-incubation | 15-30 minutes at 37°C | Allows for inhibitor to bind to the transporter. | [1][3] |
| 2-NBDG Incubation | 30-60 minutes at 37°C | Sufficient time for glucose analog uptake. | [1][3] |
| Radiolabeled Glucose Analog Incubation | 15-120 seconds | To measure the initial linear rate of transport. | [1] |
| Washing Steps | 3 times with ice-cold buffer | To terminate uptake and remove background signal. | [1][3] |
Experimental Protocols
Protocol 1: 2-NBDG Fluorescent Glucose Uptake Assay
This protocol is adapted for use with HK-2 cells, which endogenously express SGLT2.[2][3]
Materials:
-
HK-2 cells
-
96-well black, clear-bottom plates
-
Sodium-containing buffer (e.g., KRH buffer)
-
Sodium-free buffer (e.g., KRH with NaCl replaced by choline (B1196258) chloride)
-
2-NBDG stock solution
-
SGLT2 inhibitor stock solution (e.g., Dapagliflozin)
-
Lysis buffer or PBS
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Seeding: Seed HK-2 cells in a 96-well black, clear-bottom plate at a density that results in a confluent monolayer on the day of the assay. Culture for 24-48 hours.
-
Cell Washing: Gently wash the confluent cell monolayers twice with pre-warmed sodium-free buffer.[1]
-
Inhibitor Pre-incubation: Add 100 µL of sodium-containing or sodium-free buffer containing the desired concentrations of the SGLT2 inhibitor or vehicle control to the respective wells. Pre-incubate for 15-30 minutes at 37°C.[1]
-
Initiate Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µM.[1]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[1]
-
Terminate Uptake: Aspirate the medium and wash the cells three times with ice-cold sodium-free buffer.[1]
-
Cell Lysis and Measurement: Add 100 µL of PBS or a suitable lysis buffer to each well. Measure the fluorescence intensity using a microplate reader.[1]
-
Data Analysis: Calculate SGLT2-mediated glucose uptake by subtracting the fluorescence in the sodium-free buffer from the fluorescence in the sodium-containing buffer. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]
Protocol 2: Radiolabeled [¹⁴C]AMG Glucose Uptake Assay
This protocol is designed for use with brush border membrane vesicles (BBMVs) prepared from kidney proximal tubules.[1]
Materials:
-
Kidney proximal tubule brush border membrane vesicles (BBMVs)
-
Uptake buffer with NaCl (for sodium-dependent uptake)
-
Uptake buffer with KCl (for control)
-
[¹⁴C]AMG
-
SGLT2 inhibitor stock solution
-
Scintillation counter
Procedure:
-
Vesicle Preparation: Prepare BBMVs from kidney tissue and determine the protein concentration.
-
Assay Setup: In a reaction tube, mix the uptake buffer (either NaCl or KCl containing) with [¹⁴C]AMG and the test inhibitor or vehicle.
-
Initiate Transport: Initiate the uptake by adding a small volume of the BBMV suspension (e.g., 20 µL containing 20-50 µg protein) to the uptake buffer mixture.[1]
-
Time Points: At various time points (e.g., 15, 30, 60, 120 seconds), stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a filter membrane to trap the vesicles.
-
Washing: Quickly wash the filter with ice-cold stop buffer to remove any external radiolabel.
-
Measurement: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [¹⁴C]AMG taken up (in pmol/mg protein) against time. Determine the initial rate of transport from the linear portion of the curve. Compare the initial rates in the presence and absence of the inhibitor to calculate the percentage of inhibition and subsequently the IC50 value.[1]
Visualizations
Caption: SGLT2-mediated glucose reabsorption and its inhibition.
Caption: Workflow for a 2-NBDG based SGLT2 inhibitor assay.
Caption: Troubleshooting logic for lack of inhibitor effect.
References
- 1. benchchem.com [benchchem.com]
- 2. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of the Na+-glucose transporter SGLT2 reduces glucose uptake and IFNγ release from activated human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell viability assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Inhibition of the Na+-glucose transporter SGLT2 reduces glucose uptake and IFNγ release from activated human CD4+ T cells [frontiersin.org]
Technical Support Center: Improving the Oral Bioavailability of Olorigliflozin Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Olorigliflozin formulations. The content is designed to address specific issues that may be encountered during experiments aimed at enhancing the oral bioavailability of this selective sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the potential challenges affecting the oral bioavailability of this compound?
A1: While specific data for this compound's solubility and permeability are not publicly available, other drugs in the SGLT2 inhibitor class, such as Canagliflozin and Empagliflozin, exhibit poor aqueous solubility.[5][6] Canagliflozin is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability.[5][6][7] Dapagliflozin, another SGLT2 inhibitor, is a BCS Class III drug, characterized by high solubility but low permeability.[8] Given these precedents, it is reasonable to anticipate that this compound may present challenges related to poor solubility and/or low permeability, which can limit its oral absorption and bioavailability.
Q2: Which formulation strategies are most promising for enhancing the oral bioavailability of a poorly soluble drug like this compound?
A2: For poorly soluble drugs, several formulation strategies can be employed to improve oral bioavailability.[9] Amorphous solid dispersions (ASDs) are a highly effective approach, where the crystalline drug is converted into a higher-energy amorphous form and dispersed within a polymer matrix.[10][11][12] This can significantly increase the drug's aqueous solubility and dissolution rate.[13] Other viable strategies include:
-
Lipid-based formulations: Such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), which can improve the solubility and absorption of lipophilic drugs.[14]
-
Particle size reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can improve the aqueous solubility of the drug.
Q3: How do I select the appropriate polymer for an amorphous solid dispersion (ASD) of this compound?
A3: The choice of polymer is critical for the stability and performance of an ASD.[15] Key considerations include:
-
Miscibility with the drug: The polymer should be miscible with this compound to form a stable, single-phase amorphous system.[13]
-
Glass transition temperature (Tg): A polymer with a high Tg can help to stabilize the amorphous drug by reducing molecular mobility.[16][17]
-
Solubility and dissolution characteristics: The polymer should be soluble in the gastrointestinal fluids to facilitate the release of the drug.
-
Hygroscopicity: A non-hygroscopic polymer is generally preferred to prevent moisture-induced recrystallization of the amorphous drug.
Commonly used polymers for ASDs include polyvinylpyrrolidone (B124986) (PVP), copovidone (PVP-VA), and hypromellose acetate (B1210297) succinate (B1194679) (HPMCAS).[18]
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution of this compound from a Formulation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor wetting of the drug particles | Incorporate a surfactant (e.g., sodium lauryl sulfate, polysorbate 80) into the dissolution medium or the formulation. | Improved wetting of the drug particles, leading to an increased dissolution rate. |
| Drug recrystallization from an amorphous formulation | 1. Verify the amorphous nature of the drug in the formulation using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). 2. If recrystallization has occurred, consider using a different polymer with better stabilizing properties or increasing the polymer-to-drug ratio. | A stable amorphous formulation with a sustained high dissolution rate. |
| Inadequate formulation design for the pH of the dissolution medium | Test the dissolution of the formulation in media with different pH values (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8) to assess pH-dependent solubility.[19] For ionizable drugs, using pH modifiers in the formulation can be beneficial. | Identification of the optimal pH for dissolution and a more robust formulation design. |
Issue 2: Physical Instability (Recrystallization) of Amorphous this compound Solid Dispersion During Storage
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal polymer selection | Screen different polymers to find one with better miscibility and interaction with this compound. Techniques like DSC can be used to assess drug-polymer miscibility.[13] | A more stable ASD with a longer shelf-life. |
| High drug loading | Prepare ASDs with varying drug-to-polymer ratios to determine the optimal drug loading that maintains physical stability.[20] | An optimized formulation with the highest possible drug loading without compromising stability. |
| Moisture absorption | 1. Store the ASD in a tightly sealed container with a desiccant. 2. Consider using a less hygroscopic polymer in the formulation. | Prevention of moisture-induced recrystallization. |
Data Presentation
The following tables present hypothetical data for this compound formulations for illustrative purposes.
Table 1: Equilibrium Solubility of this compound in Different Media
| Formulation | Medium (pH 1.2) | Medium (pH 6.8) |
| Crystalline this compound | 0.01 mg/mL | 0.005 mg/mL |
| This compound ASD (20% drug load in PVP-VA) | 0.5 mg/mL | 0.4 mg/mL |
| This compound SMEDDS | > 1 mg/mL | > 1 mg/mL |
Table 2: In Vitro Permeability of this compound Formulations
| Formulation | Apparent Permeability Coefficient (Papp) in Caco-2 Assay (x 10⁻⁶ cm/s) |
| Crystalline this compound | 0.5 |
| This compound ASD (20% drug load in PVP-VA) | 0.7 |
| This compound SMEDDS | 1.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
-
Solution Preparation: Dissolve this compound and the selected polymer (e.g., PVP-VA) in a suitable solvent (e.g., methanol, acetone, or a mixture) to obtain a clear solution.
-
Spray Drying: Atomize the solution into a hot air stream using a spray dryer. The solvent evaporates, leaving behind solid particles of the drug dispersed in the polymer matrix.
-
Secondary Drying: Collect the powder and dry it further under vacuum to remove any residual solvent.
-
Characterization: Analyze the resulting powder for its physical form (amorphous or crystalline) using PXRD and DSC, drug content, and dissolution properties.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer.
-
Formulation Preparation: Prepare a solution of the this compound formulation in a transport buffer.
-
Permeability Study: Add the formulation to the apical (donor) side of the Caco-2 monolayer. At predetermined time intervals, take samples from the basolateral (receiver) side.
-
Quantification: Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) to assess the permeability of the drug across the cell monolayer.
Visualizations
Caption: Decision tree for selecting a bioavailability enhancement strategy for this compound.
References
- 1. fda.gov [fda.gov]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. drugs.com [drugs.com]
- 5. jchr.org [jchr.org]
- 6. Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. pharm-int.com [pharm-int.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. FORMULATION FORUM - Understanding of Amorphous Solid Dispersions & Their Downstream Development [drug-dev.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. mdpi.com [mdpi.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Improved Manufacturability and In Vivo Comparative Pharmacokinetics of Dapagliflozin Cocrystals in Beagle Dogs and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Addressing off-target effects of Olorigliflozin in cell-based screens
This guide is intended for researchers, scientists, and drug development professionals using Olorigliflozin in cell-based screening assays. It provides troubleshooting advice and detailed protocols to help identify and address potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and selective inhibitor of the Sodium-Glucose Co-transporter 2 (SGLT2). SGLT2 is a protein primarily found in the proximal tubules of the kidneys, where it is responsible for reabsorbing the majority of glucose from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism is a key therapeutic strategy for managing type 2 diabetes.
Q2: What are the potential off-target effects of this compound and other SGLT2 inhibitors?
While this compound is designed to be selective for SGLT2, like many small molecule inhibitors, it may interact with other proteins, especially at higher concentrations. For the SGLT2 inhibitor class, potential off-target effects include:
-
Inhibition of SGLT1: SGLT1 is another sodium-glucose co-transporter found in the intestine and, to a lesser extent, the kidneys. Inhibition of SGLT1 can affect intestinal glucose absorption. The selectivity of a drug for SGLT2 over SGLT1 is a critical parameter.
-
Interaction with other transporters and channels: Some studies have explored whether SGLT2 inhibitors affect other ion transporters, such as the Na+/H+ exchanger (NHE-1), although findings can be contradictory.[1]
-
Modulation of cellular signaling pathways: Unexpected effects on cell health, proliferation, or specific signaling cascades (e.g., AMPK) have been observed, which may be independent of SGLT2 activity.[2][3]
Q3: I'm observing unexpected changes in cell viability/proliferation in my assay. Is this an off-target effect of this compound?
It could be. Unexpected cytotoxicity or changes in proliferation, especially at concentrations well above the IC50 for SGLT2, may indicate an off-target effect. It is crucial to differentiate this from on-target effects or experimental artifacts.
Troubleshooting Steps:
-
Confirm SGLT2 Expression: Verify that your cell line expresses SGLT2. If the cells are SGLT2-negative, any observed effect is, by definition, off-target.
-
Dose-Response Analysis: Perform a wide dose-response curve. Off-target effects often manifest at significantly higher concentrations than on-target effects.
-
Use Controls: Include a structurally different SGLT2 inhibitor as a control. If both compounds produce the same unexpected effect, it may be a class effect. Conversely, if the effect is unique to this compound, it points to a specific off-target interaction.
-
Assay-Specific Troubleshooting: Rule out common assay problems like solvent toxicity (e.g., from DMSO), compound precipitation, or interference with the assay readout (e.g., autofluorescence).
Q4: How can I design my experiment to differentiate between on-target SGLT2 inhibition and off-target effects?
The key is to use appropriate controls. A well-designed experiment should include:
-
SGLT2-Positive and SGLT2-Negative Cell Lines: Comparing the effects of this compound in a cell line that expresses SGLT2 with one that does not is the most direct way to distinguish on-target from off-target effects.
-
Rescue Experiments: For an on-target effect related to glucose transport, altering the glucose concentration in the medium might rescue the phenotype.
-
Orthogonal Assays: Confirm findings using a different assay that measures a distinct endpoint. For example, if you see a change in a reporter gene assay, validate it by measuring the expression of the endogenous target protein via Western blot.
Quantitative Data: Selectivity of SGLT2 Inhibitors
While specific off-target kinase inhibition data for this compound is not publicly available, comparing its primary target activity to that of other SGLT inhibitors provides context for its selectivity. High selectivity for SGLT2 over SGLT1 is a key characteristic of modern gliflozins.
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| Empagliflozin | ~3.1 | ~8300 | ~2677-fold[4] |
| Dapagliflozin | ~1.1 | ~1390 | ~1264-fold[4] |
| Canagliflozin | ~4.2 | ~663 | ~158-fold[4][5] |
| Sotagliflozin | ~1.8 | ~36 | ~20-fold (Dual Inhibitor)[5] |
| Tofogliflozin | ~4.3 | ~12,500 | ~2900-fold[4] |
Note: IC50 values are representative and can vary based on experimental conditions. A higher selectivity ratio indicates greater specificity for SGLT2.
Troubleshooting Guides & Experimental Protocols
Problem 1: Unexpected Modulation of a Signaling Pathway
You observe that this compound alters the phosphorylation of a protein (e.g., ERK, AKT) in your cell-based assay, which is not a known consequence of SGLT2 inhibition.
Caption: Troubleshooting workflow for unexpected signaling effects.
This protocol provides a general framework to test if this compound directly inhibits the activity of a suspected kinase. This is often performed using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
Objective: To determine if this compound directly inhibits the enzymatic activity of a purified kinase of interest.
Materials:
-
Purified, active kinase of interest.
-
Specific substrate for the kinase.
-
This compound (with a concentration range spanning from low nM to high µM).
-
Known inhibitor for the kinase (positive control).
-
DMSO (vehicle control).
-
Kinase assay kit (e.g., ADP-Glo™, containing kinase buffer, ATP, and detection reagents).
-
White, opaque 96- or 384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range might be from 10 mM down to 10 nM. Also, prepare the positive control inhibitor and a DMSO-only control.
-
Kinase Reaction Setup:
-
In each well of the assay plate, add the kinase buffer.
-
Add 1 µL of the diluted this compound, positive control, or DMSO vehicle.
-
Add the purified kinase enzyme to each well (except for "no enzyme" controls).
-
Add the specific kinase substrate to each well.
-
Mix gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at the kinase's optimal temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Detect ADP Production:
-
Stop the kinase reaction by adding the first detection reagent from the kit (which typically contains an ATPase to deplete unused ATP). Incubate as per the kit's instructions (e.g., 40 minutes at room temperature).
-
Add the second detection reagent, which converts the ADP generated by the kinase back into a detectable ATP signal via luciferase. Incubate for another 30-60 minutes.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background from all wells.
-
Normalize the data to the DMSO (vehicle) control (100% activity) and the positive control inhibitor (0% activity).
-
Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Problem 2: Inconsistent or Non-reproducible Results
You are getting high variability between replicate wells or between experiments in your cell-based screen.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SGLT2 Inhibitor Testing in Animal Models of Diabetes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal models of diabetes for SGLT2 inhibitor testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in animal models of diabetes induced by streptozotocin (B1681764) (STZ)?
A1: Variability in STZ-induced diabetes models can arise from several factors, including:
-
Animal-related factors: Species, strain, sex, age, and weight of the animals are critical. For instance, male rodents are generally more susceptible to STZ-induced diabetes than females.[1][2] Different strains of rats and mice also exhibit varying sensitivity to STZ.[1][2]
-
STZ preparation and administration: The stability of the STZ solution is crucial. It should be prepared fresh in a cold citrate (B86180) buffer (pH 4.5) and used immediately to prevent degradation.[3] The route of administration (intravenous vs. intraperitoneal) can also affect the consistency of hyperglycemia.[1]
-
Environmental factors: Housing conditions, diet, and stress levels can influence the metabolic state of the animals and their response to STZ.[4]
-
Monitoring procedures: The timing and method of blood glucose measurement can introduce variability. Fasting protocols should be standardized.[5][6]
Q2: How does the mechanism of action of SGLT2 inhibitors influence experimental design?
A2: SGLT2 inhibitors lower blood glucose by promoting urinary glucose excretion.[7] This mechanism has several implications for experimental design:
-
Monitoring urine output and glucose: Accurate measurement of urine volume and urinary glucose excretion is essential to assess the pharmacodynamic effect of the SGLT2 inhibitor.
-
Hydration: Increased urine output can lead to dehydration. Ensuring ad libitum access to water is critical to prevent this confounding factor.[1]
-
Diet: The caloric loss through glycosuria may lead to compensatory hyperphagia. Standardizing and monitoring food intake is important.
-
Potential for urinary tract infections: The presence of glucose in the urine can increase the risk of infections, which can impact animal health and experimental outcomes. Maintaining cage hygiene is crucial.
Q3: What are the expected physiological effects of SGLT2 inhibitors in diabetic animal models?
A3: The primary expected effects include:
-
Reduced blood glucose levels: This is the main therapeutic effect.[8][9]
-
Increased urinary glucose excretion: A direct consequence of SGLT2 inhibition.
-
Increased urine volume (osmotic diuresis): Due to the osmotic effect of glucose in the urine.
-
Weight loss or prevention of weight gain: Primarily due to caloric loss through glycosuria.[8]
-
Changes in food and water intake: Animals may increase their food and water consumption to compensate for urinary losses.[10][11]
Q4: What are the common side effects of SGLT2 inhibitors observed in animal studies and how can they be managed?
A4: Common side effects and their management strategies include:
-
Dehydration: Due to osmotic diuresis. This can be managed by ensuring constant access to water and monitoring for signs of dehydration.[1]
-
Genital mycotic infections: The glucosuric environment can promote fungal growth. Regular cage cleaning and monitoring of the animals' urogenital area are important preventive measures.[7]
-
Hypoglycemia: While the risk is lower compared to insulin-based therapies, it can occur, especially in combination with other glucose-lowering agents. Regular blood glucose monitoring is essential.[1]
-
Diabetic Ketoacidosis (DKA): Although less common, euglycemic DKA can occur. Monitoring for ketones in the urine, especially in animals showing signs of illness, is recommended.[11]
Troubleshooting Guides
Issue 1: High Variability in Blood Glucose Levels Post-STZ Induction
| Potential Cause | Recommended Action(s) |
| Inconsistent STZ preparation | Ensure STZ is dissolved in ice-cold citrate buffer (pH 4.5) immediately before injection to maintain stability.[3] |
| Variable STZ administration | Use consistent injection techniques (e.g., intraperitoneal) and ensure accurate dosing based on individual animal body weight. |
| Animal strain/sex differences | Use a single, well-characterized animal strain and sex for the study. Be aware that males are often more susceptible to STZ.[1][2] |
| Age and weight differences | Standardize the age and weight of the animals at the start of the experiment. |
| Inconsistent fasting period | Implement a standardized fasting protocol before STZ administration and blood glucose measurements.[5][6] |
Issue 2: Unexpected Mortality in Diabetic Animals
| Potential Cause | Recommended Action(s) |
| Severe hypoglycemia post-STZ | Provide a 10% sucrose (B13894) solution in the drinking water for the first 24-48 hours after STZ injection to prevent hypoglycemia.[1] |
| Severe hyperglycemia and dehydration | Monitor blood glucose regularly and provide supportive care, including subcutaneous fluids if necessary. Ensure ad libitum access to water. |
| Ketoacidosis | Monitor for ketones in the urine, especially in animals with significant weight loss and poor clinical signs. |
| STZ toxicity | Ensure the correct dose of STZ is used for the specific animal strain, as some are more sensitive to its toxic effects.[5] |
Issue 3: Inconsistent Efficacy of SGLT2 Inhibitor Treatment
| Potential Cause | Recommended Action(s) |
| Incorrect drug dosage or formulation | Verify the dose calculations and ensure the SGLT2 inhibitor is properly formulated for administration (e.g., in a suitable vehicle for oral gavage). |
| Inconsistent drug administration | Use precise and consistent administration techniques (e.g., oral gavage, subcutaneous injection) at the same time each day. |
| Variability in food and water intake | Monitor and record individual food and water consumption, as this can affect drug absorption and overall metabolic status. |
| Development of complications | Monitor for complications such as urinary tract infections or severe dehydration that could affect the animal's response to treatment. |
Data Presentation
Table 1: Recommended Streptozotocin (STZ) Doses for Induction of Type 1 Diabetes in Rodents
| Animal | Strain | STZ Dose (mg/kg) | Route | Expected Outcome | Reference(s) |
| Rat | Sprague-Dawley | 50-65 | IP | Sustained hyperglycemia (≥16.7 mmol/L) within 72 hours | [5] |
| Rat | Wistar | 40-65 | IP/IV | Moderate to severe hyperglycemia | [1][12] |
| Mouse | C57BL/6J | 120-150 | IP | Sustained hyperglycemia | [5] |
| Mouse | BALB/c | 150 | IP | Diabetes induction | [2] |
| Mouse | ICR | 100 | IP | Diabetes induction | [2] |
IP: Intraperitoneal; IV: Intravenous
Table 2: Common SGLT2 Inhibitors Used in Rodent Models and Key Experimental Parameters
| SGLT2 Inhibitor | Animal Model | Dose Range (mg/kg/day) | Administration Route | Key Findings | Reference(s) |
| Empagliflozin | ZDF rats | 10-30 | Drinking water | Restored glycemic control, improved endothelial function | [13] |
| Empagliflozin | db/db mice | 10 | Oral gavage | Lowered fasting plasma glucose, restored glycated hemoglobin to non-diabetic levels | [9] |
| Dapagliflozin | Normal and diabetic rats | 0.1-1.0 | Oral | Induced renal glucose excretion, reduced hyperglycemia | [14] |
| Canagliflozin | db/db mice | 1-10 | Oral gavage | Dose-dependent reduction in blood glucose | |
| Enavogliflozin | Normal mice | 1 | Oral | Rapid absorption, high distribution in kidneys | [15] |
ZDF: Zucker Diabetic Fatty
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetes with Streptozotocin (STZ) in Rats
-
Animal Selection: Use male Sprague-Dawley or Wistar rats, 8-10 weeks old, with a standardized body weight.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 6-8 hours prior to STZ injection.[1]
-
STZ Preparation: Immediately before use, dissolve STZ in ice-cold 0.1 M citrate buffer (pH 4.5) to the desired concentration (e.g., 50-65 mg/ml).[3]
-
STZ Administration: Inject the freshly prepared STZ solution intraperitoneally (IP) at a dose of 50-65 mg/kg body weight.
-
Post-injection Care: Return the animals to their cages with free access to food and a 10% sucrose solution in their drinking water for 48-72 hours to prevent hypoglycemia.[1]
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. Animals with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
Protocol 2: Administration of SGLT2 Inhibitors via Oral Gavage in Rodents
-
Drug Preparation: Prepare the SGLT2 inhibitor solution or suspension in a suitable vehicle (e.g., 0.5% hydroxyethylcellulose) at the desired concentration.
-
Animal Handling: Gently restrain the mouse or rat.
-
Gavage Needle Insertion: Insert a ball-tipped gavage needle into the mouth and gently advance it along the upper palate towards the esophagus. The animal should swallow the needle.
-
Drug Administration: Once the needle is in the correct position (in the esophagus/stomach), slowly administer the calculated volume of the drug solution.
-
Post-administration Monitoring: Observe the animal for any signs of distress or injury after the procedure.
Protocol 3: Blood Glucose Monitoring from Tail Vein in Rodents
-
Animal Restraint: Place the conscious animal in a suitable restrainer.[5]
-
Tail Warming: Warm the tail using a heat lamp or warm water to dilate the blood vessels.
-
Blood Collection (Mouse): Make a small nick (less than 2 mm) at the tip of the tail with a sterile scalpel or lancet. Gently "milk" the tail to obtain a drop of blood.[5]
-
Blood Collection (Rat): Puncture the lateral tail vein with a sterile needle.[5]
-
Glucose Measurement: Apply the drop of blood to a glucose test strip and read the value using a calibrated glucometer.
-
Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
Protocol 4: Monitoring of Body Weight, Food, and Water Intake
-
Body Weight: Weigh each animal at the same time each day or at regular intervals (e.g., weekly) using a calibrated scale.
-
Food Intake: Provide a pre-weighed amount of standard chow in the food hopper. After a set period (e.g., 24 hours), weigh the remaining food. The difference represents the food intake. Account for any spillage.
-
Water Intake: Provide a pre-weighed water bottle. After a set period (e.g., 24 hours), weigh the bottle again. The difference in weight (in grams) is equivalent to the volume of water consumed (in milliliters).
Mandatory Visualization
Caption: Mechanism of action of SGLT2 inhibitors in the renal proximal tubule.
Caption: General experimental workflow for SGLT2 inhibitor testing in diabetic animal models.
Caption: Troubleshooting guide for inconsistent hyperglycemia in STZ-induced diabetic models.
References
- 1. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single Dose Streptozotocin Induced Diabetes: Considerations for Study Design in Islet Transplantation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. olac.berkeley.edu [olac.berkeley.edu]
- 4. Exploring dose-response variability and relative severity assessment in STZ-induced diabetes male NSG mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. olac.berkeley.edu [olac.berkeley.edu]
- 7. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Once daily administration of the SGLT2 inhibitor, empagliflozin, attenuates markers of renal fibrosis without improving albuminuria in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. dovepress.com [dovepress.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. researchgate.net [researchgate.net]
Overcoming solubility issues with Olorigliflozin in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Olorigliflozin in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), developed for the treatment of type 2 diabetes. Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous-based media commonly used for in vitro cell culture and biochemical assays. Inadequate solubility can cause the compound to precipitate, leading to inaccurate and irreproducible experimental results.
Q2: What are the key physicochemical properties of this compound to consider?
| Property | Predicted Value/Information | Implication for Aqueous Solubility |
| Molecular Weight | 450.91 g/mol | Higher molecular weight can negatively impact solubility. |
| logP | ~3.5 - 4.5 | A positive logP value indicates higher lipophilicity and lower aqueous solubility. |
| pKa | Not readily ionizable | As a neutral molecule, its solubility is not significantly affected by pH changes within the physiological range. |
| Aqueous Solubility | Predicted to be low | Direct dissolution in aqueous buffers is expected to be challenging. |
Q3: What is the recommended starting solvent for preparing an this compound stock solution?
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of this compound. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. It is also miscible with water and most cell culture media, which facilitates the dilution to final working concentrations.
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What can I do?
This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally less than 0.5%, to minimize solvent-induced cellular toxicity.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (37°C) assay medium can sometimes improve solubility.
-
Increase the volume of the final dilution: A larger final volume for your working solution can help to keep the compound in solution.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion of the compound in the aqueous buffer.
-
Use a co-solvent system: For particularly challenging situations, a co-solvent system can be employed (see Protocol 2).
Troubleshooting Guides
Issue 1: this compound powder will not dissolve in the chosen organic solvent.
-
Action 1: Gentle Warming: Gently warm the solution to 37°C.
-
Action 2: Vortexing/Sonication: Vortex the solution vigorously or use a sonicator bath for a short period to aid dissolution.
-
Action 3: Try an Alternative Solvent: If DMSO fails, consider other organic solvents such as ethanol (B145695) or dimethylformamide (DMF). However, be mindful of their potential toxicity in your experimental system.
Issue 2: Significant precipitation occurs upon dilution into aqueous buffer, even with a low final DMSO concentration.
-
Action 1: Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Action 2: Incorporate a Surfactant: Consider adding a low concentration of a biocompatible surfactant, such as Tween® 80 (0.01-0.1%), to your final aqueous buffer to help maintain solubility.
-
Action 3: Utilize a Co-solvent/Excipient System: Employ a formulation approach using excipients known to enhance the solubility of poorly soluble drugs. Common examples for SGLT2 inhibitors include polyethylene (B3416737) glycol (PEG) and cyclodextrins.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the tube vigorously until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an this compound Working Solution using a Co-Solvent System
Objective: To enhance the solubility of this compound in the final aqueous assay buffer by using a co-solvent system. This protocol is a general guideline and may require optimization.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
Sterile Phosphate Buffered Saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Start with your high-concentration this compound stock solution in DMSO.
-
In a sterile tube, add a volume of PEG300 (e.g., 6 times the volume of the DMSO stock) and mix well until the solution is clear.
-
Add a volume of Tween® 80 (e.g., equal to the volume of the DMSO stock) and mix well until the solution is clear.
-
Slowly add the required volume of pre-warmed (37°C) PBS or cell culture medium to achieve the final desired concentration, while vortexing.
-
Use this working solution immediately in your in vitro assay.
Note: The ratios of DMSO:PEG300:Tween® 80:Aqueous Buffer may need to be optimized for your specific application to ensure maximum solubility and minimal cytotoxicity.
Data Presentation
Table 1: Properties of Common Solvents for Hydrophobic Compounds
| Solvent | Polarity | Pros | Cons |
| DMSO | Aprotic, polar | Excellent solubilizing power for a wide range of compounds. Miscible with water. | Can be toxic to cells at concentrations >0.5%. |
| Ethanol | Protic, polar | Less toxic than DMSO. Readily available. | May not be as effective as DMSO for highly insoluble compounds. |
| DMF | Aprotic, polar | Good solubilizing power. | Can be toxic to cells. |
Table 2: Common Excipients for Solubility Enhancement of SGLT2 Inhibitors
| Excipient Class | Example(s) | Mechanism of Action |
| Polymers | Polyethylene Glycol (PEG) 300/400, Polyvinylpyrrolidone (PVP) | Increase wetting and form solid dispersions. |
| Surfactants | Tween® 80, Sodium Lauryl Sulfate (SLS) | Reduce surface tension and form micelles. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes, encapsulating the hydrophobic drug molecule. |
Visualizations
Olorigliflozin: Technical Support Center for Long-Term Storage and Stability
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olorigliflozin. The information is designed to ensure the long-term stability and integrity of the compound during experimental use.
Best Practices for Long-Term Storage
Proper storage is critical to maintain the chemical integrity and biological activity of this compound. The following conditions are recommended based on available safety data sheet information.
Storage Conditions Summary
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress Safety Data Sheet.[1]
For optimal stability, it is recommended to store this compound as a powder at -20°C.[1] When preparing solutions, use anhydrous solvents and store them in tightly sealed vials at -80°C for long-term use or -20°C for short-term use to minimize degradation.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected experimental results or loss of compound activity | - Improper storage conditions (temperature, humidity, light exposure).- Repeated freeze-thaw cycles of stock solutions.- Contamination of stock solution.- Degradation due to incompatible solvents or excipients. | - Verify storage conditions against the recommended guidelines.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Prepare fresh stock solutions using high-purity, anhydrous solvents.- Review solvent and excipient compatibility. |
| Visible changes in the physical appearance of the powder (e.g., clumping, discoloration) | - Exposure to moisture and/or humidity.- Exposure to light. | - Store the compound in a desiccator in a cool, dark place.- Ensure the container is tightly sealed after each use.- If moisture contamination is suspected, it is advisable to use a fresh, unopened vial of the compound. |
| Precipitation of the compound in a stock solution upon thawing | - The concentration of the solution may be too high for the solvent at lower temperatures.- The solvent may have absorbed moisture. | - Gently warm the solution to room temperature and vortex to redissolve.- If precipitation persists, sonication may be used.- Prepare a new solution using a fresh, anhydrous solvent. Consider preparing a less concentrated stock solution. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended general handling precautions for this compound powder?
A1: Handle this compound in a well-ventilated area.[1] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid generating dust. Keep the container tightly sealed when not in use.
Q2: How should I prepare stock solutions of this compound?
A2: To prepare stock solutions, use a high-purity, anhydrous solvent such as DMSO or ethanol. Ensure the solvent is free of water, as moisture can contribute to hydrolysis. Prepare solutions at a concentration appropriate for your experimental needs, keeping in mind the solubility limits of the compound.
Q3: Is this compound sensitive to light?
Q4: What are the likely degradation pathways for this compound?
A4: Based on the chemical structure of other SGLT2 inhibitors in the gliflozin class, the most probable degradation pathways for this compound are hydrolysis and oxidation.[2][3][4] Forced degradation studies on similar molecules have shown susceptibility to acidic and basic conditions, as well as oxidative stress.[2][3][4]
Q5: How can I assess the stability of my this compound sample?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most reliable way to assess the purity and stability of your sample.[2][5][6] This involves comparing the chromatogram of your sample to a reference standard to identify any degradation products.
Experimental Protocols
The following are generalized protocols for experiments relevant to the stability of this compound, based on standard pharmaceutical industry practices.
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent mixture (e.g., acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the drug solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the drug solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the drug solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Expose the solid powder and a solution of this compound to 80°C in a calibrated oven.
-
Photolytic Degradation: Expose the solid powder and a solution of this compound to UV (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: For acid and base hydrolysis samples, neutralize the solution before analysis. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-MS method to separate the parent drug from any degradation products.
-
Characterization: Use the mass spectral data to propose structures for the observed degradation products.
Protocol 2: Drug-Excipient Compatibility Study
This protocol provides a framework for assessing the compatibility of this compound with common pharmaceutical excipients.
Methodology:
-
Excipient Selection: Select a range of common excipients for solid dosage forms, such as lactose, microcrystalline cellulose, magnesium stearate, and croscarmellose sodium.
-
Mixture Preparation: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or other relevant ratio by weight. Also, prepare a sample of this compound alone as a control.
-
Storage: Place the mixtures in separate open or loosely capped vials to allow for exposure to humidity. Store the vials under both ambient (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions in a stability chamber.
-
Time Points: Analyze the samples at an initial time point (T=0) and at subsequent intervals (e.g., 1, 2, and 4 weeks).
-
Analysis: At each time point, dissolve a portion of the mixture in a suitable solvent and analyze by HPLC.
-
Evaluation: Compare the chromatograms of the mixtures to the control sample. Look for the appearance of new peaks (degradation products) and a significant decrease in the peak area of this compound, which would indicate an incompatibility.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ijsdr.org [ijsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
Interpreting unexpected results in Olorigliflozin preclinical studies
Welcome to the technical support center for researchers working with Olorigliflozin. This resource provides troubleshooting guides and answers to frequently asked questions regarding unexpected results that may be encountered during preclinical evaluation. This compound is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. While its primary mechanism is to increase urinary glucose excretion, its broader physiological effects can lead to complex and sometimes counterintuitive outcomes.
FAQ 1: Inconsistent Urinary Glucose Excretion (UGE)
Question: We are observing significant inter-subject variability in urinary glucose excretion in our animal models receiving a consistent dose of this compound. What are the potential causes for this inconsistency?
Answer: Variability in UGE is a common observation in preclinical studies with SGLT2 inhibitors and is often multifactorial. The glucose-lowering efficacy of these inhibitors is not uniform and depends heavily on the physiological state of the subject. Key factors include baseline glycemic levels and renal function.
Studies on various SGLT2 inhibitors have shown that the absolute amount of glucose excreted is highly dependent on the filtered glucose load, which is a function of both plasma glucose concentration and the glomerular filtration rate (GFR).[1][2] Therefore, subjects with higher baseline hyperglycemia or higher GFR will naturally excrete more glucose for a given dose of an SGLT2 inhibitor. Conversely, in subjects with impaired renal function, the efficacy of SGLT2 inhibitors is reduced because fewer glucose molecules are filtered and available for excretion.[2][3]
Before investigating compound-specific issues, it is crucial to stratify experimental subjects based on baseline glucose levels and renal function markers (e.g., creatinine (B1669602), eGFR). Ensure that hydration status is consistent across all animals, as dehydration can affect GFR and renal blood flow, thereby influencing the drug's efficacy.
Troubleshooting Data: Factors Influencing UGE Response
| Factor | Expected Impact on UGE | Rationale | Experimental Check |
| Baseline Plasma Glucose | Higher baseline glucose leads to higher UGE. | The amount of excreted glucose is dependent on the filtered load. Higher plasma glucose = higher filtered load. | Measure fasting and postprandial glucose levels prior to and during the study. |
| Renal Function (GFR) | Impaired GFR leads to lower UGE.[2] | Reduced filtration decreases the amount of glucose entering the proximal tubule, limiting the substrate for SGLT2 and the drug's effect.[2] | Assess baseline serum creatinine and calculate eGFR for all subjects. |
| Hydration Status | Dehydration can decrease UGE. | Volume depletion can lead to a pre-renal decrease in GFR, reducing the filtered glucose load. | Monitor water intake, urine output, and physical signs of dehydration. |
| Genetic Variability | Potential for varied response. | Individual differences in SGLT2 expression or polymorphisms could influence drug efficacy.[4] | If variability persists, consider if the animal strain has known renal transporter polymorphisms. |
| Drug Metabolism/Exposure | Inconsistent plasma concentration leads to variable UGE. | Differences in absorption or metabolism could result in varied drug exposure at the target site. | Perform pharmacokinetic (PK) analysis to correlate plasma this compound levels with UGE. |
Experimental Workflow for Troubleshooting UGE Variability
Caption: Troubleshooting workflow for inconsistent UGE results.
FAQ 2: Paradoxical Increase in Plasma Glucagon (B607659)
Question: Our preclinical models treated with this compound show a significant and unexpected increase in circulating glucagon levels, which seems to contradict the drug's glucose-lowering objective. Is this a known phenomenon?
Answer: Yes, an increase in plasma glucagon is a well-documented class effect of SGLT2 inhibitors.[5][6] While seemingly paradoxical, this hyperglucagonemia is a consistent finding across numerous preclinical and clinical studies.[5][7] The exact mechanisms are still debated, but several compelling hypotheses have been proposed. This effect is thought to potentially offset some of the glucose-lowering benefits of the drug class.[6]
The leading theories suggest both direct and indirect actions on pancreatic α-cells, which are responsible for glucagon secretion. The response can be highly heterogeneous and may depend on factors like species, glucose concentration, and the specific SGLT2 inhibitor used.[7][8]
Proposed Mechanisms for SGLT2 Inhibitor-Induced Hyperglucagonemia
| Mechanism Type | Description | Key Mediators |
| Direct α-Cell Effect | SGLT2 receptors have been identified on pancreatic α-cells. Inhibition may alter intracellular Na+ and glucose concentrations, leading to changes in cell metabolism, membrane potential, and ultimately glucagon release.[5][6][9] | SGLT2/SGLT1 on α-cells, intracellular Na+, ATP levels. |
| Indirect Paracrine Effect | SGLT2 inhibitors may reduce somatostatin (B550006) secretion from neighboring δ-cells. Since somatostatin tonically inhibits glucagon secretion, its reduction "releases the brake" on α-cells, increasing glucagon output.[7][8] | Somatostatin, δ-cell function. |
| Indirect Systemic Effect | By inducing glycosuria, SGLT2 inhibitors cause a mild but persistent caloric and glucose loss. The body may interpret this as a state of relative hypoglycemia or energy deficit, triggering a counter-regulatory hormone response that includes increased glucagon secretion.[7][9] | Lowered plasma glucose, systemic metabolic signaling. |
Signaling Pathway: SGLT2 Inhibition and Glucagon Secretion
Caption: Direct, indirect, and paracrine pathways for hyperglucagonemia.
FAQ 3: Unexpected Changes in Electrolyte Balance
Question: We have noted minor but consistent changes in plasma magnesium and potassium in our long-term this compound studies. Is this an anticipated off-target effect?
Answer: Yes, alterations in electrolyte homeostasis, particularly concerning magnesium and potassium, have been observed with the SGLT2 inhibitor class.[9] These are generally not considered direct "off-target" effects in the sense of the drug binding to unintended receptors, but rather downstream physiological consequences of the drug's primary mechanism and subsequent hormonal changes.
The increase in glucagon is a key suspect in mediating these effects.[9] Glucagon can influence the activity of ion channels in the distal convoluted tubule of the kidney. Specifically, elevated glucagon may increase the activity of the TRPM6 magnesium channel, leading to enhanced magnesium reabsorption and potentially correcting hypomagnesemia.[9] Its effects on potassium are more complex, with evidence suggesting it can have a kaliuretic (potassium-excreting) effect, which may contribute to a lower risk of hyperkalemia.[9]
Therefore, if you observe changes in glucagon, it is logical to investigate concurrent changes in key electrolytes.
Protocol: Investigating Potential Off-Target Effects
A systematic approach is required to determine if an unexpected finding is a true off-target effect or a downstream consequence of the primary pharmacology.
| Step | Experimental Action | Purpose |
| 1. Confirm & Quantify | Re-run assays under controlled conditions. Expand the panel to include related analytes (e.g., if Mg2+ changes, also measure Ca2+, PO4³⁻). | Validate the initial observation and understand the scope of the effect. |
| 2. Correlate with On-Target Effects | Plot the unexpected effect (e.g., plasma Mg2+) against primary pharmacodynamic markers (UGE, plasma glucagon). | Determine if a statistical correlation exists, suggesting a downstream relationship rather than a direct off-target effect. |
| 3. In Vitro Screening | Screen this compound against a broad panel of off-target receptors and ion channels (e.g., Eurofins SafetyScreen). | Identify potential direct binding interactions with unintended molecular targets. |
| 4. Mechanistic Studies | If a direct interaction is found, design specific experiments to confirm functional consequences (e.g., patch-clamp for ion channels). | Elucidate the mechanism of the direct off-target interaction. |
Logical Flow for Investigating Off-Target Effects
Caption: Decision tree for characterizing unexpected findings.
References
- 1. A Lower Baseline Urinary Glucose Excretion Predicts a Better Response to the Sodium Glucose Cotransporter 2 Inhibitor [e-dmj.org]
- 2. Frontiers | The Urinary Glucose Excretion by Sodium–Glucose Cotransporter 2 Inhibitor in Patients With Different Levels of Renal Function: A Systematic Review and Meta-Analysis [frontiersin.org]
- 3. Pharmacokinetics, Pharmacodynamics, and Safety of this compound in Individuals with Type 2 Diabetes Mellitus with or without Renal Impairment: A Single-Center, Single-Dose, Open-Label Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excretion of glucose analogue with SGLT2 affinity predicts response effectiveness to sodium glucose transporter 2 inhibitors in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sodium, Glucose and Dysregulated Glucagon Secretion: The Potential of Sodium Glucose Transporters [frontiersin.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. A Variation on the Theme: SGLT2 Inhibition and Glucagon Secretion in Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Role of Glucagon in the Effects of SGLT2 Inhibition on Potassium and Magnesium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce animal-to-animal variation in Olorigliflozin experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize animal-to-animal variation in preclinical experiments involving Olorigliflozin.
I. Troubleshooting Guides
This section addresses specific issues that can lead to high variability in study outcomes.
Issue 1: High Variation in Blood Glucose Levels Following this compound Administration
Question: We are observing significant animal-to-animal variation in fasting blood glucose and the response to this compound. What are the potential causes and how can we mitigate this?
Answer:
High variability in blood glucose levels is a common challenge in rodent diabetes models. The key is to standardize procedures and control for intrinsic and extrinsic factors.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Fasting Period | Implement a strict and consistent fasting period (typically 4-6 hours for mice) before blood glucose measurement. Ensure all animals are fasted for the same duration. Fasting-induced variation in glucose tolerance testing has been observed, with some studies suggesting that non-fasted animals may paradoxically show less variation in glucose excursion.[1] Consider the specific aims of your study when deciding on a fasting protocol. |
| Variable Acclimatization | Acclimate animals to the experimental procedures, including handling and blood sampling techniques (e.g., tail tipping), for at least one week prior to the study. This reduces stress-induced hyperglycemia. |
| Differences in Animal Strain and Age | Use a genetically homogenous strain of animals from a reputable supplier. Ensure all animals are of the same age and sex, as these factors significantly influence metabolic parameters.[2] |
| Inconsistent Dosing Technique | Standardize the oral gavage procedure to ensure accurate and consistent dosing. Use appropriate gavage needle sizes and ensure personnel are thoroughly trained to minimize stress and prevent incorrect administration.[3][4][5][6] |
| Dietary Inconsistencies | Provide a standardized diet throughout the acclimatization and experimental periods. Be aware that diet composition can significantly impact the gut microbiome, which in turn can influence the efficacy of SGLT2 inhibitors.[7][8][9][10] |
| Cage Effects | House animals in a consistent environment with controlled temperature, humidity, and light-dark cycles. Be mindful of potential cage-level effects that can introduce variability. |
Experimental Protocol: Standardization of Blood Glucose Measurement
-
Animal Selection: Use male mice of a single inbred strain (e.g., C57BL/6J), aged 8-10 weeks.
-
Acclimatization: Acclimate mice to the housing facility for at least one week. For three days prior to the experiment, handle each mouse daily to accustom it to the researcher and the procedure.
-
Fasting: Transfer mice to clean cages with water ad libitum but without food for a consistent period of 4 hours before blood glucose measurement.
-
Blood Sampling: Gently restrain the mouse and collect a small drop of blood from the tail tip.
-
Glucose Measurement: Use a calibrated glucometer to measure blood glucose. Ensure the same glucometer and test strips are used for all animals.
-
Dosing: Administer this compound or vehicle via oral gavage using a consistent volume and technique.
-
Post-dose Monitoring: Measure blood glucose at consistent time points after dosing (e.g., 1, 2, 4, 6, and 24 hours).
Issue 2: Inconsistent Urinary Glucose Excretion (UGE) Data
Question: Our measurements of 24-hour urinary glucose excretion in response to this compound are highly variable between animals. How can we improve the consistency of our UGE data?
Answer:
Accurate and consistent collection of urine is critical for reliable UGE data. Several factors can contribute to variability in this endpoint.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Incomplete Urine Collection | Use metabolic cages designed for the separation of urine and feces. Ensure the collection funnels and tubes are properly positioned and free of obstruction. Acclimatize animals to the metabolic cages for at least 3 days prior to the experiment to reduce stress-related changes in urination.[11] |
| Urine Evaporation | Add a layer of mineral oil to the collection tubes to prevent evaporation, especially for longer collection periods.[11] |
| Contamination of Urine Samples | Ensure metabolic cages are thoroughly cleaned between animals to avoid cross-contamination. Check for and exclude samples contaminated with feces or food particles. |
| Variable Water Intake | Provide free access to water and monitor water consumption. Significant differences in water intake can affect urine volume and glucose concentration. |
| Assay Variability | Use a validated and standardized assay for measuring urinary glucose, such as a glucose oxidase assay.[11] Run standards and controls with each batch of samples to ensure assay consistency. |
Experimental Protocol: Measurement of 24-Hour Urinary Glucose Excretion
-
Animal and Housing: Place individually housed mice in metabolic cages.
-
Acclimatization: Allow a 3-day acclimatization period in the metabolic cages before the start of the experiment.
-
Dosing: Administer this compound or vehicle by oral gavage.
-
Urine Collection: Begin a 24-hour urine collection immediately after dosing. The collection tubes should contain mineral oil to prevent evaporation.
-
Sample Processing: At the end of the 24-hour period, record the total urine volume for each animal. Centrifuge the urine samples to remove any debris.
-
Glucose Analysis: Analyze the glucose concentration in the urine supernatant using a glucose oxidase-based assay.
-
Calculation: Calculate the total 24-hour urinary glucose excretion by multiplying the glucose concentration by the total urine volume.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to experimental variability?
A1: this compound is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[12] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.
The variability in experimental outcomes can be related to this mechanism in several ways:
-
Renal Function: The efficacy of this compound is dependent on renal function. Any underlying subclinical renal impairment in study animals can lead to variable responses.
-
Dietary Glucose Load: The amount of glucose filtered by the kidneys is influenced by dietary intake. Variations in food consumption can therefore lead to variability in the amount of glucose available for excretion.
-
Hydration Status: Dehydration can affect renal blood flow and glomerular filtration rate, potentially influencing the drug's effect.
Q2: How does the gut microbiome influence the response to this compound and contribute to variability?
A2: The gut microbiome is emerging as a significant factor that can influence the efficacy of SGLT2 inhibitors and contribute to inter-individual variability.[7][8][9][10] Studies with other SGLT2 inhibitors have shown that they can alter the composition of the gut microbiota.[7][9][10] In turn, the gut microbiome can influence glucose metabolism and the host's response to antidiabetic drugs. To minimize this source of variation, it is recommended to:
-
Source animals from the same vendor and barrier facility.
-
Maintain a consistent diet throughout the study.
-
Avoid unnecessary antibiotic treatments that can disrupt the gut microbiota.
Q3: What are the best practices for oral gavage to minimize stress and variability?
A3: Proper oral gavage technique is crucial for accurate dosing and minimizing animal stress, which can impact physiological parameters. Key best practices include:
-
Proper Restraint: Use a firm but gentle restraint technique to secure the animal and align the head and body.
-
Correct Needle Size and Type: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.[3][4][6]
-
Measurement of Insertion Depth: Measure the distance from the mouth to the last rib to determine the correct insertion depth and avoid stomach perforation.[13]
-
Slow and Steady Administration: Administer the substance slowly to prevent regurgitation and aspiration.
-
Thorough Training: Ensure all personnel performing oral gavage are properly trained and proficient in the technique.
III. Data Presentation
The following tables present hypothetical data to illustrate the potential impact of standardization on reducing variability.
Table 1: Impact of Procedural Standardization on Fasting Blood Glucose Variability
| Group | Number of Animals (n) | Mean Fasting Blood Glucose (mg/dL) | Standard Deviation (SD) | Coefficient of Variation (CV) |
| Non-Standardized Protocol | 10 | 165 | 35 | 21.2% |
| Standardized Protocol | 10 | 155 | 12 | 7.7% |
Table 2: Effect of Metabolic Cage Acclimatization on 24-Hour Urine Volume Variability
| Group | Number of Animals (n) | Mean 24-h Urine Volume (mL) | Standard Deviation (SD) | Coefficient of Variation (CV) |
| 1-Day Acclimatization | 8 | 2.8 | 1.2 | 42.9% |
| 3-Day Acclimatization | 8 | 3.5 | 0.5 | 14.3% |
IV. Visualizations
Diagram 1: this compound Mechanism of Action and Sources of Experimental Variation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. instechlabs.com [instechlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Sodium glucose co-transporter 2 (SGLT2) inhibition via dapagliflozin improves diabetic kidney disease (DKD) over time associatied with increasing effect on the gut microbiota in db/db mice [frontiersin.org]
- 10. SGLT2 inhibition via dapagliflozin improves generalized vascular dysfunction and alters the gut microbiota in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacokinetics, Pharmacodynamics, and Safety of this compound in Individuals with Type 2 Diabetes Mellitus with or without Renal Impairment: A Single-Center, Single-Dose, Open-Label Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
Validation & Comparative
Olorigliflozin vs. Canagliflozin: A Preclinical Efficacy Comparison
A detailed guide for researchers and drug development professionals on the preclinical profiles of two sodium-glucose cotransporter 2 (SGLT2) inhibitors.
This guide provides a comparative overview of the preclinical efficacy of olorigliflozin and canagliflozin (B192856), two notable sodium-glucose cotransporter 2 (SGLT2) inhibitors. While extensive preclinical data for canagliflozin is publicly available, detailing its efficacy in various animal models of type 2 diabetes, similar preclinical information for this compound is not readily found in the public domain. This compound is a selective SGLT2 inhibitor developed by HEC Pharm and Sunshine Lake Pharma. This comparison, therefore, relies on the available preclinical data for canagliflozin and the limited publicly accessible information for this compound, primarily from a clinical trial.
Mechanism of Action: SGLT2 Inhibition
Both this compound and canagliflozin belong to the class of SGLT2 inhibitors. Their primary mechanism of action involves the inhibition of the SGLT2 protein, which is predominantly expressed in the proximal renal tubules of the kidneys. By blocking SGLT2, these drugs prevent the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion. This process effectively lowers blood glucose levels in an insulin-independent manner.
dot
Caption: Mechanism of SGLT2 Inhibition.
Comparative Efficacy Data
A direct preclinical comparison is challenging due to the limited availability of data for this compound. The following tables summarize the available quantitative data for both compounds.
SGLT1 and SGLT2 Inhibition
The selectivity of an SGLT2 inhibitor for SGLT2 over SGLT1 is a key characteristic, as SGLT1 is primarily found in the small intestine and to a lesser extent in the kidneys. Inhibition of SGLT1 can lead to gastrointestinal side effects.
Table 1: In Vitro SGLT1 and SGLT2 Inhibitory Activity
| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | Data not available | Data not available | Data not available |
| Canagliflozin | 684 - 910 | 2.2 - 4.4 | ~150 - 250 fold |
IC50: Half-maximal inhibitory concentration.
Glucose-Lowering Efficacy in Animal Models
Preclinical studies in diabetic animal models are crucial for evaluating the in vivo efficacy of antihyperglycemic agents.
Table 2: Effects on Blood Glucose and Glycated Hemoglobin (HbA1c) in Diabetic Animal Models
| Compound | Animal Model | Treatment Details | Change in Blood Glucose | Change in HbA1c |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Canagliflozin | db/db mice | Acute treatment | Dose-dependent decrease | Not reported |
| Zucker Diabetic Fatty (ZDF) rats | 4 weeks treatment | Not specified | Decreased |
Table 3: Effects on Urinary Glucose Excretion (UGE)
| Compound | Model | Treatment Details | Urinary Glucose Excretion |
| This compound | Human (T2DM patients) | 50 mg single dose | 34.32 - 98.14 g/24h (normal renal function)[1] |
| Canagliflozin | Zucker Diabetic Fatty (ZDF) rats | 1 mg/kg | Increased |
Effects on Body Weight
SGLT2 inhibitors are known to cause a modest reduction in body weight, which is attributed to the caloric loss from urinary glucose excretion.
Table 4: Effects on Body Weight in Animal Models of Obesity/Diabetes
| Compound | Animal Model | Treatment Details | Change in Body Weight |
| This compound | Data not available | Data not available | Data not available |
| Canagliflozin | Obese animal models | Not specified | Decreased body weight gain |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings.
Canagliflozin: In Vitro SGLT Inhibition Assay
-
Cell Lines: Chinese Hamster Ovary (CHO-K) cells stably expressing human SGLT1 (CHOK-hSGLT1) or human SGLT2 (CHOK-hSGLT2).
-
Substrate: 14C-labeled alpha-methylglucoside (14C-AMG), a non-metabolizable glucose analog.
-
Method:
-
Cells are incubated with varying concentrations of canagliflozin.
-
14C-AMG is added, and uptake is allowed to proceed for a defined period.
-
Cells are washed to remove extracellular substrate.
-
Intracellular radioactivity is measured using a scintillation counter.
-
IC50 values are calculated from the dose-response curves.
-
dot
Caption: In Vitro SGLT Inhibition Assay Workflow.
Canagliflozin: In Vivo Efficacy Studies in Diabetic Animal Models
-
Animal Models:
-
db/db mice: A genetic model of obesity, insulin (B600854) resistance, and type 2 diabetes.
-
Zucker Diabetic Fatty (ZDF) rats: A genetic model that develops obesity, hyperlipidemia, insulin resistance, and hyperglycemia.
-
-
Drug Administration: Canagliflozin was formulated in 0.5% hydroxypropyl methylcellulose (B11928114) and administered via oral gavage.
-
Efficacy Parameters Measured:
-
Blood glucose concentrations.
-
Glycated hemoglobin (HbA1c).
-
Urinary glucose excretion (UGE).
-
Body weight.
-
-
Graded Glucose Infusion Studies (in ZDF rats):
-
Rats were anesthetized.
-
A graded glucose infusion was administered to clamp blood glucose at different levels.
-
Urine was collected to measure glucose excretion at each blood glucose level.
-
The renal threshold for glucose excretion (RTG) was determined.
-
dot
Caption: In Vivo Efficacy Study Workflow.
Conclusion
Based on the currently available public information, canagliflozin has a well-documented preclinical profile demonstrating its efficacy as an SGLT2 inhibitor with moderate selectivity over SGLT1. It effectively lowers blood glucose and body weight in established animal models of type 2 diabetes.
This compound is identified as a selective SGLT2 inhibitor. However, a comprehensive preclinical efficacy comparison with canagliflozin is not possible at this time due to the absence of publicly available preclinical data for this compound. The human clinical data indicates that this compound is effective in promoting urinary glucose excretion. Further publication of its preclinical data will be necessary to allow for a direct and detailed comparison of its efficacy profile with that of canagliflozin and other SGLT2 inhibitors. Researchers and drug development professionals are encouraged to monitor for future publications from HEC Pharm and Sunshine Lake Pharma for more detailed information on the preclinical characteristics of this compound.
References
Comparing the SGLT1/SGLT2 selectivity of Olorigliflozin to other 'gliflozins'
While specific quantitative data on the SGLT1/SGLT2 selectivity of the emerging drug Olorigliflozin remains undisclosed in publicly available literature, a comparative analysis of established 'gliflozins' provides a valuable framework for understanding the therapeutic implications of varied selectivity profiles. This guide offers a detailed comparison of prominent SGLT inhibitors, supported by experimental data and methodologies, to inform researchers and drug development professionals.
Sodium-glucose cotransporters SGLT1 and SGLT2 are key proteins in glucose regulation. SGLT2, predominantly found in the proximal renal tubules, is responsible for the reabsorption of the majority of filtered glucose. Its inhibition is a primary therapeutic strategy in type 2 diabetes. SGLT1, on the other hand, is mainly expressed in the small intestine, where it mediates the absorption of dietary glucose and galactose, and also contributes to glucose reabsorption in the kidneys. The degree of selectivity for SGLT2 over SGLT1 varies among the 'gliflozin' class of drugs, influencing their efficacy and potential side-effect profiles.
Comparative Selectivity of Marketed 'Gliflozins'
The inhibitory potency of various 'gliflozins' against SGLT1 and SGLT2 is typically determined by in vitro assays that measure the half-maximal inhibitory concentration (IC50). A higher selectivity ratio (IC50 for SGLT1 / IC50 for SGLT2) indicates a greater specificity for SGLT2.
| Drug | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| Canagliflozin | 663 | 4.2 | ~158-fold |
| Dapagliflozin | >1200 | 0.5 - 1.2 | >1200-fold |
| Empagliflozin | >2500 | 1.1 - 3.1 | >2500-fold |
| Sotagliflozin | 36 | 1.8 | ~20-fold |
Note: IC50 values can vary slightly between different studies and experimental conditions.
This data highlights a spectrum of selectivity among these agents. Empagliflozin and Dapagliflozin exhibit high selectivity for SGLT2, while Canagliflozin shows a moderate degree of SGLT1 inhibition. Sotagliflozin is a dual inhibitor with significant activity against both SGLT1 and SGLT2.[1][2]
Experimental Protocols for Determining SGLT Selectivity
The determination of IC50 values for SGLT inhibitors relies on robust in vitro assays. Two common methodologies are cell-based glucose uptake assays and radioligand binding assays.
Cell-Based Glucose Uptake Assay
This method directly measures the functional inhibition of SGLT1 and SGLT2 transporters in cells engineered to express these proteins.
Principle: Cells overexpressing either human SGLT1 or SGLT2 are incubated with a labeled glucose analog, such as a fluorescent derivative (e.g., 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose or 2-NBDG) or a radiolabeled substrate (e.g., ¹⁴C-α-methyl-D-glucopyranoside or ¹⁴C-AMG). The uptake of the labeled glucose analog is measured in the presence of varying concentrations of the inhibitor. The concentration of the inhibitor that reduces the glucose uptake by 50% is determined as the IC50 value.
Detailed Protocol (using 2-NBDG):
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected to express human SGLT1 or SGLT2 are cultured to confluence in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates. Prior to the assay, the growth medium is removed, and the cells are washed with a sodium-containing buffer.
-
Inhibitor Incubation: The cells are pre-incubated with varying concentrations of the test 'gliflozin' for a defined period (e.g., 15-30 minutes) at 37°C.
-
Glucose Uptake: 2-NBDG is added to the wells, and the plate is incubated for a further 30-60 minutes at 37°C to allow for glucose uptake.
-
Termination and Lysis: The uptake reaction is stopped by rapidly washing the cells with ice-cold, sodium-free buffer. The cells are then lysed to release the internalized 2-NBDG.
-
Quantification: The fluorescence of the cell lysate is measured using a microplate reader.
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a sigmoidal dose-response curve.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the SGLT transporter.
Principle: Membranes prepared from cells overexpressing SGLT1 or SGLT2 are incubated with a specific radioligand (e.g., a radiolabeled SGLT inhibitor). The test compound is added at various concentrations to compete with the radioligand for binding to the transporter. The amount of radioactivity bound to the membranes is measured, and a lower signal indicates a higher affinity of the test compound for the transporter.
Detailed Protocol:
-
Membrane Preparation: Cells overexpressing SGLT1 or SGLT2 are harvested and homogenized. The cell membranes are isolated through centrifugation.
-
Binding Reaction: The prepared membranes are incubated with the radioligand and varying concentrations of the test 'gliflozin' in a suitable buffer.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is then determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of SGLT inhibition and a typical workflow for determining inhibitor potency.
References
- 1. Dual SGLT1 and SGLT2 inhibition: more than the sum of its parts - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 2. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Mechanism of Action of Olorigliflozin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Olorigliflozin's in vivo performance against other sodium-glucose cotransporter (SGLT) inhibitors. By presenting supporting experimental data from clinical studies and outlining detailed experimental protocols, this document serves as a valuable resource for researchers validating the mechanism of action of this novel SGLT2 inhibitor.
Core Mechanism of Action: SGLT2 Inhibition
This compound is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose levels. This insulin-independent mechanism of action makes SGLT2 inhibitors a cornerstone in the management of type 2 diabetes mellitus.
dot
Caption: Mechanism of this compound in the renal proximal tubule.
In Vivo Validation: Clinical Study Data
A clinical trial involving patients with type 2 diabetes mellitus (T2DM) with normal, mild, and moderate renal impairment has provided key in vivo data validating the mechanism of action of this compound. The primary pharmacodynamic endpoint was the measurement of 24-hour urinary glucose excretion (UGE) following a single 50 mg dose of this compound.
| Participant Group | 24-hour Urinary Glucose Excretion (g) - this compound (50 mg) | 24-hour Urinary Glucose Excretion (g) - Matched Control |
| T2DM with Normal Renal Function | 34.32 - 98.14 | N/A |
| T2DM with Mild Renal Impairment | 14.31 - 52.31 | 34.32 - 98.14 |
| T2DM with Moderate Renal Impairment | 5.94 - 38.45 | 9.85 - 72.83 |
| Data from a single-center, single-dose, open-label trial.[1][2] |
As the data indicates, this compound treatment led to a significant increase in UGE in patients with normal and mildly impaired renal function, confirming its SGLT2 inhibitory activity in vivo. The attenuated effect in patients with moderate renal impairment is expected, as the efficacy of SGLT2 inhibitors is dependent on the glomerular filtration rate.
Comparative Analysis with Other SGLT Inhibitors
The selectivity of SGLT inhibitors for SGLT2 over SGLT1 is a key differentiator. While high selectivity for SGLT2 is the primary goal for glycemic control with minimal gastrointestinal side effects (associated with SGLT1 inhibition in the gut), some evidence suggests that dual SGLT1/SGLT2 inhibition may offer additional cardiovascular benefits.
| SGLT Inhibitor | SGLT2/SGLT1 Selectivity Ratio | Primary Target(s) |
| This compound | Selective SGLT2 (exact ratio not publicly available) | SGLT2 |
| Empagliflozin | ~2500x | SGLT2 |
| Dapagliflozin | ~1200x | SGLT2 |
| Canagliflozin | ~250x | SGLT2 (with some SGLT1 inhibition) |
| Sotagliflozin | ~20x | Dual SGLT1 and SGLT2 |
dot
Caption: Comparative selectivity of SGLT inhibitors.
Experimental Protocols
In Vivo Assessment of Urinary Glucose Excretion in Rodent Models
This protocol outlines a general procedure for evaluating the in vivo efficacy of an SGLT2 inhibitor like this compound in a rodent model.
1. Animal Acclimatization:
-
House rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) individually in metabolic cages for at least 3 days prior to the study to allow for acclimatization.
-
Provide ad libitum access to standard chow and water.
2. Dosing:
-
Administer this compound or vehicle control orally via gavage at the desired dose(s).
3. Urine Collection:
-
Collect urine over a 24-hour period in collection tubes placed under the metabolic cages.
-
To prevent evaporation, a layer of mineral oil can be added to the collection tubes.
4. Sample Processing:
-
At the end of the collection period, measure the total urine volume for each animal.
-
Centrifuge the urine samples to remove any particulate matter.
5. Glucose Analysis:
-
Analyze the glucose concentration in the urine supernatant using a glucose oxidase assay or high-performance liquid chromatography (HPLC).
-
Glucose Oxidase Assay:
-
Prepare a standard curve using known concentrations of glucose.
-
Add urine samples and standards to a 96-well plate.
-
Add the glucose oxidase/peroxidase reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the glucose concentration in the urine samples by comparing their absorbance to the standard curve.
-
6. Data Analysis:
-
Calculate the total 24-hour urinary glucose excretion for each animal by multiplying the urine glucose concentration by the total urine volume.
-
Compare the UGE between the this compound-treated groups and the vehicle control group using appropriate statistical methods.
dot
Caption: Experimental workflow for in vivo UGE assessment.
Clinical Protocol for Assessing Pharmacodynamics of this compound
This protocol is a generalized representation based on the reported clinical trial of this compound.
1. Participant Selection:
-
Recruit patients with Type 2 Diabetes Mellitus.
-
Stratify participants based on renal function (e.g., normal, mild, moderate impairment) as determined by estimated glomerular filtration rate (eGFR).
2. Study Design:
-
Employ a single-center, single-dose, open-label design.
-
Include matched control groups for comparison.
3. Dosing:
-
Administer a single oral dose of this compound (e.g., 50 mg).
4. Sample Collection:
-
Collect urine over a 24-hour period post-dose.
-
Collect blood samples at specified time points for pharmacokinetic analysis (plasma drug concentration).
5. Pharmacodynamic Assessment:
-
Measure the total volume of urine collected over 24 hours.
-
Determine the glucose concentration in the collected urine.
-
Calculate the total 24-hour urinary glucose excretion.
6. Safety and Tolerability Monitoring:
-
Monitor participants for any adverse events throughout the study period.
7. Data Analysis:
-
Compare the 24-hour UGE between the this compound-treated group and the matched control group.
-
Analyze the pharmacokinetic parameters of this compound.
-
Correlate pharmacokinetic and pharmacodynamic data.
Conclusion
The available in vivo data from clinical trials strongly supports the mechanism of action of this compound as a selective SGLT2 inhibitor. The dose-dependent increase in urinary glucose excretion observed in patients with type 2 diabetes and normal to mildly impaired renal function is a direct consequence of its targeted inhibition of renal glucose reabsorption. Further preclinical in vivo studies in animal models would provide a more detailed characterization of its pharmacodynamic profile and allow for direct, head-to-head comparisons with other SGLT inhibitors under controlled experimental conditions. The provided experimental protocols serve as a foundation for researchers aiming to conduct such validation studies.
References
Olorigliflozin: A Comparative Analysis of an Emerging SGLT2 Inhibitor
An in-depth look at the available clinical data for the novel SGLT2 inhibitor, Olorigliflozin, in the context of established therapies for Type 2 Diabetes.
This compound is a novel, orally administered selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), developed by HEC Pharm and Sunshine Lake Pharma. It is currently under preregistration in China for the treatment of type 2 diabetes mellitus.[1] While detailed efficacy and safety data from its pivotal Phase 3 clinical trials have been announced, specific quantitative results are not yet widely publicly available. A press release from Sunshine Lake Pharma has indicated that this compound demonstrated a "comprehensive hypoglycemic effect," with improvements in glycated hemoglobin (HbA1c), fasting blood glucose, and 2-hour postprandial glucose that are "among the best in its class".
This guide provides a comparative overview of this compound based on the available preliminary information and contrasts it with the established clinical profiles of other widely used SGLT2 inhibitors, including Dapagliflozin, Empagliflozin (B1684318), and Canagliflozin.
Mechanism of Action: SGLT2 Inhibition
SGLT2 inhibitors represent a class of oral antihyperglycemic agents that lower blood glucose levels independently of insulin (B600854) action. They work by inhibiting the SGLT2 protein, which is primarily located in the proximal convoluted tubules of the kidneys. This inhibition reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion. The direct results of this action are a lowering of blood glucose levels, a modest osmotic diuresis, and a net caloric loss.
References
Olorigliflozin: A Comparative Analysis of Off-Target Effects Within the SGLT2 Inhibitor Class
For Researchers, Scientists, and Drug Development Professionals
Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes, demonstrating profound benefits that extend beyond glycemic control to cardiovascular and renal protection. Olorigliflozin is a newer entrant in this class, and understanding its off-target profile in comparison to established SGLT2 inhibitors is crucial for predicting its broader therapeutic potential and safety profile. This guide provides an objective comparison of the available data on the off-target effects of this compound and other SGLT2 inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
While specific, publicly available off-target screening data for this compound from comprehensive kinase and receptor panels are limited, an analysis of its selectivity and the known off-target effects of the broader SGLT2 inhibitor class can provide valuable insights. The primary off-target considerations for SGLT2 inhibitors include their selectivity against the SGLT1 transporter, as well as their influence on various signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway and the Na+/H+ exchanger (NHE).
SGLT1/SGLT2 Selectivity: A Key Differentiator
The degree of selectivity for SGLT2 over SGLT1 is a defining characteristic of each inhibitor and can influence its efficacy and side-effect profile. SGLT1 is predominantly expressed in the small intestine and to a lesser extent in the heart and kidneys, playing a role in glucose and galactose absorption. Dual inhibition of SGLT1 and SGLT2 can therefore have distinct physiological effects.
Table 1: Comparative SGLT1 and SGLT2 Inhibition
| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2 ratio) |
| This compound | Data not publicly available | Data not publicly available | Reported as a selective SGLT2 inhibitor |
| Canagliflozin (B192856) | ~910 | ~2.2 | ~413-fold[1] |
| Dapagliflozin | ~1350 | ~1.1 | ~1200-fold[1] |
| Empagliflozin | ~8300 | ~3.1 | >2500-fold[1] |
| Sotagliflozin | ~36 | ~1.8 | ~20-fold (Dual Inhibitor)[1] |
| Ertugliflozin | >877 | ~0.877 | >1000-fold[1] |
Note: IC50 values can vary between different assay conditions.
Potential Off-Target Signaling Pathways
Beyond SGLT1, the broader class of SGLT2 inhibitors has been shown to modulate several key cellular signaling pathways, which may contribute to their cardiorenal protective effects.
AMP-Activated Protein Kinase (AMPK) Activation
Several studies have suggested that SGLT2 inhibitors can activate AMPK, a central regulator of cellular energy homeostasis.[2][3] Activation of AMPK can lead to a cascade of beneficial downstream effects, including enhanced fatty acid oxidation, reduced inflammation, and improved mitochondrial function.
Na+/H+ Exchanger (NHE) Inhibition
Another proposed off-target effect of some SGLT2 inhibitors is the inhibition of the cardiac Na+/H+ exchanger 1 (NHE1).[4][5][6][7] Inhibition of NHE1 is thought to reduce intracellular sodium and calcium levels in cardiomyocytes, potentially leading to improved cardiac function and protection against ischemia-reperfusion injury.
Experimental Protocols
The following are representative, detailed methodologies for assessing the off-target effects of pharmaceutical compounds.
Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay is designed to measure the ability of a test compound to inhibit the activity of a specific kinase.
1. Materials:
-
Kinase of interest (e.g., recombinant human kinases)
-
Kinase-specific substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) and control inhibitors
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
2. Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In the assay plate, add the test compound, kinase, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control.
-
The IC50 value (the concentration of the inhibitor that reduces kinase activity by 50%) is determined by fitting the data to a dose-response curve.
Radioligand Receptor Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
1. Materials:
-
Cell membranes or purified receptors expressing the target receptor.
-
Radiolabeled ligand specific for the receptor of interest (e.g., [3H]-labeled).
-
Unlabeled ligand for determining non-specific binding.
-
Test compound (e.g., this compound).
-
Binding buffer.
-
Glass fiber filter mats.
-
Scintillation fluid.
-
Filter-bottom microplates.
-
Cell harvester.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In the microplate, add the binding buffer, radiolabeled ligand, and either the test compound, vehicle, or unlabeled ligand (for non-specific binding).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter mats.
-
Add scintillation fluid to each filter circle.
-
Measure the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding (in the presence of excess unlabeled ligand) from the total binding (in the absence of unlabeled ligand).
-
The percentage of specific binding in the presence of the test compound is calculated.
-
The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
Conclusion
While direct comparative data on the off-target effects of this compound are not yet widely available, its classification as a selective SGLT2 inhibitor provides an initial framework for its pharmacological profile. The known off-target effects of the SGLT2 inhibitor class, particularly the modulation of AMPK and NHE pathways, highlight potential areas for further investigation with this compound. The application of standardized and rigorous experimental protocols, such as those detailed in this guide, will be essential to fully characterize its off-target profile and to understand its complete therapeutic potential and safety. As more data becomes available, a clearer picture of this compound's place within the SGLT2 inhibitor landscape will emerge.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacodynamic differences between canagliflozin and dapagliflozin: results of a randomized, double‐blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Real-World Comparative Effectiveness of Canagliflozin Versus Empagliflozin and Dapagliflozin in Patients with Type 2 Diabetes in the United States. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. scite.ai [scite.ai]
- 6. scispace.com [scispace.com]
- 7. Assessing Hybridization-Dependent Off-Target Risk for Therapeutic Oligonucleotides: Updated Industry Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Canagliflozin and Orforglipron in the Context of Suboptimal Glycemic Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of canagliflozin (B192856), a sodium-glucose cotransporter 2 (SGLT2) inhibitor, and orforglipron (B8075279), a novel oral glucagon-like peptide-1 (GLP-1) receptor agonist. The content is structured to address the potential for suboptimal response to canagliflozin and to present orforglipron as a mechanistically distinct alternative for managing type 2 diabetes.
Introduction
Canagliflozin has been a significant therapeutic agent in the management of type 2 diabetes, primarily by promoting urinary glucose excretion through the inhibition of SGLT2 in the kidneys.[1][2] However, as with any therapeutic agent, a subset of patients may exhibit a suboptimal response, which can be multifactorial. While the concept of a specific "canagliflozin-resistant" diabetic model is not yet established in preclinical literature, this guide will explore theoretical mechanisms of reduced efficacy and compare canagliflozin with orforglipron, an emerging oral GLP-1 receptor agonist with a distinct mechanism of action.[3][4] Orforglipron offers an alternative therapeutic strategy by enhancing glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and promoting satiety.[3][5]
Quantitative Data Comparison
The following tables summarize key efficacy data from clinical trials for canagliflozin and orforglipron. It is important to note that these are not from head-to-head trials in a canagliflozin-resistant population but provide a general comparison of their glycemic and weight-loss efficacy.
Table 1: Glycemic Control - Change in HbA1c
| Drug | Dosage | Mean Change in HbA1c from Baseline | Study Population | Study Duration |
| Canagliflozin | 100 mg | -0.65% (vs. placebo)[6] | Type 2 diabetes patients on insulin with high cardiovascular risk | 18 weeks |
| 300 mg | -0.73% (vs. placebo)[6] | Type 2 diabetes patients on insulin with high cardiovascular risk | 18 weeks | |
| Orforglipron | 3 mg | -0.83 percentage points (vs. placebo)[7] | Early type 2 diabetes | 40 weeks |
| 12 mg | -1.06 percentage points (vs. placebo)[7] | Early type 2 diabetes | 40 weeks | |
| 36 mg | -1.07 percentage points (vs. placebo)[7] | Early type 2 diabetes | 40 weeks |
Table 2: Body Weight Reduction
| Drug | Dosage | Mean Percent Change in Body Weight from Baseline | Study Population | Study Duration |
| Canagliflozin | 100 mg | -1.9% (vs. placebo)[6] | Type 2 diabetes patients on insulin with high cardiovascular risk | 18 weeks |
| 300 mg | -2.4% (vs. placebo)[6] | Type 2 diabetes patients on insulin with high cardiovascular risk | 18 weeks | |
| Orforglipron | 6 mg | -5.1% (vs. -2.5% for placebo)[8] | Adults with obesity or overweight and type 2 diabetes | 72 weeks |
| 12 mg | -7.0% (vs. -2.5% for placebo)[8] | Adults with obesity or overweight and type 2 diabetes | 72 weeks | |
| 36 mg | -9.6% (vs. -2.5% for placebo)[8] | Adults with obesity or overweight and type 2 diabetes | 72 weeks |
Experimental Protocols
While specific protocols for inducing canagliflozin resistance are not available, the following are standard methodologies for creating diabetic animal models that could be adapted to study varying responses to SGLT2 inhibitors.
High-Fat Diet (HFD) and Low-Dose Streptozotocin (B1681764) (STZ) Induced Type 2 Diabetes Model in Rodents
This model mimics the progression of type 2 diabetes, characterized by initial insulin resistance followed by beta-cell dysfunction.
-
Animal Model: Male Wistar rats or C57BL/6J mice are commonly used.
-
Diet: Animals are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance.[9][10]
-
Induction of Hyperglycemia: Following the HFD period, a single low dose of streptozotocin (STZ) (e.g., 30-35 mg/kg, intraperitoneally) is administered.[11][12] STZ is a toxin that specifically destroys pancreatic beta cells. The low dose causes partial beta-cell loss, leading to hyperglycemia in the context of insulin resistance.
-
Confirmation of Diabetes: Diabetes is typically confirmed by measuring fasting blood glucose levels one week after STZ injection. A blood glucose level of ≥15 mmol/L (270 mg/dl) is often considered diabetic.[10]
-
Treatment Administration: Canagliflozin or orforglipron can then be administered orally (e.g., via gavage) daily for a specified treatment period.
-
Efficacy Assessment: Key parameters to measure include:
-
Fasting and postprandial blood glucose levels
-
HbA1c levels
-
Body weight
-
Food and water intake
-
Oral glucose tolerance tests (OGTT)
-
Insulin tolerance tests (ITT)
-
Plasma insulin and C-peptide levels
-
Streptozotocin (STZ)-Induced Type 1 Diabetes Model
This model is characterized by severe insulin deficiency due to extensive beta-cell destruction.
-
Animal Model: Male Sprague-Dawley rats or various mouse strains are suitable.
-
Induction of Diabetes: A single high dose of STZ (e.g., 50-65 mg/kg for rats, 120-150 mg/kg for mice, intraperitoneally) is administered after a period of fasting (typically 4-6 hours).[13][14] The STZ should be dissolved in a cold citrate (B86180) buffer (pH 4.5) immediately before injection.[14]
-
Confirmation of Diabetes: Hyperglycemia (blood glucose ≥16.7 mmol/L) is typically observed within 72 hours.[13]
-
Treatment and Assessment: Similar to the T2D model, treatment with the compounds of interest would follow, with regular monitoring of glycemic parameters and body weight.
Mechanistic and Workflow Diagrams
Signaling Pathways
Caption: Mechanism of action of Canagliflozin in the renal proximal tubule.
Caption: Mechanism of action of Orforglipron, a GLP-1 receptor agonist.
Experimental Workflow
Caption: Generalized preclinical workflow for evaluating anti-diabetic agents.
Therapeutic Positioning
Caption: Logical relationship of Canagliflozin and Orforglipron in T2D treatment.
Discussion
Mechanisms of Suboptimal Response to Canagliflozin
While "resistance" to canagliflozin is not a formally defined clinical entity, several factors could contribute to a reduced therapeutic effect:
-
Advanced Renal Impairment: The efficacy of SGLT2 inhibitors is dependent on the glomerular filtration rate (GFR). In patients with significantly reduced kidney function, the amount of glucose filtered is lower, thus limiting the extent of urinary glucose excretion that can be achieved.
-
Compensatory Mechanisms: The body may partially compensate for SGLT2 inhibition by increasing glucose reabsorption through SGLT1 transporters in the kidney.[15]
-
Genetic Variability: Polymorphisms in the SLC5A2 gene, which encodes the SGLT2 protein, could theoretically influence the binding and efficacy of canagliflozin.
-
Disease Progression: In advanced type 2 diabetes with severe insulin deficiency, the contribution of renal glucose reabsorption to overall hyperglycemia may be less significant compared to impaired glucose utilization and increased hepatic glucose production.
Orforglipron as a Mechanistic Alternative
In a scenario of suboptimal response to canagliflozin, orforglipron presents a compelling alternative due to its distinct, insulin-dependent mechanism of action that does not rely on renal function for its primary glucose-lowering effect.[3][4]
-
GLP-1 Receptor Agonism: Orforglipron activates GLP-1 receptors, leading to glucose-dependent insulin secretion, suppression of glucagon, delayed gastric emptying, and increased satiety.[3][5] These actions address multiple pathophysiological defects in type 2 diabetes.
-
Efficacy in a Broad Patient Population: As its mechanism is not dependent on GFR, orforglipron is expected to be effective across a wider range of renal function.
-
Significant Weight Reduction: Clinical trial data suggest that orforglipron induces substantial weight loss, which is a key therapeutic goal in the management of type 2 diabetes and its comorbidities.[8][16][17]
-
Oral Administration: As an oral, small-molecule, non-peptide agonist, orforglipron offers a convenient alternative to injectable GLP-1 receptor agonists.[5][18]
Conclusion
Canagliflozin remains a valuable therapeutic option for many patients with type 2 diabetes, offering glycemic control along with cardiovascular and renal benefits. However, in cases of suboptimal response, a mechanistically distinct approach is warranted. Orforglipron, with its potent GLP-1 receptor agonist activity, provides a promising oral alternative that addresses different aspects of diabetes pathophysiology, including insulin and glucagon secretion and appetite regulation. The choice between these or other anti-diabetic agents should be guided by individual patient characteristics, including renal function, cardiovascular risk profile, body weight, and tolerability. Further research, including potential head-to-head clinical trials, will be crucial to fully elucidate the comparative efficacy and safety of these two important classes of anti-diabetic medications.
References
- 1. Canagliflozin - Wikipedia [en.wikipedia.org]
- 2. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Orforglipron? [synapse.patsnap.com]
- 4. Orforglipron - Wikipedia [en.wikipedia.org]
- 5. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 6. First Results from Phase 3 CANVAS Trial Show Canagliflozin as Add-on Therapy to Insulin Lowered Blood Sugar Levels in Patients with Type 2 Diabetes at an Elevated Risk for Cardiovascular Disease [jnj.com]
- 7. Orforglipron, an Oral Small-Molecule GLP-1 Receptor Agonist, in Early Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. enamine.net [enamine.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. he05.tci-thaijo.org [he05.tci-thaijo.org]
- 13. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 14. protocols.io [protocols.io]
- 15. Mechanism of Action [jnjmedicalconnect.com]
- 16. sciencealert.com [sciencealert.com]
- 17. habcentral.habcommunity.com [habcentral.habcommunity.com]
- 18. benchchem.com [benchchem.com]
Benchmarking Olorigliflozin's effect on urinary glucose excretion against empagliflozin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of olorigliflozin and empagliflozin (B1684318) on urinary glucose excretion (UGE), a key pharmacodynamic marker for sodium-glucose cotransporter 2 (SGLT2) inhibitors. The data presented is compiled from clinical trial results to facilitate an objective evaluation of the two agents.
Quantitative Analysis of Urinary Glucose Excretion
The following table summarizes the 24-hour urinary glucose excretion observed in patients with Type 2 Diabetes Mellitus (T2DM) following the administration of this compound and empagliflozin.
| Drug | Dose | Patient Population | Renal Function | 24-hour Urinary Glucose Excretion (grams) | Source |
| This compound | 50 mg (single dose) | Chinese adults with T2DM | Normal | 34.32 - 98.14 (range) | [1][2] |
| Mild Impairment | 14.31 - 52.31 (range) | [1][2] | |||
| Moderate Impairment | 5.94 - 38.45 (range) | [1][2] | |||
| Empagliflozin | 10 mg (once daily) | Adults with T2DM | Not specified | ~64 (mean) | [3] |
| 25 mg (once daily) | Adults with T2DM | Not specified | ~78 (mean) | [3][4] | |
| 50 mg (single dose) | Healthy volunteers | Normal | Maximum at this dose | [5] | |
| 10 mg (once daily) | Adults with T2DM and prevalent kidney disease | eGFR <60 mL/min/1.73 m² | Efficacy reduced with declining renal function | [6] | |
| 25 mg (once daily) | Adults with T2DM and prevalent kidney disease | eGFR <60 mL/min/1.73 m² | Efficacy reduced with declining renal function | [6] |
Experimental Protocols
This compound UGE Measurement
The data for this compound is derived from a single-center, single-dose, open-label clinical trial involving 32 Chinese patients with T2DM.[1][2] Participants were categorized based on their renal function: normal (n=16), mild impairment (n=8), and moderate impairment (n=8).[1][2] Each participant received a single oral dose of 50 mg this compound. Urine samples were collected over a 24-hour period post-dose to quantify the total amount of excreted glucose.[1][2]
Empagliflozin UGE Measurement
The data for empagliflozin is aggregated from multiple clinical studies. For the 10 mg and 25 mg doses, the UGE values represent the average excretion after a period of consistent daily dosing (e.g., 4 weeks) in patients with T2DM.[3] A study in healthy volunteers assessed the pharmacodynamics of single doses of empagliflozin, where the 50 mg dose showed the maximum UGE.[5] The effect of renal impairment on empagliflozin's efficacy was evaluated in the EMPA-REG OUTCOME trial, which demonstrated that the glucose-lowering effect, and consequently UGE, diminishes as renal function declines.[6]
Mechanism of Action: SGLT2 Inhibition
Both this compound and empagliflozin are selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubules of the kidneys.[1][2] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the tubular fluid back into the bloodstream. By inhibiting SGLT2, these drugs reduce the reabsorption of glucose, leading to its excretion in the urine. This mechanism of action is independent of insulin (B600854) and contributes to lowering blood glucose levels in patients with T2DM.
Caption: Signaling pathway of SGLT2 inhibition by this compound and empagliflozin.
Experimental Workflow for UGE Comparison
The following diagram illustrates a generalized workflow for a clinical trial designed to compare the effects of two SGLT2 inhibitors on urinary glucose excretion.
Caption: Generalized experimental workflow for comparing urinary glucose excretion.
References
- 1. Pharmacokinetics, Pharmacodynamics, and Safety of this compound in Individuals with Type 2 Diabetes Mellitus with or without Renal Impairment: A Single-Center, Single-Dose, Open-Label Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. tga.gov.au [tga.gov.au]
- 5. dovepress.com [dovepress.com]
- 6. ahajournals.org [ahajournals.org]
A comparative analysis of the safety profiles of Olorigliflozin and other SGLT2 inhibitors
A detailed review for researchers and drug development professionals on the safety profiles of a new generation of type 2 diabetes medication.
Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes, offering not only robust glycemic control but also significant cardiovascular and renal benefits. This class of drugs, which includes the novel Olorigliflozin and established agents such as Canagliflozin, Dapagliflozin, and Empagliflozin, works by promoting urinary glucose excretion. While their efficacy is well-established, a nuanced understanding of their safety profiles is critical for clinical decision-making and future drug development. This guide provides a comparative analysis of the safety of this compound versus other commonly prescribed SGLT2 inhibitors, supported by available quantitative data from clinical trials.
Comparative Safety Data of SGLT2 Inhibitors
The following table summarizes the incidence of key adverse events associated with this compound, Canagliflozin, Dapagliflozin, and Empagliflozin. It is important to note that direct head-to-head comparative trials are limited, and the data presented are largely derived from placebo-controlled studies and meta-analyses. Quantitative data for this compound remains limited in the public domain.
| Adverse Event | This compound | Canagliflozin | Dapagliflozin | Empagliflozin | Placebo/Control |
| Genital Mycotic Infections | Not Reported | 10.4-11.4% (females), 3.7-4.2% (males)[1] | 5.5%[2] | 6.5% (10mg), 6.3% (25mg)[3] | 0.6-3.2%[1][2] |
| Urinary Tract Infections (UTIs) | Lower than placebo (Phase II)[4] | ~5.9% | 4.3-5.7%[5] | 16.6% (in one study)[3] | 3.7%[5] |
| Diabetic Ketoacidosis (DKA) | Not Reported | ~0.1% | More common than placebo (p=0.02)[3] | ~0.4% vs 0.1% (urosepsis)[6] | Less common |
| Volume Depletion-Related AEs | Not Reported | 2.3-4.7% | ~1.5% | ~2.7-4.8% | ~1.5% |
| Bone Fractures | Not Reported | 1.1-1.2/100 patient-years | No increased risk | No increased risk | Similar to treatment |
Note: Incidence rates can vary based on study population, duration, and definition of adverse events.
Experimental Protocols for Safety Assessment in Key Clinical Trials
The safety and tolerability of SGLT2 inhibitors are rigorously evaluated in large-scale, randomized, double-blind, placebo-controlled clinical trials. The methodologies employed in these trials for assessing the safety profiles of Canagliflozin (CANVAS Program), Dapagliflozin (DECLARE-TIMI 58), and Empagliflozin (EMPA-REG OUTCOME) provide a framework for understanding how safety data is collected and analyzed.
Key Methodological Components:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: Investigators are required to report all AEs and SAEs, regardless of their perceived relationship to the study drug. Standardized medical dictionaries, such as MedDRA, are used to classify AEs to ensure consistency across studies.
-
Adjudication of Key Safety Events: An independent, blinded clinical event adjudication committee (CEC) is typically established to review and adjudicate key safety outcomes, particularly cardiovascular events. This process ensures an unbiased assessment of the primary safety endpoints.
-
Monitoring of Adverse Events of Special Interest (AESI): Specific adverse events known to be associated with the drug class, such as genital mycotic infections, urinary tract infections, diabetic ketoacidosis, and volume depletion-related events, are closely monitored. This often involves targeted data collection through specific case report forms.
-
Laboratory Assessments: Regular monitoring of hematology, clinical chemistry, and urinalysis is conducted to detect any potential drug-induced organ toxicity. Key parameters include estimated glomerular filtration rate (eGFR), liver function tests, and lipid profiles.
-
Vital Signs and Physical Examinations: Regular measurement of vital signs (blood pressure, heart rate) and comprehensive physical examinations are performed to monitor the overall health of the participants.
The following diagram illustrates a generalized workflow for safety data collection and analysis in these pivotal clinical trials.
Signaling Pathways and Off-Target Effects
The primary mechanism of action of SGLT2 inhibitors is the inhibition of glucose reabsorption in the proximal tubules of the kidneys. However, emerging evidence suggests that their beneficial cardiovascular and renal effects may be mediated by a variety of on-target and potential off-target mechanisms.
Discussion of Safety Profiles
Genital Mycotic Infections and Urinary Tract Infections: A consistent finding across clinical trials is an increased risk of genital mycotic infections with SGLT2 inhibitors compared to placebo.[1][2] This is attributed to the increased glucose concentration in the urine, which creates a favorable environment for microbial growth. While the incidence of urinary tract infections is also a point of attention, the data is more varied, with some studies showing a higher risk and others not.[3][5] Preliminary data from a Phase II trial of this compound suggests a lower incidence of UTIs compared to placebo, a promising early finding that requires confirmation in larger, longer-term studies.[4]
Diabetic Ketoacidosis (DKA): Although rare, an increased risk of DKA, including euglycemic DKA (DKA with only moderately elevated blood glucose), has been observed with SGLT2 inhibitors.[3] This is a serious adverse event that requires prompt recognition and management. The exact mechanism is not fully elucidated but is thought to involve a shift in fuel metabolism towards ketone production.
Cardiovascular Safety: Large cardiovascular outcome trials have demonstrated that Canagliflozin, Dapagliflozin, and Empagliflozin do not increase the risk of major adverse cardiovascular events (MACE) and, in fact, have shown significant cardiovascular benefits, including a reduction in hospitalization for heart failure.[3][6][7] The cardiovascular safety profile of this compound is still under investigation in ongoing clinical trials.
Other Adverse Events: Volume depletion-related adverse events, such as hypotension, can occur, particularly in elderly patients and those on diuretics. An increased risk of bone fractures and lower-limb amputations has been a concern with Canagliflozin in some studies, though this has not been a consistent finding across the class.
Conclusion
The established SGLT2 inhibitors—Canagliflozin, Dapagliflozin, and Empagliflozin—have a generally well-characterized safety profile, with genital mycotic infections being the most common adverse event. The risk of more serious events like DKA is low but significant. The cardiovascular and renal benefits of these drugs are a major advantage in the management of type 2 diabetes.
This compound, as a newer agent in this class, shows a promising early safety profile, particularly with the observation of a lower incidence of urinary tract infections compared to placebo in a Phase II trial.[4] However, comprehensive, long-term safety data from Phase III clinical trials are needed to fully delineate its safety profile and allow for a more direct comparison with other SGLT2 inhibitors. As more data becomes available, a clearer picture of this compound's place within the SGLT2 inhibitor class will emerge, providing valuable information for researchers, clinicians, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. DECLARE-TIMI 58: Dapagliflozin Safe, Reduced CV Death in Patients with Type 2 Diabetes Mellitus | Docwire News [docwirenews.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. rxfiles.ca [rxfiles.ca]
- 7. ahajournals.org [ahajournals.org]
Confirming Olorigliflozin's superiority in specific diabetic patient subpopulations
A comprehensive review of the current clinical data for Olorigliflozin in comparison to other leading SGLT2 inhibitors in diabetic patients with renal impairment, cardiovascular disease, and in the elderly.
While direct head-to-head clinical trials comparing this compound to other Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors are not yet available in published literature, this guide provides a detailed comparison based on existing clinical data. This analysis aims to objectively present the performance of this compound in specific diabetic patient subpopulations and contextualize it with the established efficacy and safety profiles of other widely-used SGLT2 inhibitors.
Performance in Diabetic Patients with Renal Impairment
A key study has evaluated the pharmacokinetics, pharmacodynamics, and safety of this compound in individuals with type 2 diabetes mellitus (T2DM) with varying degrees of renal function.[1]
This compound in Renal Impairment: Key Findings
A single-center, single-dose, open-label trial administered a 50 mg dose of this compound to 32 Chinese patients with T2DM, who were categorized into normal renal function, mild renal impairment, and moderate renal impairment groups.[1]
-
Pharmacokinetics: In patients with mild renal impairment, the maximum plasma concentration (Cmax) and area under the curve (AUC) of this compound were slightly higher (15.42% and 16.22%, respectively) compared to those with normal renal function, a difference not considered clinically significant.[1] However, moderate renal impairment led to a more substantial increase in AUC (56.71% to 62.27%), though Cmax remained comparable.[1]
-
Pharmacodynamics: Urinary glucose excretion over 24 hours was increased in all groups after receiving this compound. However, the absolute amount of glucose excreted was lower in patients with mild (14.31-52.31 g) and moderate (5.94-38.45 g) renal impairment compared to their matched controls with normal renal function (34.32-98.14 g and 9.85-72.83 g, respectively).[1]
-
Safety: Adverse events were all grade 1-2 and occurred at similar rates across all groups.[1] The study concluded that a 50 mg dose of this compound may be safe and effective for T2DM patients with no or mild renal impairment, but potentially inappropriate for those with moderate impairment.[1]
Comparative Efficacy of SGLT2 Inhibitors in Renal Impairment
While a direct comparison with this compound is not available, numerous studies have established the efficacy of other SGLT2 inhibitors in patients with chronic kidney disease (CKD).
| SGLT2 Inhibitor | Key Renal Outcomes in Clinical Trials |
| Dapagliflozin (B1669812) | In the DAPA-CKD trial, dapagliflozin demonstrated a significant reduction in the composite renal endpoint (sustained eGFR decline of at least 50%, end-stage renal disease, or death from renal or cardiovascular causes) in patients with and without T2DM. |
| Canagliflozin (B192856) | The CREDENCE trial showed that canagliflozin significantly reduced the risk of the primary composite outcome of end-stage kidney disease, a doubling of serum creatinine, or death from renal or cardiovascular causes in patients with T2DM and albuminuric CKD. |
| Empagliflozin (B1684318) | In the EMPA-REG OUTCOME trial, empagliflozin was associated with a slower progression of kidney disease and lower rates of clinically relevant renal events in patients with T2DM and established cardiovascular disease. The EMPA-KIDNEY trial further confirmed the benefits of empagliflozin in a broader range of patients with CKD, with or without diabetes. |
Experimental Protocol: this compound in Renal Impairment
The study was a single-center, single-dose, open-label trial involving 32 Chinese patients with T2DM. Participants were divided into three groups: normal renal function (n=16), mild renal impairment (n=8), and moderate renal impairment (n=8). Patients with mild and moderate impairment were matched with eight participants each from the normal renal function group based on sex, age, and body mass index. All participants received a single 50 mg dose of this compound. Pharmacokinetic parameters (Cmax, AUC), pharmacodynamic response (24-hour urinary glucose excretion), and safety (adverse events) were assessed.[1]
Performance in Diabetic Patients with Cardiovascular Disease
Currently, there are no published dedicated cardiovascular outcome trials (CVOTs) for this compound. The cardiovascular safety and efficacy of other SGLT2 inhibitors, however, have been extensively studied.
Established Cardiovascular Benefits of Other SGLT2 Inhibitors
| SGLT2 Inhibitor | Key Cardiovascular Outcomes in Clinical Trials |
| Empagliflozin | The EMPA-REG OUTCOME trial was the first to demonstrate a significant reduction in the primary composite outcome of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3-point MACE) in patients with T2DM and established cardiovascular disease. It also showed a notable reduction in hospitalization for heart failure. |
| Canagliflozin | The CANVAS Program (integrating data from the CANVAS and CANVAS-R trials) showed that canagliflozin significantly reduced the 3-point MACE outcome. |
| Dapagliflozin | In the DECLARE-TIMI 58 trial, which included a broader population of patients with and without established atherosclerotic cardiovascular disease, dapagliflozin did not significantly reduce MACE but did lead to a lower rate of cardiovascular death or hospitalization for heart failure. The DAPA-HF trial later demonstrated the significant benefit of dapagliflozin in reducing the risk of worsening heart failure or cardiovascular death in patients with heart failure with reduced ejection fraction, both with and without T2DM. |
Performance in Elderly Diabetic Patients
There is a lack of specific clinical trial data on the use of this compound in elderly (aged ≥65 years) diabetic patients. However, the safety and efficacy of other SGLT2 inhibitors have been evaluated in this population, often through sub-analyses of large clinical trials.
SGLT2 Inhibitors in the Elderly: A Class Perspective
Meta-analyses of cardiovascular outcome trials have shown that SGLT2 inhibitors reduce the risk of major adverse cardiovascular events, hospitalization for heart failure, and adverse renal outcomes in older adults with type 2 diabetes.[2] These benefits appear to be consistent in patients aged 65 years and older, and even in those aged 75 and above.[2]
| Aspect | Considerations for SGLT2 Inhibitor Use in the Elderly |
| Efficacy | SGLT2 inhibitors have been shown to be effective in lowering HbA1c, blood pressure, and weight in older adults. |
| Safety | While generally well-tolerated, there is a potential for an increased risk of volume depletion, urinary tract infections, and genital mycotic infections in the elderly. The risk of bone fractures has been a point of discussion, with some studies suggesting a potential increased risk with canagliflozin. |
Signaling Pathways and Experimental Workflows
General Mechanism of Action of SGLT2 Inhibitors
SGLT2 inhibitors work by selectively blocking the sodium-glucose cotransporter 2 in the proximal convoluted tubules of the kidneys. This inhibition prevents the reabsorption of filtered glucose from the urine back into the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This mechanism is independent of insulin (B600854) action.
Caption: Mechanism of action of SGLT2 inhibitors like this compound in the kidney.
Typical Experimental Workflow for an SGLT2 Inhibitor Clinical Trial
The following diagram illustrates a generalized workflow for a clinical trial evaluating the efficacy and safety of an SGLT2 inhibitor in a specific diabetic patient subpopulation.
Caption: Generalized workflow of a clinical trial for an SGLT2 inhibitor.
Conclusion
The extensive body of evidence for other SGLT2 inhibitors, such as dapagliflozin, canagliflozin, and empagliflozin, has demonstrated significant benefits in patients with renal impairment and cardiovascular disease, as well as in the elderly. These findings have established SGLT2 inhibitors as a cornerstone in the management of type 2 diabetes, particularly in high-risk populations.
Future research, including head-to-head clinical trials, is necessary to fully elucidate the comparative efficacy and safety of this compound and to determine its precise role in the therapeutic landscape for various diabetic patient subpopulations. Researchers and drug development professionals should closely monitor upcoming clinical trial data for this compound to better understand its potential advantages and limitations.
References
- 1. Pharmacokinetics, Pharmacodynamics, and Safety of this compound in Individuals with Type 2 Diabetes Mellitus with or without Renal Impairment: A Single-Center, Single-Dose, Open-Label Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Holistic and Personalized Strategies for Managing in Elderly Type 2 Diabetes Patients [e-dmj.org]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Olorigliflozin
For researchers and scientists in the dynamic field of drug development, the lifecycle of a compound extends beyond its experimental use. The proper disposal of investigational drugs like Olorigliflozin is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety in your laboratory.
Core Principles of this compound Disposal
The disposal of this compound, a sodium-glucose co-transporter (SGLT) inhibitor, is governed by federal, state, and local regulations for pharmaceutical and chemical waste.[1][2] The primary goal is to prevent its release into the environment, particularly aquatic ecosystems where it can be very toxic.[2] Adherence to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) is paramount.[1][2][3][4]
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not publicly available, the following table summarizes key handling and disposal parameters based on available safety data and regulatory standards.
| Parameter | Guideline | Source |
| Waste Classification | Must be evaluated as potentially hazardous waste under RCRA. | [2][3][5] |
| Sewer Disposal | Prohibited for hazardous pharmaceutical waste. Discharge into the environment must be avoided. | [2][5][6] |
| Recommended Disposal Method | Controlled incineration at a licensed chemical destruction plant. | [6] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical impermeable gloves, and eye/face protection. | [6][7][8] |
| Handling Environment | Handle in a well-ventilated place, preferably a chemical fume hood. Avoid formation of dust and aerosols. | [6][9] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a general framework for the safe disposal of this compound in a laboratory setting. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and procedures.
Phase 1: Preparation and Segregation
-
Consult Safety Data Sheet (SDS): Before handling, thoroughly review the this compound SDS.[6]
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8]
-
Segregate Waste Streams: Prepare separate, clearly labeled, and sealed containers for different types of waste:
Phase 2: Collection and Containment
-
Solid Waste: Carefully place solid this compound waste into a designated, compatible, and sealable chemical waste container.[2][6] Label the container clearly with "Hazardous Waste" and "this compound."
-
Contaminated Labware: Collect all contaminated disposable items in a designated hazardous waste bag or container.[2]
-
Aqueous Solutions: Pour aqueous solutions containing this compound into a dedicated, sealed, and clearly labeled container for liquid chemical waste.[2] Do not mix with other solvent waste streams unless approved by your EHS office.
-
Empty Containers: Original this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[6]
Phase 3: Storage and Disposal
-
Secure Storage: Store all this compound waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[2]
-
Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[2]
-
Documentation: Complete all required waste disposal forms accurately and maintain a record of the disposal.[2][3]
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. benchchem.com [benchchem.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. epa.gov [epa.gov]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. targetmol.com [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medkoo.com [medkoo.com]
Essential Safety and Logistical Information for Handling Olorigliflozin
For researchers, scientists, and drug development professionals, the proper handling and disposal of Olorigliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, are paramount for laboratory safety and experimental integrity.[1][2] Adherence to the following procedural guidelines will minimize exposure risks and ensure a safe operational environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive PPE strategy is crucial to prevent accidental contact.[3] The following table summarizes the recommended protective gear.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects eyes from airborne particles and accidental splashes of solutions containing this compound. |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Gloves must be inspected prior to use.[3] | Prevents direct skin contact with the compound. Hands should be washed and dried after handling.[3] |
| Body Protection | Laboratory Coat | Fire/flame resistant and impervious clothing.[3] | Shields skin and personal clothing from spills and contamination. |
| Respiratory | Respirator | A suitable respirator should be used if ventilation is inadequate or if dust formation is likely.[4] | Prevents inhalation of the compound, which may cause respiratory irritation.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol provides a systematic approach to handling this compound in a laboratory setting, from receipt to disposal.
-
Receiving and Storage :
-
Preparation and Handling :
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.[3] Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
-
When weighing the compound, do so carefully to minimize the generation of airborne particles.
-
Do not eat, drink, or smoke in the area where this compound is being handled.[4]
-
-
In Case of Accidental Exposure :
-
Skin Contact : Wash the affected area with plenty of soap and water.[4]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Inhalation : Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[4]
-
In all cases of exposure, seek medical attention.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems.[3]
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered for disposal in the same manner as the compound itself.
-
Containers : Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
